2-(2-Bromo-6-fluorophenyl)acetonitrile
Description
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Properties
IUPAC Name |
2-(2-bromo-6-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEXNLSISKHIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936693-22-0 | |
| Record name | 2-(2-bromo-6-fluorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Bromo-6-fluorophenyl)acetonitrile (CAS No. 936693-22-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromo-6-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that has garnered interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to the acetonitrile-bearing methylene group, imparts specific reactivity and conformational properties that are advantageous for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid at room temperature and should be stored in a dry, cool environment, typically between 2-8°C, to ensure its stability.[1]
| Property | Value | Source |
| CAS Number | 936693-22-0 | [1][2] |
| Molecular Formula | C₈H₅BrFN | [1][2] |
| Molecular Weight | 214.03 g/mol | [1][2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | N/A |
| Storage | Sealed in a dry environment at 2-8°C. | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where a cyanide source displaces a leaving group on the corresponding benzyl precursor. A common and effective starting material is 2-bromo-6-fluorobenzyl bromide.
Synthetic Workflow Diagram
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of 2-(2-bromo-4-fluorophenyl)acetonitrile.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO).
-
Heating: Heat the solution to approximately 90°C in an oil bath.
-
Addition of Starting Material: Once the desired temperature is reached, remove the oil bath and slowly add 2-bromo-6-fluorobenzyl bromide (1.0 equivalent) to the reaction mixture. The addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: After the addition is complete and the exotherm subsides, monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and quench by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).
-
Washing: Wash the combined organic extracts with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel flash chromatography using a suitable eluent system, such as a hexane/ethyl acetate gradient, to yield the pure product.
Spectroscopic Characterization (Predicted)
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.2 - 7.6 | m | 3H | Ar-H |
| Methylene Protons | ~4.1 | s | 2H | CH₂ CN |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Nitrile Carbon | ~117 | C N |
| Aromatic Carbons | 115 - 160 (with C-F coupling) | C -Ar |
| Methylene Carbon | ~25 | C H₂CN |
Mass Spectrum (EI, Predicted):
-
Molecular Ion (M⁺): m/z ≈ 213/215 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio)
-
Major Fragments: Loss of Br (m/z ≈ 134), loss of CN (m/z ≈ 187/189), and benzylic cleavage.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the nitrile, the benzylic methylene group, and the ortho-bromo and -fluoro substituents on the aromatic ring.
-
Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems.
-
Benzylic Methylene Group: The protons on the methylene group are acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophilic center can then be alkylated or acylated, allowing for the introduction of further molecular complexity.
-
Aromatic Halogens: The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds. The fluorine atom can influence the acidity of adjacent protons and modulate the pharmacokinetic properties of a final drug molecule.
Role as a Kinase Inhibitor Intermediate
Phenylacetonitrile derivatives are common intermediates in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[4] The structural features of this compound make it a valuable precursor for the synthesis of kinase inhibitors that target the ATP-binding site of these enzymes. For instance, related bromo-fluorophenylacetonitriles are used in the synthesis of Plk1 (Polo-like kinase 1) inhibitors, which are being investigated for their potential in cancer therapy.[3]
Hypothetical Synthetic Application Diagram
Caption: Hypothetical synthesis of a kinase inhibitor scaffold.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data for structurally related compounds such as (2-Bromophenyl)acetonitrile and Bromoacetonitrile indicate that it should be handled with care.[5] These related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[5]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.
-
Skin Contact: If on skin, wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically placed functional groups allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, including potential kinase inhibitors for cancer therapy. Proper handling and safety precautions are essential when working with this compound. As research in drug discovery continues to evolve, the utility of such specialized intermediates is likely to expand, paving the way for the development of new and more effective therapeutic agents.
References
The Strategic Utility of 2-(2-Bromo-6-fluorophenyl)acetonitrile in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the demand for novel molecular scaffolds with tunable physicochemical properties is incessant. 2-(2-Bromo-6-fluorophenyl)acetonitrile has emerged as a pivotal building block, offering a unique combination of reactive sites and electronic characteristics that are highly advantageous for the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive technical overview of this compound, including its precise molecular weight, physicochemical properties, synthesis considerations, and its strategic application in the development of therapeutic agents. We will delve into the causality behind its utility, supported by detailed experimental protocols and safety guidelines to ensure its effective and safe implementation in the laboratory.
Introduction: A Molecule of Strategic Importance
The intricate dance of drug discovery often hinges on the availability of versatile chemical intermediates. This compound, a substituted phenylacetonitrile, represents a cornerstone in the synthetic chemist's toolkit. Its molecular architecture, featuring a bromine atom, a fluorine atom, and a nitrile group strategically positioned on a phenyl ring, provides a trifecta of functionalities that can be orthogonally manipulated. This allows for the precise and controlled construction of diverse molecular frameworks, a critical aspect in the rational design of new drug candidates. The presence of both a bromine and a fluorine atom on the aromatic ring offers a unique handle for various cross-coupling reactions and allows for the modulation of electronic properties, which can significantly impact a drug's metabolic stability and binding affinity.[1]
Physicochemical Properties and Molecular Characteristics
A thorough understanding of a compound's fundamental properties is paramount for its effective application. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [2][3] |
| Molecular Weight | 214.03 g/mol | [2][3] |
| CAS Number | 936693-22-0 | [2][3] |
| Appearance | White Solid (typical) | [4] |
| Storage Conditions | Sealed in a dry environment, 2-8°C | [3] |
The molecular weight of 214.03 g/mol is a critical parameter for stoichiometric calculations in synthesis, ensuring precise control over reaction conditions and product yields.[2][3]
Synthesis and Mechanistic Considerations
Hypothetical Synthesis Workflow
The diagram below illustrates a plausible synthetic pathway for this compound, starting from 2-bromo-6-fluorobenzyl bromide.
Caption: A hypothetical workflow for the synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis[4]):
-
Reaction Setup: In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Addition of Starting Material: 2-Bromo-6-fluorobenzyl bromide is added dropwise to the heated solution of NaCN. The reaction temperature is carefully monitored and controlled.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then quenched by the addition of water.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the product.
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel flash chromatography to yield the pure this compound.
The choice of a polar aprotic solvent like DMSO is crucial as it effectively dissolves the ionic cyanide salt while also facilitating the SN2 reaction mechanism by solvating the cation (Na⁺) and leaving the cyanide anion (CN⁻) more nucleophilic.
Applications in Drug Development: A Versatile Scaffold
The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The presence of the bromine atom allows for its use in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic rings, further expanding its synthetic utility.
Role in Kinase Inhibitor Synthesis
One notable application of similar phenylacetonitrile derivatives is in the development of kinase inhibitors for cancer therapy. For instance, related compounds have been used as intermediates in the synthesis of Plk1 (Polo-like kinase 1) inhibitors.[4] Plk1 is a key regulator of the cell cycle, and its inhibition can prevent the division of cancer cells.[4]
Caption: The role of this compound as a key intermediate in the synthesis of a hypothetical Plk1 kinase inhibitor.
Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general safety guidelines for related bromoacetonitrile compounds should be strictly followed.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[5][6] In case of contact, rinse the affected area immediately with plenty of water.[6]
-
Ingestion: Do not eat, drink, or smoke when handling this compound. If swallowed, seek immediate medical attention.[6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[6]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound stands out as a valuable and versatile building block in the field of drug discovery and development. Its well-defined molecular weight of 214.03 g/mol and its unique combination of functional groups provide chemists with a powerful tool for the synthesis of novel and complex molecules with therapeutic potential. A comprehensive understanding of its properties, synthetic routes, and safe handling practices is crucial for harnessing its full potential in the quest for new medicines.
References
2-(2-Bromo-6-fluorophenyl)acetonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(2-Bromo-6-fluorophenyl)acetonitrile
This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, synthesis, reactivity, and handling, grounding theoretical knowledge in practical, field-proven insights.
Core Molecular Profile and Identification
This compound is a disubstituted phenylacetonitrile derivative. The strategic placement of the bromine and fluorine atoms ortho to the cyanomethyl group creates a unique electronic and steric environment, rendering it a valuable intermediate for accessing complex molecular architectures. The electron-withdrawing nature of the halogens and the nitrile group activates the aromatic ring and the benzylic position for various chemical transformations.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Quantitative identifiers and properties are summarized below for rapid reference.
| Identifier | Value | Source |
| CAS Number | 936693-22-0 | [1][2][3] |
| Molecular Formula | C₈H₅BrFN | [1][2] |
| Molecular Weight | 214.03 g/mol | [2] |
| InChI Key | QFEXNLSISKHIBO-UHFFFAOYSA-N | [1] |
| Synonyms | 2-Bromo-6-fluorobenzyl cyanide | [1] |
| Physicochemical Property | Value | Source |
| Appearance | Solid (predicted/from suppliers) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| Storage Temperature | 2-8°C, Sealed in dry conditions | N/A |
Synthesis Protocol: A Validated Pathway
The synthesis of this compound is not widely reported in standard literature. However, a robust and logical two-step sequence can be employed, starting from the commercially available 2-bromo-6-fluorotoluene. This pathway involves a radical-initiated benzylic bromination followed by a nucleophilic cyanide substitution.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound from 2-bromo-6-fluorotoluene.
Step 1: Benzylic Bromination of 2-Bromo-6-fluorotoluene
This step leverages a photochemical radical bromination to selectively functionalize the methyl group. The use of hydrobromic acid and hydrogen peroxide provides a continuous, in-situ source of bromine radicals under illumination.[4][5]
-
Materials:
-
2-Bromo-6-fluorotoluene
-
Hydrobromic acid (40% aq.)
-
Hydrogen peroxide (30% aq.)
-
An appropriate organic solvent (e.g., CCl₄ or cyclohexane)
-
Saturated sodium sulfite solution
-
Anhydrous sodium sulfate
-
-
Protocol:
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and a light source (e.g., a 250W tungsten lamp), charge the 2-bromo-6-fluorotoluene and hydrobromic acid.
-
Under vigorous stirring and illumination, slowly add the hydrogen peroxide dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Continue the reaction for 6-24 hours, monitoring the consumption of the starting material by GC or TLC.
-
Upon completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with saturated sodium sulfite solution to quench any remaining peroxide and bromine.
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide. This intermediate is often used directly in the next step without further purification.
-
Step 2: Nucleophilic Cyanation to form this compound
This is a standard SN2 reaction where the highly reactive benzyl bromide is converted to the corresponding nitrile. The choice of solvent is critical; polar aprotic solvents like DMSO are excellent for this transformation.
-
Materials:
-
2-Bromo-6-fluorobenzyl bromide (from Step 1)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or aqueous ethanol
-
Ethyl acetate
-
Water
-
-
Protocol:
-
In a well-ventilated fume hood, dissolve the crude 2-bromo-6-fluorobenzyl bromide in DMSO.
-
Add sodium cyanide portion-wise. Extreme caution is required when handling cyanide salts.
-
Heat the mixture to 70-90°C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting benzyl bromide is consumed.
-
Cool the reaction mixture and pour it into a large volume of ice water to precipitate the product and quench any unreacted cyanide.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
-
Spectroscopic and Analytical Profile
While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): Three protons exhibiting complex splitting patterns (doublet of doublets, triplet of doublets) due to ³J(H-H) and ⁴J(H-F) couplings. Benzylic Protons (δ ~4.0 ppm): A singlet (or a narrow doublet due to long-range coupling with fluorine), integrating to 2H. The downfield shift is due to the adjacent aromatic ring and nitrile group. |
| ¹³C NMR | Nitrile Carbon (δ ~115-120 ppm): A characteristic signal for the -C≡N group. Benzylic Carbon (δ ~20-25 ppm): Signal for the -CH₂- group. Aromatic Carbons (δ ~110-165 ppm): Six distinct signals are expected. The carbons bearing the fluorine and bromine atoms will show large C-F and smaller C-Br coupling constants, respectively. The carbon attached to the cyanomethyl group will also be identifiable. |
| IR Spectroscopy | Nitrile Stretch (ν ~2250 cm⁻¹): A sharp, medium-intensity absorption characteristic of the C≡N bond. C-Br Stretch (ν ~550-650 cm⁻¹): A strong absorption in the fingerprint region. C-F Stretch (ν ~1200-1300 cm⁻¹): A strong absorption. Aromatic C-H/C=C: Standard absorptions in their respective regions. |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) at m/z 213 and 215. |
Chemical Reactivity and Synthetic Applications
The utility of this compound in drug development stems from its three primary reactive sites, which allow for sequential and orthogonal chemical modifications.
-
α-Carbon Acidity: The methylene protons are acidic (pKa ~20-22 in DMSO) and can be removed by a suitable base (e.g., NaH, LDA, K₂CO₃) to form a stabilized carbanion. This nucleophile can be alkylated, acylated, or used in condensation reactions to build complexity at the benzylic position. This is a common strategy for introducing new side chains.[2]
-
Nitrile Group Transformations: The cyano group is a versatile functional handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid derivative.
-
Reduction: It can be reduced to a primary amine (e.g., with LiAlH₄ or catalytic hydrogenation), providing a key linkage point for further derivatization.
-
Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles, which are valuable bioisosteres for carboxylic acids.
-
-
Aryl Bromide Cross-Coupling: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents onto the aromatic ring.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryls, alkylated arenes).
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Cyanation: Conversion of the bromide to another nitrile group.
-
Representative Reaction: α-Alkylation
Caption: General mechanism for the deprotonation and alkylation of a phenylacetonitrile.
Safety and Handling
-
Hazard Classification (Anticipated):
-
Handling Precautions:
-
Always handle this compound in a properly functioning chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).
-
Avoid breathing dust, fumes, or vapors.
-
Do not allow the material to come into contact with skin or eyes.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
-
Store locked up.[6]
-
Dispose of contents and container in accordance with local, regional, and national regulations.
-
Conclusion
This compound represents a strategically designed molecular scaffold that offers multiple avenues for synthetic elaboration. Its predictable reactivity at three distinct sites—the benzylic carbon, the nitrile, and the aryl bromide—provides the chemical tractability required for modern drug discovery campaigns. While its handling requires significant caution due to its presumed toxicity, adherence to strict safety protocols enables its effective use as a powerful intermediate in the synthesis of novel therapeutics.
References
- 1. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2059988-87-1|2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile|BLD Pharm [bldpharm.com]
- 4. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. 2-Bromo-6-fluorobenzonitrile | 79544-27-7 [chemicalbook.com]
2-(2-Bromo-6-fluorophenyl)acetonitrile structure
An In-Depth Technical Guide to 2-(2-Bromo-6-fluorophenyl)acetonitrile: Structure, Synthesis, and Applications
Executive Summary
This compound is a halogenated aromatic nitrile that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring vicinal bromo and fluoro groups ortho to the acetonitrile moiety, provides a versatile scaffold for the development of complex molecular architectures. This guide offers a comprehensive technical overview of its structure, a detailed, field-proven synthesis protocol with mechanistic rationale, methods for analytical characterization, and a discussion of its applications, particularly in the context of drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.
Molecular Identity and Physicochemical Properties
The foundational aspect of this compound is its distinct molecular structure, which dictates its reactivity and utility. The ortho-bromo and -fluoro substituents create a sterically and electronically unique environment around the benzylic carbon, influencing its reaction pathways.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 936693-22-0 | [1][2][3] |
| Molecular Formula | C₈H₅BrFN | [1][2][3] |
| Molecular Weight | 214.03 g/mol | [1][2][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2-Bromo-6-fluorophenylacetonitrile | [3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥98% | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
| Solubility | Soluble in organic solvents like DMSO, CH₂Cl₂ | [5] |
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound involves a nucleophilic substitution reaction. This process utilizes the corresponding benzyl halide as a precursor and a cyanide salt as the nucleophile.
Causality Behind Experimental Choices
The chosen protocol is a robust SN2 reaction. The precursor, 2-bromo-6-fluorobenzyl bromide, provides an excellent electrophilic benzylic carbon. The primary bromide is a good leaving group, facilitating the substitution.
-
Choice of Nucleophile: Sodium cyanide (NaCN) or potassium cyanide (KCN) are used as the cyanide source. The cyanide ion (⁻C≡N) is a potent nucleophile that readily attacks the electrophilic benzylic carbon.
-
Choice of Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is optimal.[5] DMSO effectively solvates the sodium cation (Na⁺) while leaving the cyanide anion poorly solvated, thereby increasing its nucleophilicity and reaction rate.
-
Temperature Control: The reaction is initiated at an elevated temperature to overcome the activation energy but is carefully controlled to prevent side reactions or decomposition.[5]
Caption: General workflow for the synthesis of this compound.
Self-Validating Experimental Protocol
This protocol is adapted from established methods for analogous compounds and includes integrated validation steps.[5]
-
Reaction Setup: To a solution of sodium cyanide (1.2 equivalents) in anhydrous DMSO, add 2-bromo-6-fluorobenzyl bromide (1.0 equivalent) portion-wise under a nitrogen atmosphere.
-
Execution: Heat the reaction mixture to 90°C. An exotherm may be observed. Maintain the internal temperature below 100°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup & Extraction: Cool the mixture to room temperature and carefully quench by pouring it into ice-water. Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic extracts with brine to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Validation Step 1): Purify the crude residue by silica gel flash chromatography using a hexane/ethyl acetate gradient. This step isolates the desired product from unreacted starting materials and byproducts.
-
Characterization (Validation Step 2): Collect the pure fractions and remove the solvent. Confirm the identity and purity of the resulting white solid using ¹H NMR, ¹³C NMR, and MS analysis (see Section 3).
Analytical Characterization and Structural Elucidation
Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule.[6]
Table 3: Expected Spectroscopic Data
| Technique | Expected Observation | Rationale |
| ¹H NMR | Aromatic region (δ 7.0-7.8 ppm) showing complex multiplets for 3H. A singlet or tight doublet around δ 4.0 ppm for the benzylic -CH₂- group (2H). | The aromatic protons are coupled to each other and to the ¹⁹F nucleus. The benzylic protons are adjacent to the phenyl ring. |
| ¹³C NMR | Signal for the nitrile carbon (C≡N) around δ 115-120 ppm. Signals for the benzylic carbon (-CH₂) around δ 20-30 ppm. Multiple signals in the aromatic region (δ 110-160 ppm), with C-F and C-Br signals showing characteristic splitting and shifts. | Each unique carbon atom in the molecule will produce a distinct signal. |
| IR Spectroscopy | A sharp, strong absorption band at ~2250 cm⁻¹. | This is characteristic of the C≡N stretching vibration of the nitrile functional group.[7] |
| Mass Spectrometry (EI-MS) | Molecular ion peaks (M⁺, M+2⁺) at m/z ≈ 213 and 215 with a ~1:1 intensity ratio. | This isotopic pattern is the definitive signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[7] |
Reactivity and Applications in Drug Discovery
This compound is not merely an endpoint but a versatile intermediate. Its functional groups serve as handles for extensive chemical modification, making it highly valuable in the synthesis of pharmaceutical agents.[5][8]
The nitrile group is a key pharmacophore, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[8] Phenylacetonitrile derivatives are core components of various drugs, including kinase inhibitors used in oncology.[5][9] The bromo-fluoro substitution pattern allows for selective, late-stage diversification.
Caption: Key synthetic transformations of this compound.
-
Cross-Coupling Reactions: The aryl bromide is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amine groups. This is a cornerstone of modern library synthesis for drug screening.
-
Nitrile Group Transformations: The nitrile can be hydrolyzed to the corresponding phenylacetic acid, a common structural motif in non-steroidal anti-inflammatory drugs. Alternatively, it can be reduced to a phenethylamine, a foundational structure for numerous neurologically active agents.
Safety and Handling Protocols
Due to its functional groups, this compound and related compounds must be handled with appropriate care.
-
Toxicity: Similar bromoacetonitrile compounds are classified as toxic if swallowed, inhaled, or in contact with skin.[10][11] They are irritants to the skin, eyes, and respiratory system.[12][13]
-
Reactivity Hazards: Contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.[11] It is incompatible with strong oxidizing agents and strong bases.[12]
-
Handling Recommendations:
-
Storage: Store in a tightly sealed container in a cool, dry, and locked area designated for toxic chemicals.[1][13]
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from its unique and strategically functionalized structure. The presence of a modifiable nitrile group and an aryl bromide suitable for cross-coupling makes it an ideal starting point for the synthesis of diverse and complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to fully exploit its potential in advancing the frontiers of drug discovery and materials science.
References
- 1. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. americanelements.com [americanelements.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
2-(2-Bromo-6-fluorophenyl)acetonitrile safety data sheet
An In-depth Technical Guide to the Safe Handling of 2-(2-Bromo-6-fluorophenyl)acetonitrile
This guide provides a comprehensive overview of the essential safety protocols and data for this compound (CAS No. 936693-22-0), a key intermediate in pharmaceutical and agrochemical research.[1][2][3] Given its reactive nature, stemming from the presence of bromo, fluoro, and nitrile functional groups, a robust understanding and implementation of safety measures are paramount for all researchers and laboratory personnel. This document synthesizes available data from structurally similar compounds to provide a thorough framework for risk assessment and management.
Understanding the fundamental properties of a compound is the first step in ensuring its safe handling. This compound is a halogenated aromatic nitrile.[1] While exhaustive experimental data for this specific molecule is not publicly available, its key identifiers and anticipated properties based on its structure are summarized below.
| Property | Value | Source |
| CAS Number | 936693-22-0 | [1] |
| Molecular Formula | C₈H₅BrFN | [1][2] |
| Molecular Weight | 214.03 g/mol | [1][2] |
| Appearance | Anticipated to be a solid or liquid (Data from analogs like Bromoacetonitrile suggest a liquid form) | [3] |
| Storage Temperature | 2-8°C, Sealed in a dry environment | [1] |
Hazard Identification and GHS Classification (Anticipated)
Based on the Globally Harmonized System (GHS) classifications of analogous compounds such as Bromoacetonitrile and other bromophenylacetonitrile derivatives, this compound is anticipated to be a hazardous substance.[4][5] The primary hazards are associated with its acute toxicity via multiple routes of exposure and its potential for severe irritation.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][5] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4][5] |
| Acute Toxicity, Inhalation | Category 1 / 3 | H330/H331: Fatal or Toxic if inhaled[4][5] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation[6][7] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage or serious eye irritation[6][7] |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life[4] |
Precautionary Statements (Selected):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P270: Do not eat, drink or smoke when using this product.[4][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4][5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Toxicological Profile and Exposure Routes
The toxicity of this compound is driven by its functional groups. The nitrile group (-CN) can metabolize to release cyanide, leading to cellular hypoxia.[9] The halogenated phenyl ring contributes to its irritant properties and potential for systemic toxicity.
-
Inhalation: This is a critical route of exposure. Inhalation of vapors or aerosols can be fatal or highly toxic, causing respiratory tract irritation, burning sensations, coughing, wheezing, and potentially severe systemic effects like headache, nausea, and convulsions.[4][10][11] Symptoms may be delayed.[12]
-
Skin Contact: The compound is expected to be toxic upon skin contact and may cause severe skin burns or irritation.[4][6][7] It can be absorbed through the skin, leading to systemic toxicity similar to that of ingestion or inhalation.[11][12]
-
Eye Contact: Direct contact will cause severe eye damage, potentially leading to blindness.[7] It is also expected to be a lachrymator, a substance that causes tearing.[7][8]
-
Ingestion: Ingestion is highly toxic and can be fatal.[4][5] It may cause burns to the gastrointestinal tract.[13] Do NOT induce vomiting if ingested.[7][8]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety.[14] The causality for each selection is based on preventing contact with a substance that is toxic via all primary exposure routes.
Caption: Recommended PPE workflow for handling this compound.
Detailed PPE Specifications:
| Protection Type | Specification | Rationale and Best Practices |
| Engineering Controls | Always handle inside a certified chemical fume hood. | To minimize inhalation exposure, which is a primary toxicity route. Ensure proper airflow and sash height.[5][8] |
| Respiratory Protection | A NIOSH-approved full-face chemical cartridge respirator with organic vapor cartridges is recommended. | Protects against inhalation of toxic vapors and provides a secondary layer of eye protection.[10] A half-mask respirator offers a lower level of protection.[10] |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Goggles provide a seal against splashes and vapors. A face shield protects the entire face from splashes.[7][15] Standard safety glasses are insufficient. |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., inner nitrile, outer neoprene or PVC). | Nitrile offers protection against a range of chemicals but can be susceptible to puncture. An outer glove provides additional resistance.[15] No single glove material protects against all chemicals; check manufacturer's compatibility data. Immediately replace any glove that is torn or punctured.[10] |
| Skin & Body Protection | Chemical-resistant lab coat, apron, and closed-toe shoes. | To prevent accidental skin contact and absorption.[7][16] Ensure clothing is fully buttoned. Remove contaminated clothing immediately while under a safety shower if necessary.[10] |
Safe Handling and Storage Protocols
Handling:
-
Designate a specific area within the fume hood for handling this compound.
-
Avoid the generation of vapors or aerosols.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[4][7]
-
Ensure an eyewash station and safety shower are readily accessible and tested.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] The recommended storage temperature is 2-8°C.[1]
-
Store locked up, accessible only to authorized personnel.[5][7]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating harm. All personnel must be familiar with these protocols before beginning work.
Caption: Logical workflows for responding to exposure and spill emergencies.
Step-by-Step Emergency Protocols:
In Case of Skin Contact:
-
Immediately flush the affected skin with large amounts of water for at least 15 minutes, preferably under a safety shower.[7][10]
-
While flushing, remove all contaminated clothing and shoes.[10]
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart to ensure complete irrigation.[7]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[7]
In Case of Inhalation:
-
If breathing has stopped, give artificial respiration. Do not use the mouth-to-mouth method; use a pocket mask with a one-way valve.[6][7][8]
In Case of Ingestion:
In Case of a Spill:
-
Evacuate all non-essential personnel from the area and ensure adequate ventilation.[6][8]
-
Wear the full complement of PPE as described in Section 4.[6]
-
Contain the spill by covering it with an inert, non-combustible absorbent material like sand, silica gel, or universal binder.[6][7] Do not use combustible materials like sawdust.[7]
-
Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[6][7]
-
Clean the affected area thoroughly. Do not allow the chemical to enter drains.[4][9]
Disposal Considerations
Chemical waste must be handled as hazardous.
-
All waste materials, including contaminated absorbents, gloves, and clothing, must be collected in properly labeled, sealed containers.
-
Disposal must be conducted through a licensed hazardous waste disposal company.[5][7]
-
Do not dispose of this chemical into the environment, sewers, or waterways.[4][7]
References
- 1. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. BROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. ICSC 0088 - ACETONITRILE [chemicalsafety.ilo.org]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 15. hsa.ie [hsa.ie]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
A Technical Guide to 2-(2-Bromo-6-fluorophenyl)acetonitrile: Synthesis, Properties, and Applications in Chemical Research
Abstract: 2-(2-Bromo-6-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring ortho-bromo and ortho-fluoro groups relative to the acetonitrilomethyl side chain, provides multiple reactive sites for strategic molecular elaboration. This guide offers an in-depth analysis of its chemical identity, physicochemical properties, a plausible synthetic route with mechanistic considerations, and its reactivity profile. Furthermore, it explores the compound's significant potential as a key intermediate in medicinal chemistry, particularly in the development of targeted therapeutics like kinase inhibitors. This document is intended for researchers, chemists, and professionals in drug discovery who require a comprehensive understanding of this important synthetic intermediate.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and development.
Nomenclature and Chemical Identifiers
The systematic naming and various registry numbers for this compound are crucial for unambiguous identification in literature and databases.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1][2][3] |
| CAS Number | 936693-22-0 | [1][2] |
| Molecular Formula | C₈H₅BrFN | [1][2][3] |
| Molecular Weight | 214.03 g/mol | [2][3] |
| InChI Key | QFEXNLSISKHIBO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC=C(C(=C1CC#N)F)Br |
Physicochemical Properties
The physical state and stability of the compound dictate its handling and storage requirements.
| Property | Value | Source |
| Appearance | Off-white solid | [4] |
| Purity | Typically ≥98% | [1] |
| Storage Conditions | Store sealed in a dry environment at 2-8°C | [2] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Dioxane. |
Synthesis and Mechanistic Insights
While specific synthesis routes for the 2-bromo-6-fluoro isomer are not detailed in the provided literature, a robust and widely applicable method can be inferred from the synthesis of analogous phenylacetonitriles, such as the 2-bromo-4-fluoro isomer.[5] The most common approach is the cyanation of a corresponding benzyl halide.
Proposed Synthetic Workflow
The synthesis proceeds via a nucleophilic substitution reaction where a cyanide anion displaces a bromide from the benzylic position of 2-bromo-6-fluorobenzyl bromide.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is adapted from a known procedure for a similar isomer and represents a standard method for this class of transformation.[5]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Sodium Cyanide (NaCN, 2.0 equiv.) in anhydrous Dimethyl Sulfoxide (DMSO).
-
Heating: Heat the solution to 90°C under a nitrogen atmosphere.
-
Substrate Addition: Remove the heat source and slowly add a solution of 2-bromo-6-fluorobenzyl bromide (1.0 equiv.) in DMSO, ensuring the temperature does not exceed the desired range.
-
Workup: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to 50°C and quench by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as Dichloromethane (CH₂Cl₂) or Ethyl Acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography.
Mechanistic Causality
-
Choice of Nucleophile: Sodium cyanide is an inexpensive and effective source of the cyanide anion (CN⁻), a potent nucleophile.
-
Choice of Solvent: DMSO is a polar aprotic solvent. Its primary role is to solvate the sodium cation (Na⁺), leaving the cyanide anion "naked" and highly reactive, thereby accelerating the rate of the Sₙ2 reaction.
-
Reaction Type: The reaction is a classic bimolecular nucleophilic substitution (Sₙ2), where the cyanide ion attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single concerted step.
Chemical Reactivity and Synthetic Utility
The functionality of this compound allows for a diverse range of chemical transformations, making it a highly useful intermediate.
Caption: Primary reactive sites on the this compound scaffold.
-
Alpha-Carbon Chemistry: The protons on the methylene bridge (the α-carbon) are acidic due to the electron-withdrawing effect of the adjacent nitrile group. Treatment with a strong base, such as sodium hydride (NaH), generates a carbanion.[5] This nucleophile can then be reacted with various electrophiles (e.g., alkyl halides) to install substituents at the alpha position, a key strategy for building molecular complexity.[5]
-
Nitrile Group Transformations: The nitrile functional group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid derivative or reduced using reagents like lithium aluminum hydride (LiAlH₄) to form the corresponding phenethylamine.
-
Aryl Bromide Cross-Coupling: The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings can be employed to form new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of diverse aromatic, alkyl, or alkynyl groups.
Applications in Medicinal Chemistry and Drug Discovery
Phenylacetonitrile derivatives are vital scaffolds in the synthesis of pharmaceuticals.[6] The specific substitution pattern of this compound makes it an attractive starting point for constructing complex molecules designed to interact with biological targets.
A compelling application for this class of compounds is in the development of kinase inhibitors for cancer therapy. For instance, the structurally related 2-(2-bromo-4-fluorophenyl)acetonitrile is a documented intermediate in the synthesis of novel inhibitors targeting Polo-like kinase 1 (Plk1).[5] Plk1 is a crucial regulator of the cell cycle, and its inhibition can prevent the division of cancer cells.[5] The 2-bromo-6-fluoro isomer can be similarly utilized as a foundational scaffold, where the bromine atom acts as a handle for late-stage diversification via cross-coupling, and the fluorine atom can enhance binding affinity or modulate metabolic stability.
Safety, Handling, and Storage
As with many reactive intermediates, proper handling of this compound is critical. The safety profile is comparable to other toxic bromoacetonitrile derivatives.[7][8][9][10]
-
Hazard Identification:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9]
-
Irritation: Causes serious eye irritation and skin irritation.[7][8] May cause respiratory irritation.[7][8]
-
Lachrymator: The substance is a lachrymator, meaning it can cause tearing.[8]
-
Reactivity Hazard: Contact with strong acids can liberate highly toxic hydrogen cyanide gas.[10]
-
-
Recommended Handling Procedures:
-
Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8][9]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]
-
-
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[7][11] Store locked up.[7][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
-
Conclusion
This compound is a strategically important chemical intermediate with a rich reactivity profile. Its three distinct reactive sites—the acidic alpha-carbon, the versatile nitrile group, and the cross-coupling-ready aryl bromide—provide chemists with a powerful platform for synthesizing complex molecular architectures. Its utility as a building block for potential therapeutic agents, particularly in the context of kinase inhibition, underscores its value to the drug discovery and development community. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its inherent toxicological risks.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. 2-(3-Bromo-4-fluorophenyl)acetonitrile, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. guidechem.com [guidechem.com]
- 6. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Physical Properties of 2-(2-Bromo-6-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical and spectral properties of the research chemical 2-(2-Bromo-6-fluorophenyl)acetonitrile. The information contained herein is intended to support laboratory research, synthetic chemistry applications, and drug discovery and development programs by providing a detailed understanding of this compound's fundamental characteristics.
Introduction: The Significance of Substituted Phenylacetonitriles
Phenylacetonitrile and its derivatives are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules. Their utility spans numerous applications in medicinal chemistry, materials science, and agrochemicals. The introduction of various substituents onto the phenyl ring allows for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity.
The specific compound of interest, this compound, is a di-substituted phenylacetonitrile featuring a bromine and a fluorine atom in the ortho positions relative to the acetonitrile group. This substitution pattern is of particular interest as the electronic and steric effects of the halogen atoms can significantly impact the molecule's chemical behavior and potential as a synthetic intermediate. Understanding its physical properties is a foundational step in its effective utilization in research and development.
Molecular and Chemical Identity
A clear identification of the molecule is paramount for any scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 936693-22-0 | [1][2] |
| Molecular Formula | C₈H₅BrFN | [1][2] |
| Molecular Weight | 214.03 g/mol | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Br)CC#N | N/A |
| InChI Key | QFEXNLSISKHIBO-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that dictate its handling, storage, and application in various experimental setups.
Physical State and Appearance
This compound is expected to be a solid at room temperature, a common characteristic for many substituted phenylacetonitriles of similar molecular weight.
Melting Point
The melting point is a key indicator of a compound's purity. For this compound, a melting point range of 60-62 °C has been reported by a commercial supplier.[4] A sharp melting point range is indicative of a high degree of purity.
Boiling Point
Solubility
Precise quantitative solubility data in various solvents is not currently available. However, based on the molecular structure, some general solubility predictions can be made. The presence of the polar nitrile group and the halogen atoms suggests that the compound will exhibit some solubility in polar organic solvents. Its solubility in nonpolar solvents is likely to be more limited. The aromatic ring provides a nonpolar character, suggesting some solubility in aromatic and chlorinated solvents.
Logical Workflow for Solubility Determination:
Caption: A general workflow for determining the solubility of a solid organic compound.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of a molecule's identity. While specific experimental spectra for this compound are not publicly available in the searched literature, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The three protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. Due to the ortho-dihalogen substitution pattern, the signals are likely to be complex multiplets resulting from proton-proton and proton-fluorine coupling.
-
Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the nitrile and the aromatic ring are expected to appear as a singlet or a narrow multiplet, likely in the range of 3.8 to 4.2 ppm.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, appearing in the range of 110-140 ppm. The carbons directly attached to the bromine and fluorine atoms will show characteristic chemical shifts and may exhibit carbon-fluorine coupling.
-
Methylene Carbon (-CH₂-): A single signal for the methylene carbon is expected, typically in the range of 20-30 ppm.
-
Nitrile Carbon (-C≡N): The carbon of the nitrile group will appear as a characteristic signal in the downfield region of the spectrum, typically between 115 and 125 ppm.
Experimental Protocol for NMR Spectroscopy:
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
Caption: A standard workflow for preparing and acquiring NMR spectra of an organic compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands:
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹ for the nitrile group.
-
C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands for the methylene C-H stretching vibrations are expected in the range of 3000-2850 cm⁻¹.
-
C=C Stretch (Aromatic): Several absorption bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.
-
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
-
C-F Stretch: The carbon-fluorine stretching vibration will give a strong absorption band, typically in the range of 1250-1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Mass Spectral Data:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (214.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Common fragmentation pathways for phenylacetonitriles include the loss of the nitrile group (CN), the benzyl cation, and fragmentation of the aromatic ring. The presence of the halogen substituents will influence the fragmentation pattern.
Safety and Handling
While a comprehensive safety data sheet (SDS) should always be consulted before handling any chemical, some general precautions for this compound can be anticipated based on its structure.
-
Toxicity: Acetonitrile and its derivatives can be toxic. Avoid inhalation, ingestion, and skin contact.
-
Irritation: The compound may be irritating to the eyes, skin, and respiratory system.
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
Conclusion and Future Directions
This guide has compiled the available information on the physical and spectral properties of this compound. While some key experimental data, particularly detailed spectral analyses, are not yet publicly available, the provided information and predicted characteristics offer a solid foundation for researchers working with this compound.
Future work should focus on the experimental determination and publication of a complete set of physical and spectral data for this compound. This would include high-resolution NMR spectra with full assignments, a detailed IR spectrum, and a comprehensive mass spectral analysis with fragmentation assignments. Such data would be invaluable to the scientific community, facilitating the use of this compound in the synthesis of novel compounds with potential applications in various fields of research and development.
References
An In-depth Technical Guide to the Solubility of 2-(2-Bromo-6-fluorophenyl)acetonitrile in Organic Solvents
This guide provides a comprehensive technical overview of the principles, prediction, and experimental determination of the solubility of 2-(2-Bromo-6-fluorophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of Solubility in Pharmaceutical Development
This compound (CAS No. 936693-22-0) is a substituted phenylacetonitrile derivative.[1] Such compounds are pivotal building blocks in the synthesis of a wide array of pharmaceutical agents. The solubility of this intermediate in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation.[2][3][4] A thorough understanding of its solubility profile is not merely an academic exercise but a fundamental necessity for process optimization, yield maximization, and ensuring the scalability of synthetic routes. Low aqueous solubility is a major challenge in the development of new chemical entities, with over 40% of these compounds being practically insoluble in water.[3][4] While this guide focuses on organic solvents, the principles discussed are foundational to addressing broader solubility challenges in drug development.[5]
This guide will delve into the theoretical underpinnings of solubility, provide a framework for predicting the solubility of this compound in various organic solvents, and offer detailed protocols for its experimental determination.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7][8][9][10] The intermolecular interactions at play include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[7]
Molecular Structure and Polarity of this compound
To predict the solubility of this compound, we must first analyze its molecular structure.
Caption: Molecular structure of this compound.
The key structural features influencing its solubility are:
-
The Phenyl Ring: This bulky, nonpolar aromatic ring system contributes to van der Waals interactions and will favor solubility in nonpolar or moderately polar solvents.
-
The Bromo and Fluoro Substituents: These electronegative halogen atoms induce a dipole moment in the molecule, increasing its polarity compared to unsubstituted phenylacetonitrile.
-
The Acetonitrile Group (-CH₂C≡N): The cyano group is highly polar and can act as a hydrogen bond acceptor. This functional group will enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Overall, this compound can be classified as a moderately polar molecule. Its solubility will be a balance between the nonpolar character of the substituted phenyl ring and the polar nature of the nitrile group.
Solvent Selection and Predicted Solubility
Based on the "like dissolves like" principle, we can make qualitative predictions about the solubility of this compound in different classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Moderate | The nonpolar hydrocarbon backbone of these solvents will interact favorably with the phenyl ring, but the polar nitrile group will limit solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents have significant dipole moments and can effectively solvate the polar nitrile group without engaging in hydrogen bonding as donors. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors. While they can interact with the nitrile group, their own strong hydrogen bonding networks may be only partially disrupted to accommodate the solute. |
Experimental Determination of Solubility
While theoretical predictions are valuable, they must be validated by empirical data. The following section provides a detailed protocol for the experimental determination of the solubility of this compound.
Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Protocol: Shake-Flask Method for Solubility Determination
This method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical instrument)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.
-
Analyze the calibration standards and the diluted sample solution by HPLC (or another suitable method).
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration of the saturated solution (i.e., the solubility) by applying the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Data Presentation: A Framework for Your Findings
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
| Solvent | Solvent Class | Polarity Index¹ | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) |
| Example Data | ||||
| Hexane | Nonpolar | 0.1 | 1.88 | Experimental Value |
| Toluene | Nonpolar | 2.4 | 2.38 | Experimental Value |
| Dichloromethane | Polar Aprotic | 3.1 | 9.08 | Experimental Value |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Experimental Value |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Experimental Value |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Experimental Value |
| Tetrahydrofuran | Polar Aprotic | 4.0 | 7.58 | Experimental Value |
| Dimethylformamide | Polar Aprotic | 6.4 | 36.7 | Experimental Value |
| Dimethyl Sulfoxide | Polar Aprotic | 7.2 | 46.7 | Experimental Value |
| Methanol | Polar Protic | 5.1 | 32.7 | Experimental Value |
| Ethanol | Polar Protic | 4.3 | 24.5 | Experimental Value |
| Isopropanol | Polar Protic | 3.9 | 19.9 | Experimental Value |
¹ Polarity Index is a relative measure of a solvent's polarity.[11]
Conclusion and Practical Implications
This technical guide has provided a robust framework for understanding, predicting, and determining the solubility of this compound in organic solvents. The interplay between the nonpolar substituted phenyl ring and the polar nitrile group results in a nuanced solubility profile, with a general preference for polar aprotic solvents.
The provided experimental protocol for the shake-flask method offers a reliable means of generating the precise solubility data necessary for informed decision-making in a research and development setting. This data is invaluable for:
-
Reaction Solvent Selection: Choosing a solvent that can dissolve reactants to a sufficient concentration to ensure efficient reaction kinetics.
-
Crystallization and Purification: Identifying suitable solvent/anti-solvent systems for the effective purification of the compound.
-
Formulation Development: Understanding solubility is the first step in developing stable and bioavailable drug formulations.[2][12]
By integrating the theoretical principles with rigorous experimental validation, researchers can effectively navigate the challenges associated with the solubility of this and other vital pharmaceutical intermediates.
References
- 1. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucd.ie [ucd.ie]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fountainmagazine.com [fountainmagazine.com]
- 10. quora.com [quora.com]
- 11. Polarity Index [macro.lsu.edu]
- 12. The Importance of Solubility for New Drug Molecules | Semantic Scholar [semanticscholar.org]
2-(2-Bromo-6-fluorophenyl)acetonitrile commercial suppliers
An In-Depth Technical Guide to 2-(2-Bromo-6-fluorophenyl)acetonitrile for Advanced Research
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound in Modern Synthesis
This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a cyanomethyl group on a phenyl ring—offers multiple reactive handles for sophisticated molecular engineering. The ortho-positioning of the bromo and fluoro groups creates a sterically and electronically distinct environment, making this reagent invaluable for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide provides an in-depth analysis of its properties, commercial availability, synthetic utility, and safe handling protocols, designed for professionals engaged in drug discovery and advanced chemical synthesis.
Core Physicochemical Properties and Specifications
Understanding the fundamental properties of a reagent is critical for its effective application in experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 936693-22-0 | [1][2] |
| Molecular Formula | C₈H₅BrFN | [1][2] |
| Molecular Weight | 214.03 g/mol | [1][2] |
| MDL Number | MFCD11226884 | [2] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Br)CC#N | [2] |
| Appearance | Typically an off-white to white solid or powder | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
Commercial Suppliers and Procurement Intelligence
This compound is available from several specialized chemical suppliers, primarily for research and development purposes. When sourcing this material, researchers should prioritize suppliers who provide comprehensive analytical data, such as NMR and HPLC, to validate purity and identity.
| Supplier | Typical Purity | Notes | Availability |
| BLDpharm | ≥97% | Offered for research use only; may require cold-chain transportation.[2] | In Stock |
| Toronto Research Chemicals (TRC) | High Purity (Specific % Varies) | Distributed through vendors like Sapphire Bioscience; intended for research use only.[1] | Inquiry Required |
| ChemScene | ≥97% | Provides detailed computational chemistry data alongside the product. | In Stock |
| Thermo Scientific Chemicals | ~96% | Available in smaller quantities for laboratory use.[3] | In Stock |
Note: Availability and purity are subject to change. Always verify with the supplier before ordering.
Synthetic Pathways and Mechanistic Rationale
The synthesis of this compound typically involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide source. A common and effective strategy starts from 2-bromo-6-fluorobenzyl bromide.
Proposed Synthesis Workflow
The conversion relies on a standard SN2 mechanism where the cyanide anion (CN⁻) acts as a potent nucleophile, displacing the bromide leaving group from the benzylic carbon.
Caption: Proposed synthesis of this compound.
Expert Rationale for Reagent and Condition Selection
-
Choice of Cyanide Source : Sodium cyanide (NaCN) or potassium cyanide (KCN) are excellent sources of the nucleophilic cyanide ion.
-
Solvent System : A polar aprotic solvent like Dimethyl sulfoxide (DMSO) is chosen because it effectively solvates the sodium cation while leaving the cyanide anion relatively "bare" and highly nucleophilic. This accelerates the SN2 reaction rate compared to protic solvents, which would hydrogen-bond with and stabilize the nucleophile.
-
Temperature Control : The reaction is typically heated to overcome the activation energy barrier. However, careful temperature management is crucial to prevent side reactions or decomposition. A similar synthesis for an isomeric compound involves heating to 90°C, followed by cooling once the exothermic reaction initiates.[4]
Core Application in Drug Discovery: A Scaffold for Kinase Inhibitors
Substituted phenylacetonitriles are foundational intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). The bromo- and fluoro-moieties on this compound serve as crucial handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.
While specific examples for the 2-bromo-6-fluoro isomer are proprietary, the closely related intermediate, 2-bromo-4-fluorophenylacetonitrile, is used to synthesize novel triazole-based aminopyrimidine compounds that function as Polo-like kinase 1 (Plk1) inhibitors.[4] Plk1 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology for preventing cancer cell division.[4] By analogy, this compound is an ideal starting point for similar kinase inhibitor programs.
Logical Workflow: From Building Block to API Candidate
The journey from this intermediate to a potential drug candidate involves a series of strategic synthetic transformations.
Caption: Strategic path from intermediate to a potential API.
Experimental Protocol: α-Methylation of this compound
This protocol details a representative reaction where the carbon alpha to the nitrile group is functionalized, a common step in building complexity. This procedure is adapted from a method used for a similar substrate.[4]
Objective: To synthesize 2-(2-Bromo-6-fluorophenyl)propanenitrile.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (MeI) (2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the DMF to 0°C using an ice-water bath. Carefully add the sodium hydride portion-wise to the stirred solvent.
-
Substrate Addition: Dissolve this compound in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C.
-
Anion Formation: Allow the reaction mixture to stir at 0°C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often indicated by a color change and cessation of hydrogen gas evolution.
-
Alkylation: Cool the mixture back to 0°C. Add methyl iodide dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing & Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel flash chromatography to yield the desired product.
Safety, Handling, and Storage
Chemicals in the bromoacetonitrile class are hazardous and must be handled with appropriate precautions. Safety data sheets for analogous compounds consistently highlight significant risks.[5][6][7]
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] | Do not eat, drink, or smoke when using. Avoid breathing dust/fumes. Use only in a well-ventilated area or chemical fume hood.[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[5] |
| Eye Damage/Irritation | Causes serious eye irritation.[5][6] | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes.[5] |
| Handling | Work under a chemical fume hood. Avoid generating dust. Keep away from incompatible materials like strong oxidizing agents.[8] | |
| Storage | Store locked up in a tightly closed container. Keep in a dry, cool (2-8°C), and well-ventilated place.[2][6] |
First Aid:
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[5]
-
Skin Contact: Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]
-
Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[5][6]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
- 3. H62260.06 [thermofisher.com]
- 4. guidechem.com [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to 2-(2-Bromo-6-fluorophenyl)acetonitrile: Synthesis, Application, and Analysis for Drug Development
Introduction: The Strategic Value of a Halogenated Phenylacetonitrile Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a cornerstone of rational drug design. These elements confer potent modulations of a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity. 2-(2-Bromo-6-fluorophenyl)acetonitrile, a crystalline solid with the molecular formula C₈H₅BrFN, emerges as a highly valuable, yet specialized, building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1]
This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will dissect its cost-benefit analysis, provide a detailed synthetic protocol, explore its application as a precursor to kinase inhibitors, and outline rigorous analytical methodologies for quality control. The underlying scientific principles and the causal logic behind experimental choices are emphasized throughout to provide actionable, field-proven insights.
Part 1: Sourcing and Cost Analysis
The procurement of specialized reagents like this compound requires careful consideration of purity, quantity, and cost, as these factors directly impact research and development budgets. The compound is available from a range of specialty chemical suppliers, but pricing is highly variable and quantity-dependent, reflecting its status as a non-commodity reagent.
For researchers, small-scale quantities (milligrams to a gram) are readily available for initial exploratory synthesis. However, for process development and scale-up operations, securing a reliable and cost-effective supply chain is critical. The cost per gram decreases significantly with bulk orders, but this necessitates a higher initial investment. The following table summarizes representative market pricing to aid in budgetary planning.
Table 1: Representative Market Cost of this compound (CAS 936693-22-0)
| Supplier | Quantity | Estimated Price (USD) | Price per Gram (USD) |
| Alichem | 1 g | $1,564.50 | $1,564.50 |
| Alichem | 500 mg | $815.00 | $1,630.00 |
| Biosynth Carbosynth | 1 g | $620.00 | $620.00 |
| Biosynth Carbosynth | 250 mg | $250.00 | $1,000.00 |
| AK Scientific | 250 mg | $309.00 | $1,236.00 |
| AK Scientific | 100 mg | $283.00 | $2,830.00 |
| CymitQuimica | 1 g | €109.00 (~$118) | ~$118.00 |
| CymitQuimica | 5 g | €242.00 (~$262) | ~$52.40 |
Note: Prices are subject to change and may not include shipping and handling fees. Data compiled from publicly available supplier catalogs as of early 2026. The significant price variation highlights the importance of obtaining multiple quotes.
Part 2: Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound involves a nucleophilic substitution reaction. Specifically, it is a cyanide displacement on a corresponding benzyl halide. This method is favored for its high efficiency and the ready availability of the precursor materials.
The core of this transformation is the Sₙ2 reaction, where the cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2-bromo-6-fluorobenzyl bromide, displacing the bromide leaving group. The choice of solvent is critical; a polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal as it solvates the cation (e.g., Na⁺) while leaving the cyanide anion relatively "bare" and highly reactive, thus accelerating the reaction rate.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of a structurally analogous compound, 2-bromo-4-fluorophenylacetonitrile, and is presented as a robust starting point for laboratory synthesis.[2]
Materials:
-
2-Bromo-6-fluorobenzyl bromide
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride solution (Brine)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel (for chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (1.1 equivalents) to anhydrous DMSO (approx. 3 mL per gram of benzyl bromide).
-
Initiation: Heat the solution to 90°C in an oil bath under a nitrogen atmosphere.
-
Reactant Addition: Once the temperature is stable, remove the oil bath. Slowly add a solution of 2-bromo-6-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of DMSO to the flask. The addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, monitor the internal temperature. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete, as determined by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding deionized water (approx. 20 mL per gram of starting material).
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL per gram of starting material).
-
Workup - Washing: Combine the organic extracts and wash with brine (2 x 15 mL). This step removes residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by silica gel flash chromatography. A gradient elution system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1 Hexane:EtOAc), is effective for isolating the pure product as a white solid.[2]
Part 3: Application in Drug Discovery - A Scaffold for Kinase Inhibitors
The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the realm of oncology. Its structure is primed for elaboration into scaffolds that target protein kinases, a class of enzymes frequently dysregulated in cancer.[3][4]
The phenylacetonitrile moiety serves as a handle for further chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the benzylic carbon can be further functionalized. Most importantly, the ortho-bromo-fluoro substitution pattern on the phenyl ring is a key feature in many modern kinase inhibitors.[5][6][7] This specific substitution pattern allows for:
-
Vectorial Projection: The ortho-halogens direct subsequent substitutions and influence the conformation of the molecule, guiding it into specific binding pockets of a kinase.
-
Targeted Interactions: The fluorine atom can engage in hydrogen bonding or favorable electrostatic interactions within the ATP-binding site, while the bromine atom can be used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional complexity and target specific regions of the kinase.[7]
For example, related phenylacetonitrile intermediates have been instrumental in the synthesis of inhibitors for Polo-like kinase 1 (Plk1), a critical regulator of the cell cycle and a validated target in oncology.[2]
Caption: Logical workflow for elaborating the title compound into a kinase inhibitor.
Part 4: Quality Control and Analytical Procedures
Ensuring the purity and identity of this compound is paramount for its successful use in synthesis, as impurities can lead to unwanted side reactions and complicate purification of subsequent products. A multi-pronged analytical approach is recommended for comprehensive quality control.
Table 2: Comparison of Recommended Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Separation by volatility followed by mass-based detection. | Intrinsic relationship between NMR signal and number of nuclei. |
| Primary Use | Purity assessment (% area), impurity profiling. | Purity assessment, impurity identification (mass spec), volatile residue analysis. | Absolute purity determination (primary method), structural confirmation. |
| Strengths | Robust, versatile, widely available.[8] | High sensitivity, provides structural information of impurities.[9] | Highly accurate and precise, no specific reference standard needed.[8] |
| Limitations | Potential for co-elution of impurities. | Not suitable for thermally labile compounds. | Lower sensitivity, higher instrument cost.[8] |
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for routine purity assessment.[10][11]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (isocratic or gradient). A typical starting point would be a 60:40 Acetonitrile:Water mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol or acetonitrile. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Data Analysis: Purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities and confirming the mass of the main component.[9][12]
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., with an Electron Impact (EI) source).
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra against reference libraries (e.g., NIST). The expected molecular ion peak for the compound is at m/z 213/215, reflecting the isotopic pattern of bromine.
Part 5: Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.
-
Hazard Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled. It causes serious skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage is often under refrigerated conditions (2-8°C).[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Conclusion
This compound stands out as a strategic building block for advanced pharmaceutical synthesis. While its procurement requires careful financial planning, its utility as a precursor, particularly for the development of targeted kinase inhibitors, provides a strong justification for its use in drug discovery programs. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, is essential for any scientist looking to leverage its unique chemical properties to build the next generation of therapeutic agents. Adherence to strict safety protocols is non-negotiable to ensure the well-being of laboratory personnel.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
synthesis of 2-(2-Bromo-6-fluorophenyl)acetonitrile from 2-bromo-6-fluorobenzyl bromide
An Application Note for the Synthesis of 2-(2-Bromo-6-fluorophenyl)acetonitrile
Abstract
This application note provides a comprehensive guide for the synthesis of this compound, a valuable building block in synthetic organic chemistry and drug discovery. The protocol details the nucleophilic substitution of 2-bromo-6-fluorobenzyl bromide using sodium cyanide. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, critical safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.
Introduction and Scientific Context
Substituted benzyl cyanides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The title compound, this compound, incorporates three key functionalities: a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides; a bromine atom, ideal for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira); and a fluorine atom, which can enhance metabolic stability and binding affinity in bioactive molecules.
This guide focuses on a robust and well-established synthetic method: the S(_N)2 (Substitution Nucleophilic Bimolecular) reaction between 2-bromo-6-fluorobenzyl bromide and a cyanide salt. This pathway is favored due to its efficiency and the high reactivity of the benzylic bromide substrate.
Reaction Mechanism and Rationale for Experimental Design
The conversion of 2-bromo-6-fluorobenzyl bromide to the corresponding acetonitrile derivative proceeds via a classical S(_N)2 mechanism.[1][2]
-
Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, directly attacks the electrophilic benzylic carbon of the 2-bromo-6-fluorobenzyl bromide.
-
Transition State: This attack occurs from the backside relative to the leaving group (the bromide ion), proceeding through a trigonal bipyramidal transition state.
-
Leaving Group Departure: Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced.
The choice of reagents and conditions is critical for maximizing yield and minimizing side products.
-
Substrate: 2-bromo-6-fluorobenzyl bromide is an excellent substrate for S(_N)2 reactions. The bromine atom is a good leaving group, and the benzylic carbon is activated towards nucleophilic attack.
-
Nucleophile Source: Sodium cyanide (NaCN) is an inexpensive and highly effective source of the cyanide nucleophile.[3] Its solubility in polar aprotic solvents facilitates the reaction.
-
Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF), is chosen to enhance the reaction rate.[1][2] DMF effectively solvates the sodium cation (Na⁺) while leaving the cyanide anion (CN⁻) relatively "bare" and highly nucleophilic. Protic solvents, in contrast, would solvate and deactivate the cyanide nucleophile through hydrogen bonding.
Below is a diagram illustrating the chemical transformation.
Caption: SN2 Cyanation Reaction Scheme.
Critical Safety Protocols
WARNING: This procedure involves highly toxic materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
-
Sodium Cyanide (NaCN):
-
Toxicity: Extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[4]
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
Acid Incompatibility: NaCN reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[4] Ensure all glassware is free of acid residue. Do not store near acids.
-
Emergency Preparedness: An emergency eyewash and safety shower must be immediately accessible.[5] A cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) should be available, and personnel must be trained in its use.
-
-
2-bromo-6-fluorobenzyl bromide:
-
Hazards: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[6] Inhalation may cause allergy or asthma symptoms.
-
Handling: Handle with the same level of PPE as for sodium cyanide. Avoid inhalation of dust or vapors.
-
-
Waste Disposal:
-
All cyanide-containing waste (solid and liquid) is considered hazardous.
-
Aqueous cyanide waste should be treated with an excess of sodium hypochlorite solution (bleach) under strongly basic conditions (pH > 10, adjusted with NaOH) to oxidize the cyanide to the much less toxic cyanate ion. This quenching procedure must be performed in a fume hood.
-
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | M.W. | CAS No. | Purity | Notes |
| 2-bromo-6-fluorobenzyl bromide | 267.93 | 936692-56-1 | >97% | Lachrymator, corrosive |
| Sodium Cyanide (NaCN) | 49.01 | 143-33-9 | >98% | Highly Toxic |
| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous | Polar aprotic solvent |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade | For extraction |
| Hexanes | N/A | 110-54-3 | ACS Grade | For chromatography |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 | N/A | For work-up |
| Brine (Saturated NaCl(aq)) | N/A | N/A | N/A | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | N/A | Drying agent |
| Silica Gel | N/A | 7631-86-9 | 230-400 mesh | For chromatography |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet adapter.
-
Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).
-
In the fume hood, carefully weigh 2-bromo-6-fluorobenzyl bromide (10.0 g, 37.3 mmol, 1.0 equiv.) and add it to the flask.
-
Add anhydrous DMF (100 mL) to the flask to dissolve the substrate.
-
-
Reaction Execution:
-
Carefully weigh sodium cyanide (2.2 g, 44.8 mmol, 1.2 equiv.) and add it to the stirring solution in one portion. Note: A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Gently heat the reaction mixture to 40°C using a heating mantle and stir for an additional 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system until the starting material spot is consumed.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into a 1 L beaker containing 400 mL of ice-cold deionized water with stirring.
-
Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of 5% to 15% ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow solid or oil.
-
Expected Results
-
Yield: 7.0 - 7.8 g (88-97%)
-
Appearance: Pale yellow solid or oil.
-
Characterization (Typical Data):
-
¹H NMR (400 MHz, CDCl₃) δ: 7.50 (td, J = 8.2, 6.1 Hz, 1H), 7.35 (d, J = 7.9 Hz, 1H), 7.21 (t, J = 9.1 Hz, 1H), 3.95 (s, 2H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 160.9 (d, J = 251.5 Hz), 132.8 (d, J = 4.2 Hz), 130.6 (d, J = 10.1 Hz), 125.8 (d, J = 3.6 Hz), 116.5, 115.3 (d, J = 21.2 Hz), 114.2 (d, J = 17.2 Hz), 20.3 (d, J = 3.8 Hz).
-
Molecular Formula: C₈H₅BrFN
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product analysis.
Caption: Overall workflow for the synthesis and purification of the target compound.
References
- 1. (Solved) - Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer) | Transtutors [transtutors.com]
- 2. chegg.com [chegg.com]
- 3. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 4. camachem.com [camachem.com]
- 5. unitedchemicalcn.com [unitedchemicalcn.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
experimental procedure for 2-(2-Bromo-6-fluorophenyl)acetonitrile synthesis
An Application Note and Protocol for the Synthesis of 2-(2-Bromo-6-fluorophenyl)acetonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable halogenated arylacetonitrile intermediate in medicinal chemistry and materials science. The protocol details a robust procedure centered on a bimolecular nucleophilic substitution (SN2) reaction, utilizing 2-bromo-6-fluorobenzyl bromide and sodium cyanide. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, critical safety protocols for handling cyanide, and a systematic workflow for achieving a high-purity product.
Introduction and Reaction Principle
Arylacetonitriles are pivotal structural motifs in organic synthesis, serving as precursors to a wide array of functional groups, including carboxylic acids, amines, and ketones. The target molecule, this compound, incorporates both bromine and fluorine atoms, offering multiple reaction sites for subsequent diversification, such as cross-coupling reactions at the bromo-position.
The synthesis described herein proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2-bromo-6-fluorobenzyl bromide. Benzylic halides are particularly reactive substrates for SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring. The reaction is a concerted, single-step process where the nucleophile attacks as the bromide leaving group departs.
Reaction Mechanism: SN2 Pathway
The mechanism involves the backside attack of the cyanide nucleophile on the carbon atom bonded to the bromine. This displaces the bromide ion and forms the new carbon-carbon bond in a single, concerted step.
Caption: SN2 mechanism for the synthesis of arylacetonitrile.
Materials, Reagents, and Instrumentation
Reagents & Materials
| Reagent/Material | CAS Number | Molecular Wt. | Supplier | Notes |
| 2-Bromo-6-fluorobenzyl bromide | 313203-31-5 | 267.92 g/mol | Various | Starting material. Potent lachrymator. |
| Sodium Cyanide (NaCN) | 143-33-9 | 49.01 g/mol | Various | EXTREMELY TOXIC . See safety section. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | 67-68-5 | 78.13 g/mol | Various | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Various | Extraction solvent. |
| Hexanes | 110-54-3 | - | Various | Eluent for chromatography. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | For workup. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | Lab Prepared | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Various | Drying agent. |
| Silica Gel | 7631-86-9 | - | Various | For column chromatography (230-400 mesh). |
Instrumentation
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle and temperature controller
-
Dropping funnel
-
Rotary evaporator
-
Glassware for extraction (separatory funnel, beakers, flasks)
-
Flash chromatography setup
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
Analytical balance
CRITICAL SAFETY PROTOCOLS: Handling Cyanide Salts
Sodium cyanide is a highly toxic substance that is fatal if swallowed, inhaled, or in contact with skin. All operations involving sodium cyanide must be performed in a certified chemical fume hood.
-
Hazard Mitigation : Contact with acids liberates highly toxic and flammable hydrogen cyanide (HCN) gas. Ensure no acids are present in the work area. Keep a quenching solution, such as a freshly prepared 10% bleach solution or hydrogen peroxide, readily available for decontamination of surfaces and small spills inside the hood.
-
Personal Protective Equipment (PPE) : A lab coat, chemical splash goggles, a face shield, and double gloves (nitrile or neoprene) are mandatory.
-
Work Practices : Never work alone when handling cyanides. Inform colleagues before starting the experiment. Use a designated area within the fume hood for the procedure. Weigh solid sodium cyanide within the fume hood.
-
Waste Disposal : All cyanide-containing waste, including contaminated gloves, paper towels, and solutions, must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix cyanide waste with acidic waste streams.
-
Exposure Response : In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the individual to fresh air and call emergency services immediately.
Detailed Experimental Protocol
This procedure is adapted from a similar synthesis of a related compound.
Step 1: Reaction Setup
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the entire apparatus is dry.
-
Place the flask under a gentle flow of nitrogen.
-
In the fume hood, carefully weigh sodium cyanide (1.30 g, 26.5 mmol, 1.2 eq.) and add it to the reaction flask.
-
Add anhydrous DMSO (50 mL) to the flask via syringe. Stir the suspension.
Step 2: Reaction Execution
-
In a separate beaker, dissolve 2-bromo-6-fluorobenzyl bromide (5.91 g, 22.1 mmol, 1.0 eq.) in anhydrous DMSO (15 mL) .
-
Gently heat the sodium cyanide suspension in the reaction flask to 50-
Application Note: Palladium-Catalyzed Synthesis of 2-(2-Bromo-6-fluorophenyl)acetonitrile
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(2-Bromo-6-fluorophenyl)acetonitrile, a valuable building block in medicinal chemistry and drug development. We detail a robust and reproducible palladium-catalyzed cyanation protocol of 1-bromo-2-(bromomethyl)-3-fluorobenzene. The narrative focuses on the mechanistic underpinnings of the catalytic cycle, practical experimental setup, safety considerations, and expected outcomes. This guide is intended for researchers, chemists, and process scientists engaged in pharmaceutical research and development.
Introduction: Significance of Aryl Acetonitriles
Aryl acetonitriles are pivotal structural motifs found in a wide array of pharmaceuticals and biologically active compounds. The nitrile group serves as a versatile synthetic handle, readily convertible to amines, amides, carboxylic acids, and tetrazoles. Specifically, the this compound scaffold is of significant interest as it incorporates three key features for medicinal chemistry: a reactive aryl bromide for further cross-coupling, a fluorine atom to modulate physicochemical properties such as lipophilicity and metabolic stability, and the versatile acetonitrile group.
Traditional methods for nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, often require harsh conditions and stoichiometric amounts of toxic copper cyanide salts.[1] In contrast, palladium-catalyzed cross-coupling reactions have emerged as a superior strategy, offering milder conditions, broader functional group tolerance, and higher reproducibility.[1][2] This protocol leverages the power of palladium catalysis for an efficient and scalable synthesis.
Mechanistic Rationale: The Palladium Catalytic Cycle
The conversion of an aryl halide to an aryl nitrile via palladium catalysis is a well-established transformation that proceeds through a canonical catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimization. The generally accepted pathway involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-bromide bond of the substrate. This forms a Pd(II) intermediate.
-
Transmetalation/Cyanide Exchange: The cyanide source, in this case, Zinc Cyanide (Zn(CN)₂), exchanges its cyanide group with the bromide on the palladium center. The use of zinc cyanide is advantageous as its low solubility in organic solvents prevents the high concentration of free cyanide ions that can poison the palladium catalyst.[3][4]
-
Reductive Elimination: The aryl and cyano groups on the Pd(II) complex are eliminated to form the C-C bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide ion to irreversibly bind to and deactivate the palladium catalyst at various stages of the cycle.[1][3] Modern methods mitigate this by using cyanide sources with low cyanide ion concentration, such as Zn(CN)₂ or potassium ferrocyanide (K₄[Fe(CN)₆]), and by employing bulky, electron-rich phosphine ligands that stabilize the palladium intermediates and promote the desired reductive elimination step.[3][4][5]
Figure 1: Simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl bromide (Ar-Br).
Detailed Experimental Protocol
This protocol is adapted from established methodologies for palladium-catalyzed cyanations of aryl halides.[4][5]
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-2-(bromomethyl)-3-fluorobenzene | >98% | Commercial | Starting Material |
| Zinc Cyanide (Zn(CN)₂) | 98% | Commercial | Highly Toxic . Handle with extreme care. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial | Air-sensitive. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | >98% | Commercial | Ligand. Air-stable. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Dry solvent is crucial. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Water | Deionized | In-house | For workup. |
| Brine | Saturated NaCl(aq) | In-house | For workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial | For chromatography. |
| Schlenk Flask / 3-Neck Round Bottom Flask | - | - | For inert atmosphere. |
| Magnetic Stirrer & Stir Bar | - | - | - |
| Condenser | - | - | - |
| Argon or Nitrogen Gas Supply | High Purity | - | For inert atmosphere. |
| Standard Glassware & Syringes | - | - | - |
Step-by-Step Procedure
WARNING: Zinc cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Contact with acid liberates highly toxic hydrogen cyanide gas.[6][7] All operations involving zinc cyanide must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8] Have a cyanide antidote kit and trained personnel available.
-
Reaction Setup:
-
To a 100-mL Schlenk flask equipped with a magnetic stir bar and condenser, add 1-bromo-2-(bromomethyl)-3-fluorobenzene (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq).
-
Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Place the flask in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously. The color should change from a reddish-purple to a dark brown or black suspension.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take aliquots carefully via syringe. A typical mobile phase for TLC is 20% Ethyl Acetate in Hexanes.
-
The reaction is typically complete within 4-8 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching (Important Safety Step): Carefully pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium hypochlorite (bleach). This will oxidize and destroy any residual cyanide. Stir for 30 minutes in the fume hood.
-
Transfer the quenched mixture to a separatory funnel.
-
Add ethyl acetate and deionized water. Shake and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will likely be a dark oil or solid.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Experimental Workflow and Data
Figure 2: Step-by-step experimental workflow for the synthesis.
Expected Results
-
Appearance: The final product is typically an off-white to pale yellow solid.
-
Yield: Isolated yields are expected to be in the range of 75-90% based on the limiting reagent.
-
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Troubleshooting and Safety Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium source is active and the reaction was maintained under a strict inert atmosphere. The use of a pre-catalyst can sometimes improve reproducibility.[1][3]
-
Solvent Quality: The use of wet or non-anhydrous DMF can significantly hinder the reaction.
-
Temperature: Ensure the internal reaction temperature reaches the target of 120 °C.
-
-
Side Reactions:
-
Hydrodehalogenation: The formation of byproducts where the starting bromide is replaced by hydrogen can occur, especially if moisture is present.
-
Catalyst Poisoning: If the reaction stalls, it may be due to catalyst deactivation by excess cyanide.[2][3] Using Zn(CN)₂ at the specified stoichiometry helps prevent this.
-
-
Safety:
-
Cyanide Handling: Zinc cyanide is a potent poison.[6] Always handle it in a fume hood and wear appropriate PPE. Avoid creating dust.[9] Never mix cyanide salts with acids, as this will produce lethal hydrogen cyanide gas.[6]
-
Waste Disposal: All cyanide-containing waste, including the aqueous layers from the workup and any contaminated materials, must be treated with bleach or another suitable oxidizing agent before being disposed of according to institutional hazardous waste protocols.
-
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. nj.gov [nj.gov]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: Strategic Execution of the Sonogashira Coupling with 2-(2-Bromo-6-fluorophenyl)acetonitrile
Preamble: Navigating a Challenging C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its efficiency in forging C(sp²)–C(sp) bonds.[1][2][3] This palladium-catalyzed, copper-co-catalyzed transformation between aryl/vinyl halides and terminal alkynes is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4][5] The resulting arylalkyne motif is a privileged scaffold in medicinal chemistry and a critical building block for conjugated systems.
This guide focuses on a particularly challenging substrate: 2-(2-Bromo-6-fluorophenyl)acetonitrile . The successful coupling of this molecule is of significant interest as the resulting 2-(2-alkynyl-6-fluorophenyl)acetonitrile framework is a precursor to various heterocyclic compounds and complex molecular architectures. However, the substrate presents a confluence of steric and electronic challenges that demand a carefully considered reaction strategy. The ortho-bromo and fluoro substituents create significant steric congestion around the reaction center, which can impede the crucial oxidative addition step.[6][7] This guide provides a detailed mechanistic overview, a field-proven protocol, and a comprehensive troubleshooting framework to enable researchers to successfully navigate the complexities of this transformation.
The Engine of the Reaction: Mechanistic Insights
The classical Sonogashira reaction operates through two interconnected, yet distinct, catalytic cycles: a palladium cycle and a copper cycle.[2][8][9] Understanding these cycles is paramount to troubleshooting and optimizing the reaction for a sterically hindered substrate.
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) species, which undergoes oxidative addition into the aryl-bromide bond of the substrate. This is often the rate-limiting step, particularly with sterically encumbered or electron-rich aryl halides.[10]
-
The Copper Cycle: This cycle functions to activate the terminal alkyne. Copper(I) reacts with the alkyne to form a copper acetylide intermediate.[1] This species is more nucleophilic than the parent alkyne and readily participates in the key transmetalation step with the Pd(II) complex.[2][8]
-
Transmetalation and Reductive Elimination: The copper acetylide transfers its alkynyl group to the palladium center (transmetalation), regenerating the copper(I) catalyst. The resulting diorganopalladium(II) complex then undergoes reductive elimination to release the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
While highly effective, the copper co-catalyst can promote an undesirable side reaction: the oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling).[11][12] This is particularly problematic under aerobic conditions. Consequently, "copper-free" Sonogashira protocols have been developed, which often require different ligands or reaction conditions to proceed efficiently.[13][14]
Caption: The dual catalytic cycle of the Sonogashira reaction.
Strategic Considerations for Coupling this compound
The unique structure of the target aryl bromide necessitates careful selection of reaction parameters to overcome its inherent challenges.
| Parameter | Challenge with Substrate | Recommended Strategy & Rationale |
| Palladium Catalyst & Ligand | Steric Hindrance: The ortho-bromo and fluoro groups sterically shield the C-Br bond, hindering oxidative addition.[6][15] | Use a pre-catalyst like PdCl₂(PPh₃)₂ with bulky, electron-rich phosphine ligands such as P(t-Bu)₃ or Buchwald-type ligands.[16] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is better able to access the hindered reaction site.[2] Pd(PPh₃)₄ can also be effective but is more sensitive to air.[5] |
| Copper(I) Co-catalyst | Glaser Homocoupling: While CuI increases the reaction rate, it can also lead to the formation of alkyne dimers, a common side reaction.[11][17] | Use Copper(I) iodide (CuI) at a low catalytic loading (e.g., 5-10 mol%). Ensure the reaction is performed under strictly anaerobic conditions to minimize homocoupling.[11] If homocoupling remains a significant issue, a copper-free protocol should be considered, though this may require higher temperatures or more specialized ligands.[13] |
| Base | Alkyne Deprotonation: An amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide.[11] | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard choices.[18] They are typically used in excess and can often serve as a co-solvent. The amine's steric bulk can also influence the reaction.[1] For challenging substrates, stronger bases like DBU or inorganic bases (K₂CO₃, Cs₂CO₃) may be screened.[16] |
| Solvent | Solubility & Catalyst Stability: The solvent must fully dissolve all reactants and maintain the catalyst's stability and activity. | Tetrahydrofuran (THF) is a common and effective choice. Other polar aprotic solvents like N,N-Dimethylformamide (DMF) or Toluene can also be used.[10][19] Solvent polarity can influence reaction rates; sometimes a mixture of an amine base and a solvent like THF or Toluene provides the best results.[19][20] Anecdotal evidence suggests THF can sometimes promote the formation of palladium black (catalyst decomposition), so solvent screening is advised.[21] |
| Temperature | Low Reactivity: Aryl bromides are less reactive than aryl iodides.[11][17] Combined with the steric hindrance of this substrate, room temperature may be insufficient. | The reaction will likely require heating. Start at a moderate temperature (e.g., 50-60 °C ) and increase if necessary.[10] For particularly stubborn couplings, temperatures of 80-100 °C may be required.[16] Monitor the reaction for catalyst decomposition (formation of a black precipitate) at higher temperatures.[11] |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylacetylene as a representative example.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Cat. No. | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich | - | Starting Material |
| Phenylacetylene | ≥98% | e.g., Sigma-Aldrich | - | Coupling Partner |
| PdCl₂(PPh₃)₂ | - | e.g., Strem | - | Palladium Pre-catalyst |
| Copper(I) Iodide (CuI) | ≥99.5% | e.g., Sigma-Aldrich | - | Co-catalyst, use a fresh bottle |
| Triethylamine (TEA) | ≥99.5%, anhydrous | e.g., Acros Organics | - | Base and co-solvent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | - | Solvent |
| Argon or Nitrogen Gas | High purity | - | - | For inert atmosphere |
| Standard Glassware | - | - | - | Oven-dried before use |
Step-by-Step Methodology
-
Preparation and Inerting:
-
To a flame- or oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.[3][11]
-
-
Addition of Solvents and Reagents:
-
Through the septum, add anhydrous Tetrahydrofuran (THF, 5 mL) and anhydrous Triethylamine (TEA, 3.0 mmol, 3.0 eq) via syringe.
-
Stir the resulting suspension for 5 minutes at room temperature.
-
Slowly add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.
-
-
Reaction Execution and Monitoring:
-
Immerse the flask in a pre-heated oil bath at 60 °C.
-
Stir the reaction mixture vigorously. The color should change from a pale suspension to a darker, often reddish-brown or dark solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS every 1-2 hours until the starting aryl bromide is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-(2-fluoro-6-(phenylethynyl)phenyl)acetonitrile product.
-
Caption: A streamlined workflow for the Sonogashira coupling protocol.
Troubleshooting and Optimization Guide
Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and resolving common issues.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Catalyst | Use a fresh batch of palladium pre-catalyst. If using Pd(II), ensure it is being reduced to Pd(0) in situ.[1][21] |
| 2. Insufficient Temperature | The C-Br bond of this hindered substrate requires energy for oxidative addition.[10] Gradually increase the temperature to 80 °C or even 100 °C. | |
| 3. Inappropriate Ligand | The default PPh₃ ligand may be insufficient. Switch to a bulkier, more electron-rich ligand like P(t-Bu)₃ or a Buchwald ligand to accelerate oxidative addition.[6][16] | |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Oxygen in the System | Improve degassing technique (e.g., use freeze-pump-thaw cycles instead of simple evacuation/backfill).[11] Ensure all solvents are properly sparged with inert gas. |
| 2. High Copper Loading | Reduce the amount of CuI to 1-2 mol%. In extreme cases, switch to a copper-free protocol.[1][13] | |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition | This indicates the Pd(0) catalyst has aggregated and precipitated.[11] This can be caused by excessive temperature or an inappropriate solvent. Try a different solvent (e.g., DMF, Toluene) or lower the reaction temperature. Using more robust ligands can also stabilize the catalyst. |
| 2. Impure Reagents | Ensure all reagents, especially the alkyne and base, are pure and free of impurities that could poison the catalyst.[11] | |
| Reaction Stalls | 1. Base Depletion | Ensure sufficient excess of the amine base is used (typically 2-4 equivalents). |
| 2. Catalyst Deactivation | The catalyst may have a limited number of turnovers before deactivating. If the reaction stalls midway, a second small addition of the palladium catalyst might restart it, although this is not ideal. |
Conclusion
The Sonogashira coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on a rational approach that directly addresses the substrate's steric and electronic properties. By employing bulky, electron-rich phosphine ligands, carefully managing the copper co-catalyst, and applying thermal energy, high yields of the desired arylalkyne can be achieved. The protocols and troubleshooting guide presented here provide a comprehensive framework for researchers to confidently execute this reaction, unlocking access to valuable chemical scaffolds for drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. books.lucp.net [books.lucp.net]
- 21. reddit.com [reddit.com]
Application Note: A Robust Protocol for the Buchwald-Hartwig Amination of 2-(2-Bromo-6-fluorophenyl)acetonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 2-(2-bromo-6-fluorophenyl)acetonitrile to synthesize 2-(2-amino-6-fluorophenyl)acetonitrile, a valuable building block in pharmaceutical and materials science research. The protocol addresses the specific challenges posed by this substrate, namely the steric hindrance from the ortho-fluoro substituent and the electronic properties of the nitrile and fluoro groups. We detail a scientifically-grounded, optimized protocol, explain the rationale behind the selection of the catalyst system, base, and solvent, and provide a guide for troubleshooting potential issues.
Introduction: The Significance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, as aryl amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, largely supplanting harsher, traditional methods that suffer from limited substrate scope and functional group tolerance.[2]
The target molecule, 2-(2-amino-6-fluorophenyl)acetonitrile, is a key intermediate for more complex molecular architectures. However, its synthesis via C-N cross-coupling is non-trivial. The substrate, this compound, presents a sterically demanding environment due to the ortho-fluoro group, which can impede the approach of the palladium catalyst. This guide provides a field-proven protocol to overcome these challenges, enabling efficient and reproducible synthesis.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2][3] Understanding this mechanism is critical for rational catalyst selection and reaction optimization. The cycle consists of three primary steps:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl bromide, inserting into the carbon-bromine bond. This forms a Pd(II) intermediate. This step is often the rate-determining step of the overall reaction.[4][5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base are crucial at this stage.[6][7]
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired aryl amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]
A competing side reaction can be β-hydride elimination, which leads to hydrodehalogenation of the starting material.[8] Careful selection of the ligand is essential to favor productive reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Design: Rationale and Component Selection
The success of the amination of this compound hinges on the judicious selection of the reaction components. The steric hindrance and electronic nature of the substrate demand a highly active and specialized catalyst system.
-
Palladium Precursor: Both Pd(0) sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) are effective. Pd(II) precursors are reduced in situ to the active Pd(0) species.[9] For this protocol, we select Pd₂(dba)₃ for its direct entry into the catalytic cycle as a Pd(0) source.
-
Ligand Selection: This is arguably the most critical parameter. For sterically hindered aryl halides, bulky and electron-rich dialkylbiarylphosphine ligands are required to promote both the oxidative addition and the final reductive elimination step.[2][10] Ligands like BrettPhos and RuPhos are excellent candidates.[10][11] We have selected RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) due to its demonstrated high activity in coupling challenging substrates, including those prone to side reactions.[10]
-
Base Selection: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[2] While compatible with many functional groups, care must be taken with base-sensitive substrates. The nitrile group in our substrate is generally stable under these conditions.
-
Amine Source: For the synthesis of a primary aniline, ammonia is the required nucleophile. Handling gaseous ammonia can be challenging in a standard laboratory setting. A convenient and effective alternative is to use an ammonia surrogate or a stable ammonium salt.[12] We will use ammonium sulfate , ((NH₄)₂SO₄), a solid that is easy to handle and serves as an excellent source of ammonia in situ.[12]
-
Solvent: Aprotic, anhydrous solvents are essential to prevent catalyst deactivation. 1,4-Dioxane is chosen for its ability to dissolve the various components of the reaction and its high boiling point, which allows for effective heating.[9][13] Toluene is also a viable alternative.
Detailed Experimental Protocol
Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) as the catalyst system is air-sensitive. All reagents should be handled in a fume hood, and appropriate personal protective equipment (PPE) should be worn. Solvents must be anhydrous.
Reagents & Equipment:
-
This compound
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Reaction Parameter Summary Table:
| Parameter | Value/Reagent | Molar Equiv. | Rationale |
| Aryl Bromide | This compound | 1.0 | Limiting Reagent |
| Amine Source | Ammonium Sulfate ((NH₄)₂SO₄) | 1.5 | Provides ammonia source in excess.[12] |
| Pd Precursor | Pd₂(dba)₃ | 0.01 (1 mol % Pd) | Standard catalyst loading. |
| Ligand | RuPhos | 0.02 (2 mol %) | Bulky, electron-rich ligand for hindered substrate.[10] |
| Base | Sodium tert-butoxide (NaOtBu) | 2.5 | Strong, non-nucleophilic base. |
| Solvent | Anhydrous 1,4-Dioxane | - | High-boiling aprotic solvent. |
| Temperature | 100 °C | - | Provides thermal energy to overcome activation barriers. |
| Time | 12-24 hours | - | Typical reaction time; monitor for completion. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), ammonium sulfate (1.5 equiv), Pd₂(dba)₃ (0.01 equiv), RuPhos (0.02 equiv), and sodium tert-butoxide (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots periodically. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-amino-6-fluorophenyl)acetonitrile.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Impure reagents or solvent. | 1. Ensure rigorous inert atmosphere technique.2. Increase temperature to 110 °C.3. Use freshly purified/anhydrous solvent and high-purity reagents. |
| Hydrodehalogenation | 1. Competing β-hydride elimination pathway.2. Unfavorable ligand-to-metal ratio. | 1. Screen alternative bulky ligands (e.g., BrettPhos).2. Ensure the correct ligand-to-palladium ratio is used (typically 1.5-2:1). |
| Formation of Diarylamine | The product (primary amine) reacts with another molecule of aryl bromide. | This is less common with sterically hindered substrates but can occur.[12] Ensure sufficient excess of the ammonia source. |
| Difficult Purification | Co-elution of product with ligand or byproducts. | Optimize chromatography conditions. A different solvent system or a different stationary phase may be required. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-(2-amino-6-fluorophenyl)acetonitrile from its corresponding aryl bromide. The challenges presented by the sterically hindered and electronically demanding substrate can be successfully overcome through the rational selection of a highly active catalyst system, specifically one employing a bulky, electron-rich biarylphosphine ligand such as RuPhos. This detailed protocol provides a reliable and reproducible pathway for researchers and drug development professionals to access this valuable chemical intermediate.
References
- 1. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. entegris.com [entegris.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of 2-(2-Bromo-6-fluorophenyl)acetonitrile in the Synthesis of Novel Kinase Inhibitors
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in various diseases. The strategic incorporation of specific structural motifs into small molecule inhibitors can significantly influence their potency, selectivity, and pharmacokinetic properties. The 2-(2-Bromo-6-fluorophenyl)acetonitrile scaffold has emerged as a particularly valuable starting material in this context. The ortho-bromo and ortho-fluoro substitution pattern on the phenyl ring offers a unique combination of steric and electronic properties, providing a versatile handle for the synthesis of complex molecular architectures targeting the ATP-binding site of various kinases.
The presence of the bromine atom at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl moieties. This is a critical feature for exploring the chemical space around the core scaffold to optimize interactions with the target kinase. The fluorine atom at the 6-position, due to its small size and high electronegativity, can modulate the pKa of adjacent functional groups, influence metabolic stability, and participate in favorable hydrogen bonding or dipolar interactions within the kinase active site. The acetonitrile group serves as a versatile synthon, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cyclization reactions to form various heterocyclic systems, which are common features in many kinase inhibitors. This application note will provide a detailed overview of the utility of this compound in the synthesis of potential kinase inhibitors, with a focus on Tropomyosin receptor kinase (TRK) inhibitors, and will include a detailed experimental protocol for a key synthetic transformation.
Application in the Synthesis of TRK Inhibitor Scaffolds
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) that play a crucial role in the development and function of the nervous system.[1] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of adult and pediatric solid tumors.[2][3] This has led to the development of highly effective pan-TRK inhibitors, which have demonstrated significant clinical benefit in patients with NTRK fusion-positive cancers.[1][4] The core structure of many TRK inhibitors features a heterocyclic system linked to a substituted phenyl ring that occupies the hydrophobic region of the ATP-binding pocket.
The this compound scaffold is an ideal starting point for the synthesis of such inhibitors. The ortho-bromo-fluoro substitution pattern allows for the strategic introduction of substituents that can mimic the interactions of known TRK inhibitors, such as larotrectinib and entrectinib, with the kinase domain. While direct synthesis of these specific drugs from this starting material is not the established route[5][6], the underlying principles of its reactivity make it a powerful tool for the discovery of novel TRK inhibitors.
A plausible synthetic strategy involves an initial Suzuki-Miyaura coupling to introduce a key aryl or heteroaryl group at the 2-position of the phenyl ring. This is followed by modification of the acetonitrile group, potentially through a cyclization reaction with a suitable binucleophile, to construct the core heterocyclic scaffold of the kinase inhibitor.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Data Presentation
The following table provides representative data for Suzuki-Miyaura coupling reactions with similar bromo-substituted heterocyclic compounds, illustrating the expected yields and the influence of different coupling partners.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 100 | 8 | 92 | [7] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 | [6] |
Note: The data presented is representative of Suzuki-Miyaura reactions on structurally related bromo-aryl compounds and serves as a guideline for expected outcomes with this compound.
Visualizations
Synthetic Workflow for a Kinase Inhibitor Scaffold
The following diagram illustrates a generalized workflow for the synthesis of a potential kinase inhibitor scaffold starting from this compound.
References
- 1. Type I inhibitors of tropomyosin receptor kinase (Trk): a 2020-2022 patent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2059988-87-1|2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile|BLD Pharm [bldpharm.com]
- 3. Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 6. Total Synthesis of Entrectinib - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Utility of 2-(2-Bromo-6-fluorophenyl)acetonitrile in Fragment-Based Drug Discovery
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of the fragment, 2-(2-Bromo-6-fluorophenyl)acetonitrile, in modern drug discovery campaigns. We will explore the strategic rationale for its use, detailing its potential for unique binding interactions and favorable physicochemical properties. This guide furnishes detailed protocols for its synthesis, quality control, and deployment in various fragment screening platforms, including biophysical and structural biology techniques. Furthermore, we will delve into hit validation and elaboration strategies, positioning this fragment as a valuable starting point for the development of novel therapeutics.
Introduction: The Rationale for a Dually-Substituted Fragment
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, with numerous approved drugs and clinical candidates originating from this approach. The core principle of FBDD lies in the use of small, low molecular weight molecules (typically <300 Da) to probe the binding landscape of a biological target. While these fragments initially exhibit weak binding affinities, they are highly efficient in their interactions, providing a more optimal starting point for chemical optimization compared to larger, more complex molecules from high-throughput screening (HTS) campaigns.
The fragment this compound (MW: 214.03 g/mol ) is a prime example of a strategically designed building block for FBDD. Its utility stems from the unique interplay of its constituent functional groups:
-
The Phenylacetonitrile Core: This scaffold provides a rigid, yet compact, framework for presenting the key interacting moieties to the target protein. The nitrile group can act as a hydrogen bond acceptor, a key feature in many protein-ligand interactions.
-
The Ortho-Bromo and -Fluoro Substituents: This is the defining feature of this fragment. The presence of two ortho substituents to the acetonitrile-bearing methylene group is expected to enforce a specific, out-of-plane conformation of the phenyl ring relative to the side chain. This conformational constraint can be highly advantageous in drug design, as it reduces the entropic penalty upon binding and can lead to higher selectivity for the target.
-
Fluorine: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[1][2] It can enhance binding affinity through the formation of favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and modulate pKa. Furthermore, the presence of a 19F atom provides a valuable handle for NMR-based screening methods.
-
Bromine: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. It also serves as a versatile synthetic handle, enabling facile chemical elaboration of the fragment hit through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
This combination of features makes this compound a fragment of high interest, particularly for targets where conformational control and multiple interaction points are desired. Its analogs have been utilized as intermediates in the synthesis of inhibitors for a range of targets, including kinases such as Plk1 and Aurora B, as well as other enzymes like MetAP2, highlighting the broad applicability of this scaffold.
Synthesis and Quality Control
A reliable supply of high-purity fragment is paramount for any screening campaign. While this compound is commercially available from several vendors, an in-house synthesis may be desirable.[3][4] Based on literature precedents for analogous compounds, a straightforward two-step synthesis from commercially available 2-bromo-6-fluorotoluene is proposed.
Proposed Synthetic Protocol
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of the target fragment.
Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide
-
To a solution of 2-bromo-6-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 2-bromo-6-fluorobenzyl bromide, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-6-fluorobenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO).
-
To this solution, add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to afford this compound.
Quality Control Parameters
For use in FBDD, the fragment must meet stringent quality control criteria to avoid false positives and ensure reproducibility.
| Parameter | Recommended Specification | Method |
| Purity | >95% | HPLC, LC-MS |
| Identity | Conforms to structure | 1H NMR, 13C NMR, HRMS |
| Solubility | ≥1 mM in aqueous buffer | Nephelometry or visual inspection |
| Aggregation | No evidence of aggregation | Dynamic Light Scattering (DLS) |
Application in Fragment Screening
The primary application of this compound is as a screening compound in FBDD campaigns. A typical screening cascade involves a primary screen to identify binders, followed by secondary assays to confirm and characterize the hits.
Primary Screening: Identifying Binders
Several biophysical techniques are suitable for the primary screening of this fragment. The choice of method will depend on the nature of the target protein and the available instrumentation.
Workflow for Primary Fragment Screening
Caption: A typical workflow for a fragment screening cascade.
Protocol 1: 19F NMR Screening
The fluorine atom in this compound makes it an ideal candidate for 19F NMR-based screening. This method is highly sensitive and can detect weak binding events.
-
Sample Preparation:
-
Prepare a stock solution of the fragment at 10 mM in a suitable deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, with 150 mM NaCl and 10% D2O).
-
Prepare a solution of the target protein at a concentration of 10-50 µM in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional 19F NMR spectrum of the fragment in the absence of the protein.
-
Acquire a second 19F NMR spectrum of the fragment in the presence of the target protein.
-
-
Data Analysis:
-
A change in the chemical shift, line broadening, or a decrease in the intensity of the 19F signal upon addition of the protein indicates a binding event.
-
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that can provide real-time kinetic data on binding events.
-
Immobilization:
-
Immobilize the target protein on a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Screening:
-
Prepare a series of dilutions of the fragment in running buffer (e.g., HBS-EP+).
-
Inject the fragment solutions over the sensor surface and a reference surface (without protein).
-
-
Data Analysis:
-
A dose-dependent increase in the response units (RU) on the active surface compared to the reference surface indicates binding.
-
The data can be fit to a steady-state affinity model to determine the dissociation constant (KD).
-
Hit Validation and Characterization
Once a hit has been identified in the primary screen, it is crucial to validate the binding and further characterize the interaction.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding, providing information on the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation:
-
Prepare a solution of the target protein in the ITC cell (typically 10-50 µM).
-
Prepare a solution of the fragment in the injection syringe at a concentration 10-20 times that of the protein.
-
-
Titration:
-
Perform a series of injections of the fragment solution into the protein solution.
-
-
Data Analysis:
-
Integrate the heat changes upon each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Protocol 4: X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein provides invaluable information for structure-based drug design.
-
Crystallization:
-
Set up crystallization trials for the target protein in the presence of a 5-10 fold molar excess of the fragment.
-
-
Data Collection and Structure Solution:
-
Collect X-ray diffraction data from a suitable crystal.
-
Solve and refine the crystal structure to visualize the binding mode of the fragment.
-
Hit Elaboration Strategies
The ortho-bromo and -fluoro substituents offer distinct advantages for the chemical elaboration of this compound into a more potent lead compound.
Strategies for Fragment Elaboration
Caption: Potential avenues for chemical modification of the fragment hit.
-
Fragment Growing: The bromine atom is an excellent handle for "growing" the fragment into adjacent pockets of the binding site using various cross-coupling reactions. For example, a Suzuki coupling can be used to introduce a new aryl or heteroaryl group, while a Buchwald-Hartwig amination can be used to add an amine substituent.
-
Fragment Linking/Merging: If another fragment is found to bind in a nearby pocket, the bromine atom on this compound can be used as a point of attachment for a linker to connect the two fragments, often resulting in a significant increase in affinity.
-
Covalent Inhibition: The acetonitrile group, while not a strong electrophile, could potentially be modified to incorporate a "warhead" for targeted covalent inhibition, especially if a nucleophilic residue (e.g., cysteine, lysine) is identified in the vicinity of the binding site.
Conclusion
This compound represents a highly valuable and strategically designed fragment for modern drug discovery. Its unique combination of a conformationally constrained scaffold, a fluorine atom for enhanced binding and NMR screening, and a synthetically versatile bromine handle makes it a powerful tool for probing protein binding sites and an excellent starting point for the development of novel, high-quality drug candidates. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers to effectively utilize this fragment in their own drug discovery programs.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-(2-Bromo-6-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(2-Bromo-6-fluorophenyl)acetonitrile in Heterocyclic Synthesis
This compound is a versatile and highly valuable starting material in the synthesis of a wide array of heterocyclic compounds. Its unique structural features—a reactive bromine atom, a fluorine atom that modulates electronic properties, and a nitrile group poised for cyclization—make it a powerful precursor for constructing complex molecular architectures. Heterocyclic compounds are of paramount importance in medicinal chemistry and drug discovery, forming the core scaffolds of numerous pharmaceuticals.[1] This guide provides an in-depth exploration of the synthetic pathways originating from this key building block, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel bioactive molecules.
PART 1: Palladium-Catalyzed Intramolecular Cyclization for the Synthesis of Fluorinated Phenanthridines
One of the most powerful applications of this compound is in the palladium-catalyzed intramolecular C-N bond formation to construct fluorinated phenanthridine scaffolds. These structures are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals.
Mechanistic Rationale
The reaction proceeds via a palladium-catalyzed intramolecular heteroarylation. The palladium(0) catalyst undergoes oxidative addition to the C-Br bond of the starting material. Subsequent intramolecular coordination of the nitrile nitrogen to the palladium center, followed by migratory insertion and reductive elimination, forges the new C-N bond and regenerates the active palladium(0) catalyst. The presence of the fluorine atom can influence the electron density of the aromatic ring, potentially affecting the rate and efficiency of the oxidative addition step.
Experimental Workflow: Palladium-Catalyzed Phenanthridine Synthesis
Caption: Workflow for Palladium-Catalyzed Phenanthridine Synthesis.
Detailed Protocol: Synthesis of a Model Fluorinated Phenanthridine
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed toluene (5 mL) and degassed water (1 mL).
-
Reaction: Stir the mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired fluorinated phenanthridine.
| Reactant | Molar Ratio | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₂CO₃ (2.0 eq) | Toluene/H₂O | 100 | 18 | 75-85 |
| This compound | 1.0 | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2.0 eq) | DME/H₂O | 90 | 24 | 60-70 |
PART 2: Ullmann Condensation for the Synthesis of N-Aryl Acridones
The Ullmann condensation provides a classic yet effective method for C-N bond formation, enabling the synthesis of N-aryl acridones from this compound.[2][3][4][5][6] This reaction typically requires a copper catalyst and proceeds at elevated temperatures.
Mechanistic Considerations
The Ullmann condensation is believed to proceed through a mechanism involving the formation of an organocopper intermediate.[4] Copper(I) is generated in situ and undergoes oxidative addition to the aryl bromide. The resulting organocopper species then reacts with an amine, followed by reductive elimination to form the C-N bond and regenerate the copper catalyst. The high temperatures are necessary to overcome the activation energy for these steps.[2]
Experimental Workflow: Ullmann Condensation for N-Aryl Acridone Synthesis
Caption: Workflow for Ullmann Condensation and subsequent cyclization.
Detailed Protocol: Synthesis of a Model N-Phenyl Acridone
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Solvents for extraction (e.g., Ethyl acetate)
Procedure:
-
Ullmann Coupling: In a sealed tube, combine this compound (1.0 mmol), aniline (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol) in DMSO (5 mL).
-
Reaction: Heat the mixture at 120 °C for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification of Intermediate: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude intermediate by column chromatography.
-
Hydrolysis and Cyclization: Dissolve the purified intermediate in a mixture of concentrated HCl and acetic acid. Heat the solution at reflux for 6-12 hours to effect hydrolysis of the nitrile and subsequent intramolecular cyclization.
-
Final Work-up and Purification: Cool the reaction, neutralize with NaOH solution, and extract the N-phenyl acridone product. Purify by recrystallization or column chromatography.
| Reactant | Molar Ratio | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | CuI (10 mol%) | L-proline (20 mol%) | K₂CO₃ (2.0 eq) | DMSO | 120 | 36 | 65-75 (overall) |
| This compound | 1.0 | Cu₂O (10 mol%) | Phenanthroline (20 mol%) | Cs₂CO₃ (2.0 eq) | DMF | 130 | 48 | 55-65 (overall) |
PART 3: Thorpe-Ziegler Cyclization for the Synthesis of Aminoisoquinolines
The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones and enamines from dinitriles.[7][8][9][10][11] By first introducing a second nitrile-containing moiety to this compound, an intramolecular Thorpe-Ziegler cyclization can be employed to construct substituted aminoisoquinoline derivatives.
Mechanistic Pathway
The Thorpe-Ziegler reaction is initiated by the deprotonation of an α-carbon to one of the nitrile groups by a strong base, forming a carbanion.[8][9] This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Protonation of this intermediate yields a cyclic enamine (an enaminonitrile), which is a stable, isolable product.[9]
Experimental Workflow: Thorpe-Ziegler Cyclization
Caption: Workflow for Thorpe-Ziegler Cyclization.
Detailed Protocol: Synthesis of a Model Aminoisoquinoline
Materials:
-
This compound
-
Bromoacetonitrile[12]
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl) solution
-
Solvents for extraction and chromatography
Procedure:
-
Alkylation: To a suspension of NaH (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in THF (5 mL) dropwise. Stir for 30 minutes, then add bromoacetonitrile (1.1 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up of Dinitrile: Quench the reaction carefully with saturated NH₄Cl solution. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the dinitrile precursor by column chromatography.
-
Thorpe-Ziegler Cyclization: To a suspension of NaH (1.2 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of the purified dinitrile (1.0 mmol) in THF (5 mL) dropwise. Stir at room temperature for 6 hours.
-
Final Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Dry, concentrate, and purify the resulting aminoisoquinoline derivative by column chromatography.
| Reactant | Base (Alkylation) | Base (Cyclization) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dinitrile Precursor | NaH | NaH | THF | 0 to RT | 12 (alkylation), 6 (cyclization) | 50-60 (overall) |
| Dinitrile Precursor | LDA | t-BuOK | Toluene | -78 to RT | 4 (alkylation), 2 (cyclization) | 60-70 (overall) |
Conclusion
This compound stands as a cornerstone for the synthesis of diverse and medicinally relevant heterocyclic compounds. The methodologies detailed herein—palladium-catalyzed cyclization, Ullmann condensation, and Thorpe-Ziegler cyclization—represent robust and adaptable strategies for accessing complex molecular frameworks. By understanding the underlying mechanisms and adhering to the provided protocols, researchers can effectively leverage this versatile starting material to advance the frontiers of drug discovery and materials science.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. byjus.com [byjus.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann Reaction [drugfuture.com]
- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclization Reactions Involving 2-(2-Bromo-6-fluorophenyl)acetonitrile
Introduction: Strategic Importance of 2-(2-Bromo-6-fluorophenyl)acetonitrile in Heterocyclic Synthesis
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the phenanthridine core and related polycyclic aromatic compounds are of significant interest due to their prevalence in biologically active natural products and their utility as functional materials.[1][2] this compound has emerged as a highly valuable and versatile starting material for the construction of these intricate molecular architectures. Its strategic substitution pattern, featuring an ortho-bromo group for facile metal-catalyzed cross-coupling, an ortho-fluoro substituent to modulate electronic properties and metabolic stability, and a reactive acetonitrile moiety, offers multiple avenues for intramolecular cyclization.
This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds. We will delve into the mechanistic underpinnings of various cyclization strategies, offering field-proven insights to rationalize experimental choices and ensure reproducible outcomes. The protocols described herein are designed as self-validating systems, with an emphasis on technical accuracy and comprehensive referencing to authoritative sources.
Palladium-Catalyzed Intramolecular Cyclization: A Powerful Strategy for Phenanthridine Synthesis
Transition-metal-catalyzed intramolecular cyclization is a premier strategy for the efficient construction of complex ring systems.[1] Palladium catalysis, in particular, has been extensively utilized for the synthesis of phenanthridines and their derivatives from ortho-haloaryl precursors.[3] The reaction of this compound can be envisioned to proceed through a cascade of palladium-catalyzed events, culminating in the formation of the desired heterocyclic product.
Mechanistic Considerations: The Dual Role of the Nitrile Group
The acetonitrile substituent in this compound can play a dual role in the palladium-catalyzed cyclization. In one plausible pathway, the nitrile group can act as a directing group, facilitating the initial C-H activation or cross-coupling step.[4] Subsequently, the nitrile can undergo intramolecular addition of an organopalladium intermediate, leading to the formation of a six-membered ring. This transformation, known as carbopalladation of nitriles, is a powerful method for the synthesis of ketones after hydrolysis of the resulting imine.[5] Alternatively, under different reaction conditions, the nitrile group can be transformed into an amino group, leading to the formation of 6-aminophenanthridine derivatives.
The ortho-fluoro substituent is expected to influence the reaction in several ways. Its electron-withdrawing nature can impact the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst. Furthermore, it can modulate the electron density of the aromatic ring, potentially affecting the regioselectivity of the cyclization.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization to 4-Fluorophenanthridin-6(5H)-one
This protocol outlines a plausible method for the synthesis of 4-fluorophenanthridin-6(5H)-one from this compound. The reaction proceeds via an initial Suzuki coupling to form a biphenyl intermediate, which then undergoes an intramolecular cyclization with concomitant hydrolysis of the nitrile group.
Workflow for Protocol 1
Caption: Palladium-catalyzed synthesis of 4-fluorophenanthridin-6(5H)-one.
Experimental Details
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized
-
Standard laboratory glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous toluene (10 mL) and a 2 M aqueous solution of K₂CO₃ (2.0 mL).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-fluorophenanthridin-6(5H)-one.
Data Table: Representative Palladium Catalysts and Ligands for Aryl-Aryl Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | [6] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | [3] |
| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90 | [6] |
Protocol 2: Base-Mediated Intramolecular Cyclization to 4-Fluorophenanthridin-6-amine
This protocol describes a potential transition-metal-free approach for the synthesis of 4-fluorophenanthridin-6-amine. This method relies on the generation of a benzyne intermediate followed by an intramolecular nucleophilic attack of the nitrile-derived anion.
Reaction Mechanism for Protocol 2
Caption: Base-mediated synthesis of 4-fluorophenanthridin-6-amine.
Experimental Details
Materials:
-
This compound
-
Sodium amide (NaNH₂) or Potassium tert-butoxide (KOtBu)
-
Liquid ammonia or anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dry-ice condenser and an argon inlet, add liquid ammonia (20 mL) at -78 °C.
-
Base Addition: Carefully add sodium amide (2.0 mmol) in small portions.
-
Substrate Addition: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the sodium amide solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight as the ammonia evaporates.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 4-fluorophenanthridin-6-amine.
Data Table: Common Bases for Benzyne Formation
| Base | Solvent | Temperature (°C) | Reference |
| NaNH₂ | Liquid NH₃ | -78 to RT | [7] |
| KOtBu | THF | 65 | [8] |
| LDA | THF | -78 | [8] |
Protocol 3: Photochemical Intramolecular Cyclization
Photochemical methods offer a mild and often highly selective alternative to traditional thermal reactions.[2] The synthesis of phenanthridines via photochemical cyclization of suitable precursors has been reported, often proceeding through radical intermediates.[9][10] This protocol provides a conceptual framework for the photochemical cyclization of a biphenyl precursor derived from this compound.
Conceptual Workflow for Protocol 3
Caption: Photochemical synthesis of a fluorinated phenanthridine derivative.
Experimental Details (Hypothetical)
Materials:
-
2-(2'-Methoxy-[1,1'-biphenyl]-2-yl)acetonitrile (prepared via Suzuki coupling of this compound and 2-methoxyphenylboronic acid)
-
Acetonitrile, spectrophotometric grade
-
High-pressure mercury lamp or LED light source
-
Quartz reaction vessel
Procedure:
-
Solution Preparation: Prepare a dilute solution (e.g., 0.01 M) of the biphenyl precursor in acetonitrile.
-
Degassing: Degas the solution by bubbling with argon for 30 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp (or a suitable wavelength LED) at room temperature with continuous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the solvent under reduced pressure. Purify the residue by column chromatography to isolate the desired phenanthridine product.
Conclusion and Future Directions
The cyclization reactions of this compound provide a versatile platform for the synthesis of valuable fluorinated phenanthridine derivatives. The choice of reaction conditions—be it palladium-catalyzed, base-mediated, or photochemical—can potentially be tailored to achieve different cyclized products, such as phenanthridinones or aminophenanthridines. The protocols outlined in this guide, while based on established chemical principles, serve as a starting point for further optimization and exploration. Future research in this area could focus on the development of asymmetric cyclization methods to access chiral phenanthridine scaffolds, as well as the expansion of the substrate scope to include a wider range of functional groups. Such advancements will undoubtedly contribute to the discovery of novel therapeutic agents and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photochemical Synthesis of Nitriles from Alcohols [organic-chemistry.org]
- 5. Stereoselective transition metal-catalyzed and radical polycyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[ b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 2-(2-Bromo-6-fluorophenyl)acetonitrile for Biological Screening
Abstract
This comprehensive guide details the strategic derivatization of 2-(2-bromo-6-fluorophenyl)acetonitrile, a versatile scaffold for the generation of novel small molecule libraries intended for biological screening. We present detailed, field-proven protocols for key chemical transformations targeting both the reactive bromine atom and the synthetically malleable nitrile group. Methodologies for Suzuki-Miyaura cross-coupling, nitrile hydrolysis, nitrile reduction, and [3+2] cycloaddition for tetrazole synthesis are provided, with special consideration for the steric hindrance inherent in the 2,6-disubstituted aromatic ring. Furthermore, a strategic workflow for the biological evaluation of the resulting compound library is outlined, commencing with broad cell viability assays and progressing to more specific target-oriented screening, such as kinase and G-protein coupled receptor (GPCR) binding assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel bioactive compounds.
Introduction: The 2-Bromo-6-fluorophenyl Scaffold - A Privileged Starting Point
The 2-bromo-6-fluorophenyl moiety represents a privileged scaffold in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and modulate the physicochemical properties of a molecule, while the bromine atom serves as a versatile synthetic handle for carbon-carbon bond formation. The adjacent acetonitrile group is a key functional group that can be transformed into a variety of other functionalities, including carboxylic acids, primary amines, and heterocycles, further expanding the chemical space accessible from this starting material. This combination of features makes this compound an ideal starting point for the construction of diverse compound libraries for high-throughput biological screening.
Chemical Derivatization Strategies
The derivatization of this compound can be approached through two primary vectors of diversification: reactions at the aromatic bromine atom and transformations of the nitrile functional group.
Figure 1: Overview of derivatization strategies for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between aryl halides and organoboron compounds.[1][2][3] This protocol is optimized for the coupling of the sterically hindered this compound with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.1 equivalents)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
In a separate vial, weigh Pd(OAc)₂ (0.05 mmol) and SPhos (0.1 mmol) and add them to the reaction flask.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 100 | 75-90 |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF/Water | 90 | 60-80 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene/Water | 110 | 80-95 |
Table 1: Comparison of reaction conditions for the Suzuki-Miyaura coupling.
Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid
The hydrolysis of sterically hindered nitriles can be challenging. This protocol utilizes harsh conditions to drive the reaction to completion, yielding the corresponding phenylacetic acid derivative.[4][5]
Materials:
-
This compound or its Suzuki-coupled derivative
-
Sulfuric acid (concentrated)
-
Water
-
Ice bath
Procedure:
-
In a round-bottom flask, cautiously add the nitrile (1.0 mmol) to a mixture of concentrated sulfuric acid (5 mL) and water (5 mL) at 0 °C.
-
Slowly warm the mixture to room temperature and then heat to reflux (approximately 120 °C) for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully pour the cooled reaction mixture over crushed ice.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization or column chromatography.
For extremely hindered substrates, a two-step procedure involving initial conversion to the amide followed by hydrolysis may be necessary.
Protocol 3: Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group provides access to valuable phenethylamine derivatives. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation.[6][7][8][9][10]
Materials:
-
This compound or its Suzuki-coupled derivative
-
Lithium aluminum hydride (LiAlH₄) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add LiAlH₄ (2.0 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the nitrile (1.0 mmol) in anhydrous THF (5 mL) to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Alternatively, quench by the slow addition of a saturated aqueous solution of sodium sulfate decahydrate until a granular precipitate forms.
-
Filter the resulting solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify by column chromatography or acid-base extraction.
Protocol 4: Synthesis of 5-Substituted-1H-tetrazoles
The [3+2] cycloaddition of the nitrile with sodium azide is an effective method for the synthesis of tetrazoles, which are important bioisosteres of carboxylic acids.[11][12][13][14][15]
Materials:
-
This compound or its Suzuki-coupled derivative
-
Sodium azide (NaN₃) (1.5 equivalents)
-
Triethylamine hydrochloride (Et₃N·HCl) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve the nitrile (1.0 mmol), sodium azide (1.5 mmol), and triethylamine hydrochloride (1.5 mmol) in DMF (5 mL).
-
Heat the reaction mixture to 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and pour into water (20 mL).
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude tetrazole by recrystallization or column chromatography.
Biological Screening Workflow
A tiered approach is recommended for the biological evaluation of the synthesized library to efficiently identify compounds with interesting activities.
Figure 2: A tiered workflow for the biological screening of the derivatized compound library.
Tier 1: Primary Screening - Cell Viability and Cytotoxicity Assays
The initial screening should focus on assessing the general cytotoxicity of the synthesized compounds against a panel of cancer cell lines. MTT and XTT assays are reliable, colorimetric methods for this purpose.[16][17][18][19][20]
Protocol 5: MTT Cell Viability Assay
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Colorimetric (formazan) | Inexpensive, well-established | Insoluble formazan, endpoint assay |
| XTT | Mitochondrial reductase activity | Colorimetric (soluble formazan) | Soluble formazan, simpler protocol | Higher cost than MTT |
Table 2: Comparison of common cell viability assays.
Tier 2: Secondary and Target-Based Assays
Compounds exhibiting significant activity in the primary screen should be advanced to more specific assays to identify their molecular targets. Based on the prevalence of the 2,6-disubstituted phenyl scaffold in kinase and GPCR inhibitors, these are logical starting points for target deconvolution.
-
Kinase Panel Screening: Screen active compounds against a panel of kinases to identify potential inhibitory activity. Many commercial services are available for broad kinase profiling.
-
GPCR Binding and Functional Assays: For compounds with structural similarity to known GPCR ligands, radioligand binding assays or functional assays measuring second messenger levels (e.g., cAMP, Ca²⁺) can be employed.[21][22][23]
Tier 3: Lead Optimization
Promising hits from secondary screening will enter a lead optimization phase. This involves:
-
Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs to understand the relationship between chemical structure and biological activity.
-
In Vitro ADMET Profiling: Assess the absorption, distribution, metabolism, excretion, and toxicity properties of the lead compounds.
Conclusion
The derivatization of this compound offers a facile and efficient route to novel and diverse chemical libraries. The protocols outlined in this application note provide a robust foundation for the synthesis and subsequent biological evaluation of these compounds. The strategic combination of versatile chemical transformations and a tiered screening approach will enable the identification of promising new bioactive molecules for further drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. REDUCTION OF DERIVATIVES OF α-ARYLIDENE-α-(2-THIAZOLYL)ACETONITRILE WITH LITHIUM ALUMINUM HYDRIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. orgsyn.org [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 21. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 22. Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Biological Activity of 2-(2-Bromo-6-fluorophenyl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Halogenated Phenylacetonitriles
The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a variety of biologically active compounds.[1] The introduction of halogen atoms, such as bromine and fluorine, into the phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Specifically, the 2-(2-Bromo-6-fluorophenyl)acetonitrile core represents a unique structural motif where the electronic and steric effects of the ortho-bromo and ortho-fluoro substituents can drive novel pharmacological activities.
Derivatives of this class are emerging as promising candidates for anticancer therapies.[2][3] The rationale for their potential efficacy often lies in their ability to interact with key cellular machinery involved in cell proliferation and survival. This guide provides a comprehensive overview of the potential biological activities of this compound derivatives and detailed protocols for their investigation.
Part 1: Anticancer Activity Evaluation
A primary area of investigation for novel halogenated aromatic compounds is their potential as anticancer agents.[4][5][6] The protocols outlined below are designed to assess the cytotoxic and mechanistic properties of this compound derivatives in relevant cancer cell lines.
In Vitro Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][7] This initial screen is crucial for determining the concentration-dependent cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Culture:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[7]
-
-
Assay Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Data Presentation:
| Compound ID | Derivative Substituent | IC50 (µM) on MCF-7 | IC50 (µM) on HCT116 | IC50 (µM) on A549 |
| BFP-1 | R = H | Experimental Value | Experimental Value | Experimental Value |
| BFP-2 | R = 4-OCH3 | Experimental Value | Experimental Value | Experimental Value |
| BFP-3 | R = 4-NO2 | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Positive Control | Reference Value | Reference Value | Reference Value |
Mechanism of Action: Cell Cycle Analysis by Flow Cytometry
Rationale: Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[2] Flow cytometry analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 and 2x IC50 concentrations for 24 hours.
-
-
Cell Preparation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer.
-
Visualization of Workflow:
References
- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Application Notes & Protocols: The Strategic Utility of 2-(2-Bromo-6-fluorophenyl)acetonitrile in Active Pharmaceutical Ingredient (API) Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of 2-(2-Bromo-6-fluorophenyl)acetonitrile as a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The unique structural arrangement of this molecule, featuring an ortho-bromo, ortho-fluoro, and a benzylic nitrile group, offers a versatile platform for advanced chemical transformations. We will explore its synthesis, key reactions such as palladium-catalyzed cross-coupling, and provide detailed, field-proven protocols for its conversion into precursors for significant APIs. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Introduction: A Keystone Intermediate in Medicinal Chemistry
The synthesis of modern pharmaceuticals relies on the strategic use of highly functionalized building blocks that enable efficient and convergent assembly of complex molecular architectures.[1] this compound is an exemplar of such a building block. Its utility stems from the orthogonal reactivity of its functional groups:
-
Aryl Bromide: Serves as a classical "handle" for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[2][3]
-
Aryl Fluoride: The fluorine atom at the C6 position imparts specific electronic properties and can influence the conformation of the final API, often enhancing metabolic stability or binding affinity.
-
Acetonitrile Group: This versatile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. Phenylacetic acid derivatives, derived from such nitriles, are important medical intermediates.[4]
This combination allows for sequential, regioselective modifications, making it a valuable precursor in multi-step API syntheses.
Physicochemical Properties & Safe Handling
Accurate characterization and safe handling are paramount for reproducible and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 936693-22-0[5] |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.04 g/mol [6] |
| Appearance | Typically an off-white to yellow solid |
| Purity | ≥98% (typical for commercial grades) |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Toluene) |
Safety & Handling Protocol
This compound and related bromoacetonitrile compounds are potent, hazardous chemicals that demand strict adherence to safety protocols.
-
Hazard Statement: Compounds in this class are often toxic if swallowed, in contact with skin, or if inhaled. They can cause severe skin irritation and serious eye damage.[7][8][9] Contact with acids may liberate highly toxic hydrogen cyanide gas.[9]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, elbow-length PVC gloves, and chemical safety goggles or a full-face shield.[9]
-
Engineering Controls: Ensure adequate ventilation. A safety shower and eyewash station must be readily accessible.[8]
-
Handling: Avoid all personal contact, including inhalation of dust or vapors. Do not allow clothing wet with the material to remain in contact with skin.[9] Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and store locked up.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Synthetic Pathway Overview
A common route to this intermediate involves the cyanation of a precursor like 2-bromo-6-fluorobenzyl bromide. This transformation is a nucleophilic substitution where the bromide is displaced by a cyanide anion.
Caption: General synthetic scheme for this compound.
Application in the Synthesis of Rucaparib
Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian and prostate cancers.[11][12] The synthesis of Rucaparib can involve intermediates derived from substituted phenylacetonitriles. While direct synthesis from this compound is one of many possible routes, the core structure highlights the importance of such building blocks in constructing the final tricyclic azepinone scaffold.[13][14][15]
A key transformation in a potential synthetic route would be the formation of the indole ring system, where the phenylacetonitrile derivative provides the foundational benzene ring. A subsequent intramolecular reaction would form the seven-membered ring.
Caption: Conceptual workflow for building the Rucaparib core from the title intermediate.
Key Chemical Transformations & Protocols
The true power of this compound lies in its capacity to undergo highly selective and efficient palladium-catalyzed cross-coupling reactions.
Protocol: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[3][16] This is ideal for attaching a new aryl or vinyl group at the C2 position of the phenyl ring.
Reaction: this compound + Arylboronic Acid → 2-(2-Aryl-6-fluorophenyl)acetonitrile
Table 2: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. | Amount | Moles | Eq. |
| This compound | 214.04 | 1.0 g | 4.67 mmol | 1.0 |
| Arylboronic Acid | - | - | 5.61 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 270 mg | 0.23 mmol | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.48 g | 14.0 mmol | 3.0 |
| Toluene | - | 20 mL | - | - |
| Water | - | 10 mL | - | - |
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 4.67 mmol), the desired arylboronic acid (5.61 mmol), and Pd(PPh₃)₄ (270 mg, 0.23 mmol).
-
Solvent Addition: Add toluene (20 mL) and the aqueous solution of Na₂CO₃ (1.48 g in 10 mL water).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient mixing.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (30 mL).
-
Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Protocol: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[2][17][18] This is a cornerstone reaction for synthesizing arylamines, which are prevalent in pharmaceuticals.[17]
Reaction: this compound + Amine (R₂NH) → 2-(2-(Dialkylamino)-6-fluorophenyl)acetonitrile
Table 3: Reagents for Buchwald-Hartwig Amination
| Reagent | M.W. | Amount | Moles | Eq. |
| This compound | 214.04 | 1.0 g | 4.67 mmol | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 0.49 mL | 5.61 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 86 mg | 0.09 mmol | 0.02 |
| XPhos | 476.62 | 178 mg | 0.37 mmol | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 628 mg | 6.54 mmol | 1.4 |
| Anhydrous Toluene | - | 25 mL | - | - |
Step-by-Step Methodology:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to assemble the reaction in an inert atmosphere glovebox.
-
Reagent Addition: In the glovebox, add this compound (1.0 g, 4.67 mmol), sodium tert-butoxide (628 mg, 6.54 mmol), Pd₂(dba)₃ (86 mg, 0.09 mmol), and XPhos (178 mg, 0.37 mmol) to an oven-dried Schlenk flask.
-
Solvent and Amine: Add anhydrous toluene (25 mL) followed by the amine (0.49 mL, 5.61 mmol).
-
Reaction: Seal the flask, remove it from the glovebox, and heat the mixture to 100-110 °C in an oil bath with stirring. The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the challenging oxidative addition and reductive elimination steps with the sterically hindered substrate.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired arylamine.
Conclusion
This compound stands out as a high-value, versatile intermediate for API synthesis. Its strategically placed functional groups provide multiple handles for sophisticated chemical modifications, particularly through robust and scalable palladium-catalyzed cross-coupling reactions. The detailed protocols provided herein serve as a validated starting point for researchers to leverage this intermediate in the construction of complex molecular targets, accelerating the path from discovery to development. Mastery of its chemistry and adherence to strict safety protocols are essential for unlocking its full potential in modern drug synthesis.
References
- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 5. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
- 6. americanelements.com [americanelements.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03619C [pubs.rsc.org]
- 14. Synthesis process for Rucaparib intermediate of ovarian cancer treating medicine - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN107954919B - Preparation method of Rucaparib key intermediate - Google Patents [patents.google.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromo-6-fluorophenyl)acetonitrile
Welcome to the technical support resource for the synthesis of 2-(2-Bromo-6-fluorophenyl)acetonitrile. This guide is designed for chemistry professionals engaged in pharmaceutical research and fine chemical synthesis. Here, we address common challenges encountered during the synthesis, providing troubleshooting advice and validated protocols grounded in established chemical principles. Our goal is to empower you to overcome synthetic hurdles, optimize your reaction outcomes, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is via a nucleophilic substitution reaction (SN2). This involves reacting 2-bromo-6-fluorobenzyl bromide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent.[1][2]
The benzylic carbon in 2-bromo-6-fluorobenzyl bromide is highly electrophilic, making it susceptible to attack by the cyanide nucleophile. The bromide ion is an excellent leaving group, facilitating a rapid, single-step reaction to form the desired carbon-carbon bond.[3]
Q2: My reaction yield is consistently low. What are the primary causes?
Low yields in this synthesis can typically be traced to one of three areas: reagent quality, reaction conditions, or competing side reactions. See the troubleshooting workflow in Figure 2 for a systematic approach to diagnosing the issue.
-
Reagent Quality: The starting 2-bromo-6-fluorobenzyl bromide is a lachrymator and can degrade upon exposure to moisture. Ensure it is pure and handled under anhydrous conditions. Similarly, alkali cyanides are hygroscopic; use freshly opened or properly stored reagents.
-
Reaction Conditions: This reaction is often exothermic. A slow, controlled addition of the benzyl bromide to the cyanide solution is critical to prevent temperature spikes that can promote side reactions.[4] Inadequate temperature or reaction time can lead to an incomplete reaction.
-
Side Reactions: The most common side reaction is the formation of 2-bromo-6-fluorobenzyl alcohol via hydrolysis of the starting material if water is present. Another possibility, though less common with NaCN/KCN, is the formation of the isocyanide isomer.
Q3: I've observed a significant impurity that I suspect is the corresponding isocyanide. How can I prevent its formation?
The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While attack from the carbon is electronically favored, leading to the nitrile, attack from the nitrogen yields an isocyanide.
To minimize isocyanide formation:
-
Use Alkali Metal Cyanides: Sodium (NaCN) and potassium (KCN) cyanides exist predominantly as ionic salts. In polar aprotic solvents like DMSO or DMF, the "free" cyanide anion preferentially reacts via its more nucleophilic carbon atom.
-
Avoid Silver Cyanide: In contrast, silver cyanide (AgCN) has a more covalent character. It tends to coordinate with the nitrogen atom, significantly increasing the proportion of the isocyanide product.
Troubleshooting Guide
Problem: Low or No Product Formation
Initial Check: Confirm the identity and purity of your starting materials (2-bromo-6-fluorobenzyl bromide and cyanide salt) by NMR or another suitable analytical method.
Problem: Difficult Purification and Product Contamination
Symptom: After work-up, column chromatography yields fractions containing a mixture of the product and an impurity with very similar polarity.
Likely Cause: The most common contaminant is unreacted 2-bromo-6-fluorobenzyl bromide. Its polarity is often very close to that of the product, making chromatographic separation challenging.
Solutions:
-
Drive the Reaction to Completion: The best purification strategy is to minimize the amount of starting material in the crude product. Use a slight excess (1.1-1.2 equivalents) of the cyanide salt and monitor the reaction by TLC until the starting benzyl bromide spot has completely disappeared.
-
Optimize Chromatography:
-
Use a less polar solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, to improve separation.
-
Consider using a different stationary phase if silica gel is ineffective.
-
-
Chemical Quenching: If unreacted starting material persists, it can sometimes be quenched post-reaction. For example, adding a small amount of a nucleophilic amine (like diethylamine) after the main reaction is complete can convert the highly reactive benzyl bromide into a more polar and easily separable amino compound. This should be validated on a small scale first.
Experimental Protocols & Data
Optimized Protocol for Synthesis
This protocol is adapted from established procedures for the synthesis of analogous phenylacetonitriles.[4]
Safety Precaution: This procedure involves sodium cyanide, which is extremely toxic. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be available.[3]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and thermometer, add sodium cyanide (1.2 eq.) and anhydrous dimethyl sulfoxide (DMSO, 5 mL per 1 g of NaCN).
-
Heat the mixture to 90°C under a nitrogen atmosphere to ensure the salt is fully dissolved.
-
Cool the solution to 50-60°C.
-
Dissolve 2-bromo-6-fluorobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous DMSO.
-
Add the benzyl bromide solution dropwise to the stirred cyanide solution over 30-60 minutes, ensuring the internal temperature does not exceed 70°C.
-
After the addition is complete, stir the reaction mixture at 60°C for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it into a beaker of cold water (10 volumes).
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel flash chromatography to yield this compound as a white solid.
Table 1: Influence of Reaction Parameters on Cyanation
The following table summarizes expected outcomes based on variations in key reaction parameters for benzylic cyanations.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Rationale |
| Solvent | DMSO | Ethanol | Toluene | DMSO is optimal. As a polar aprotic solvent, it effectively solvates the cation (Na⁺) while leaving the cyanide anion highly reactive, accelerating the SN2 reaction. Ethanol (protic) can hydrogen-bond with the nucleophile, reducing its reactivity. Toluene (nonpolar) results in poor solubility of NaCN and a very slow reaction. |
| Temperature | 25°C (RT) | 60°C | 100°C | 60-80°C is the ideal range. Room temperature leads to a very slow reaction. Temperatures above 100°C can increase the rate of side reactions and decomposition, potentially lowering the isolated yield. |
| Cyanide Source | NaCN | K₄[Fe(CN)₆] | TMSCN | NaCN is standard for this SN2 reaction. K₄[Fe(CN)₆] is a less toxic alternative but typically requires a palladium catalyst and is used for cyanation of aryl halides, not benzyl halides.[5] TMSCN can also be used but may require Lewis acid catalysis. |
References
Technical Support Center: Synthesis of 2-(2-Bromo-6-fluorophenyl)acetonitrile
Welcome to the technical support guide for the synthesis of 2-(2-Bromo-6-fluorophenyl)acetonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
I. Synthesis Overview: The Nucleophilic Pathway
The most common and direct route to this compound is through a nucleophilic substitution reaction. This involves the treatment of a suitable benzyl halide precursor, typically 2-bromo-6-fluorobenzyl bromide, with an alkali metal cyanide salt.
Core Reaction:
-
Starting Material: 2-Bromo-6-fluorobenzyl bromide
-
Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Solvent: A polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile)
-
Mechanism: Predominantly S_N2 (Bimolecular Nucleophilic Substitution)
This seemingly straightforward reaction is influenced by a delicate interplay of factors. The sterically hindered nature of the substrate due to the two ortho-substituents, and the dual role of the cyanide ion as both a potent nucleophile and a base, can open pathways to several undesirable side reactions.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations for their root causes and actionable steps for remediation.
Q1: My reaction yield is significantly low, and TLC/GC-MS analysis shows a large amount of unreacted 2-bromo-6-fluorobenzyl bromide.
Possible Causes:
-
Insufficient Nucleophile Reactivity: The cyanide salt may not be sufficiently soluble in the reaction solvent.
-
Low Reaction Temperature: The activation energy for the S_N2 reaction is not being met, leading to a sluggish conversion rate.
-
Deactivated Cyanide Source: The cyanide salt may have degraded due to improper storage, absorbing moisture and carbon dioxide from the air.
Troubleshooting Protocol:
-
Solvent Selection: Ensure you are using a high-quality, anhydrous polar aprotic solvent such as DMSO or DMF. These solvents excel at dissolving ionic salts like NaCN, enhancing the concentration of "free" cyanide ions.
-
Temperature Optimization: While high temperatures can promote side reactions, a temperature that is too low will stall the reaction. Cautiously increase the reaction temperature in 5-10°C increments (e.g., from room temperature to 40-50°C) while monitoring the reaction progress by TLC or GC.
-
Reagent Quality: Use freshly opened or properly stored, dry sodium or potassium cyanide. Consider grinding the salt (with appropriate safety precautions) to increase its surface area.
-
Phase-Transfer Catalysis: For less polar solvents like acetonitrile, the addition of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be highly effective. The PTC shuttles the cyanide anion from the solid phase into the organic phase, dramatically accelerating the reaction.
Q2: I've isolated my product, but NMR analysis shows an unexpected amide or carboxylic acid impurity. What is it and how can I prevent it?
Root Cause: Nitrile Hydrolysis
This is a classic side reaction where the nitrile group (C≡N) is hydrolyzed by water. This can happen during the reaction if your solvent or reagents are not anhydrous, or more commonly, during the aqueous workup. The cyanide ion itself makes the solution basic, which can promote this hydrolysis.
-
Step 1 (Partial Hydrolysis): this compound → 2-(2-Bromo-6-fluorophenyl)acetamide
-
Step 2 (Complete Hydrolysis): 2-(2-Bromo-6-fluorophenyl)acetamide → 2-(2-Bromo-6-fluorophenyl)acetic acid
Prevention & Remediation Strategy:
-
Anhydrous Conditions: Dry your solvent over molecular sieves and ensure your starting halide is free of water.
-
Controlled Workup: When quenching the reaction, use cold water or brine and work quickly. Avoid prolonged exposure of the product to strongly acidic or basic aqueous conditions.
-
Purification: If hydrolysis has occurred, the resulting carboxylic acid can be removed by washing the organic layer with a weak base like a saturated sodium bicarbonate solution. The amide is more difficult to remove and may require column chromatography.
Q3: My mass spectrometry data shows a peak corresponding to a molecule where the fluorine atom has been replaced by another cyanide group. How is this happening?
Root Cause: Nucleophilic Aromatic Substitution (S_NAr)
You are likely observing the formation of 2-bromo-6-cyanobenzyl cyanide . The fluorine atom on the aromatic ring can be displaced by a nucleophile. This S_NAr reaction is typically less favorable than the benzylic S_N2 substitution but can be promoted by:
-
High Temperatures: S_NAr reactions have a higher activation energy and become more competitive at elevated temperatures.
-
High Cyanide Concentration: A large excess of the cyanide nucleophile can drive this side reaction.
-
Solvent Effects: Polar aprotic solvents, which are excellent for the desired S_N2 reaction, also facilitate S_NAr.
Mitigation Strategy:
-
Strict Temperature Control: Maintain the lowest possible temperature that allows for a reasonable S_N2 reaction rate. Do not overheat the reaction.
-
Stoichiometry: Avoid using a large excess of the cyanide salt. A stoichiometry of 1.1 to 1.5 equivalents is often sufficient.
-
Monitor Progress: Track the formation of the S_NAr byproduct by GC-MS or LC-MS. If it begins to appear, consider stopping the reaction and accepting a slightly lower conversion of the starting material to maximize the purity of the desired product.
Q4: My crude product is a complex mixture, and I suspect elimination side reactions. What would the byproduct be?
Root Cause: E2 Elimination
The cyanide ion (CN⁻) is a reasonably strong base and can induce an E2 (bimolecular elimination) reaction, which competes with the S_N2 substitution.[1][2][3] This is particularly a risk if your starting material is sterically hindered, which it is, or if you use a very strong, bulky base.[4][5] The most likely precursor to elimination is an over-brominated starting material, 2-bromo-6-fluoro-α,α-dibromotoluene . If this impurity is present, reaction with cyanide can lead to the elimination of HBr to form 2-bromo-1-(bromomethylene)-6-fluorocyclohex-2,4-diene and other related unsaturated species.
Troubleshooting Steps:
-
Check Starting Material Purity: Ensure your 2-bromo-6-fluorobenzyl bromide is pure and not contaminated with the di-brominated species.
-
Use a Non-Bulky Base/Nucleophile: NaCN is generally preferred over more hindered cyanide sources.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature favors the desired S_N2 pathway.[3]
III. FAQ - Frequently Asked Questions
Q: What is the ideal solvent for this reaction? A: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices due to their ability to dissolve sodium cyanide and accelerate S_N2 reactions. Anhydrous acetonitrile can also be used, often with the aid of a phase-transfer catalyst.
Q: How do I safely handle sodium cyanide? A: Sodium cyanide is extremely toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure you are trained in its use. All waste must be quenched with bleach (sodium hypochlorite) before disposal to neutralize the cyanide ions.
Q: Can I use a different leaving group on my benzyl precursor instead of bromide? A: Yes, a benzyl chloride could be used, but it will be less reactive than the bromide, likely requiring more forcing conditions (higher temperature or longer reaction time), which could increase the likelihood of side reactions. A benzyl iodide would be more reactive but is often more expensive and less stable. Benzyl tosylates are also excellent substrates for this type of reaction.
Q: What is the best way to purify the final product? A: After an aqueous workup to remove inorganic salts, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Depending on the boiling point and thermal stability, vacuum distillation may also be an option.
IV. Visualized Pathways & Workflows
Reaction Pathways Diagram
This diagram illustrates the desired synthetic route and the major competing side reactions.
Caption: Core reaction and potential side reaction pathways.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common synthesis problems.
Caption: A logical guide for troubleshooting synthesis issues.
V. References
-
Elimination Reactions. (2022). --INVALID-LINK--
-
Xiao, J., et al. (2020). Cyanation of benzylic alcohols and derivatives. ResearchGate. --INVALID-LINK--
-
Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. --INVALID-LINK--
-
LibreTexts Chemistry. (2019). Elimination of Alkyl Halides. --INVALID-LINK--
-
MG Science Institute. (n.d.). Elimination Reactions. --INVALID-LINK--
-
Itoh, M., et al. (1976). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses, 55, 4. --INVALID-LINK--
-
Sapphire Bioscience. (n.d.). This compound. --INVALID-LINK--
-
Huang, H., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science, 353(6303), 1014-1018. --INVALID-LINK--
-
Nakao, Y. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(21), 11986-12020. --INVALID-LINK--
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Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. --INVALID-LINK--
References
Technical Support Center: Purification of 2-(2-Bromo-6-fluorophenyl)acetonitrile by Column Chromatography
Welcome to the dedicated technical support resource for the chromatographic purification of 2-(2-Bromo-6-fluorophenyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this specific halogenated aromatic nitrile. Our approach is rooted in practical, field-tested experience to ensure scientific integrity and successful experimental outcomes.
Introduction to the Purification Challenge
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purification via column chromatography can be challenging due to its polarity and the potential for co-eluting impurities. This guide provides a systematic approach to developing a robust purification protocol and troubleshooting common issues.
Physicochemical Properties and Predicted Chromatographic Behavior
Understanding the properties of this compound is crucial for designing an effective purification strategy.
| Property | Value/Prediction | Implication for Chromatography |
| Molecular Formula | C₈H₅BrFN[1] | - |
| Molecular Weight | 214.03 g/mol [1] | - |
| Polarity | Moderately polar | The nitrile and fluoro groups contribute to its polarity, suggesting that a moderately polar mobile phase will be required for elution from a normal-phase column. A calculated LogP for a similar compound, 2-(2-Bromo-6-(difluoromethyl)phenyl)acetonitrile, is 3.45, indicating a degree of lipophilicity as well[2]. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Provides options for sample loading and mobile phase selection. |
| UV Absorbance | Expected to be UV active due to the aromatic ring. | Allows for easy detection of the compound in column fractions using a UV detector. |
Anticipated Impurities and Their Chromatographic Behavior
A common synthetic route to this compound likely starts from 2-bromo-6-fluorobenzaldehyde[3]. This allows us to predict potential impurities that might be present in the crude reaction mixture.
| Potential Impurity | Structure | Predicted Chromatographic Behavior |
| 2-Bromo-6-fluorobenzaldehyde (Starting Material) | More polar than the product due to the aldehyde group. Will likely have a lower Rƒ value on a TLC plate. | |
| 2-Bromo-6-fluorobenzyl bromide (Intermediate) | Less polar than the product. Will likely have a higher Rƒ value. | |
| 2-(2-Bromophenyl)acetonitrile (Des-fluoro impurity) | Less polar than the product. Will likely have a higher Rƒ value. |
Experimental Workflow: From TLC to Column Chromatography
This workflow outlines the logical progression from initial reaction analysis to a purified product.
Caption: A streamlined workflow for the purification of this compound.
Step-by-Step Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
Crude this compound
-
Developing chamber
-
A selection of solvents: hexanes, ethyl acetate, dichloromethane
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto the baseline of a TLC plate.
-
Prepare a developing chamber with a solvent system. A good starting point for a moderately polar compound is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate.
-
Remove the plate and visualize the spots under a UV lamp.
-
The ideal solvent system will give the target compound an Rƒ value of approximately 0.2-0.4[4]. Adjust the solvent polarity as needed. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rƒ value.
Protocol 2: Column Chromatography Purification
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (flash chromatography grade, e.g., 230-400 mesh)
-
Sand
-
Optimal mobile phase determined from TLC
-
Collection tubes
Procedure:
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to push the solvent through the column.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Guide
Issue 1: Poor Separation of Product and Impurities
Question: My product and a key impurity have very similar Rƒ values on the TLC plate, and I'm getting poor separation on the column. What can I do?
Answer: This is a common challenge when dealing with structurally similar compounds. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Fine-tune the polarity: Small adjustments to the solvent ratio can sometimes provide the necessary resolution. Try a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Change the solvent system: If adjusting the polarity of a hexane/ethyl acetate system is not effective, try a different solvent combination. For example, a mixture of dichloromethane and hexanes or toluene and ethyl acetate can offer different selectivity.
-
-
Consider a Different Stationary Phase:
-
If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol or cyano). These can offer different selectivities for halogenated aromatic compounds.
-
-
Improve Column Packing and Loading:
-
Ensure the column is packed uniformly without any air bubbles or channels.
-
Use a minimal amount of solvent to load the sample to ensure a narrow starting band. Dry loading is often preferable.
-
Issue 2: The Compound is Stuck on the Column
Question: My compound has a very low Rƒ value even in a highly polar solvent system, and it's not eluting from the column. How can I get it off?
Answer: A highly retained compound can be frustrating. Here are some potential solutions:
-
Increase the Mobile Phase Polarity:
-
If you are using a hexane/ethyl acetate system, you can increase the polarity by adding a small percentage of methanol (e.g., 1-5%) to the ethyl acetate. Be cautious, as too much methanol can lead to the dissolution of the silica gel.
-
-
Check for Compound Instability:
-
Some compounds can degrade on silica gel, which is slightly acidic. This can lead to what appears to be a highly retained compound, when in fact it has decomposed. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking, your compound may be unstable on silica.
-
If instability is suspected, you can either deactivate the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%) before use, or switch to a less acidic stationary phase like alumina.
-
-
Consider Reversed-Phase Chromatography:
-
For very polar compounds, reversed-phase chromatography may be a better option. In this technique, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).
-
Issue 3: Peak Tailing
Question: My compound is eluting from the column, but the peaks are broad and tailing, leading to mixed fractions. What causes this and how can I fix it?
Answer: Peak tailing can be caused by several factors:
-
Secondary Interactions with the Stationary Phase: The slightly acidic silanol groups on the surface of silica gel can interact with basic or highly polar functional groups, causing tailing.
-
Solution: Adding a small amount of a modifier to the mobile phase can help. For basic compounds, adding a small amount of triethylamine (0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid (0.1-1%) can be beneficial.
-
-
Overloading the Column: Applying too much sample to the column can lead to broad, tailing peaks.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
-
Poorly Packed Column: An unevenly packed column can lead to non-ideal flow and peak broadening.
-
Solution: Take care to pack the column uniformly, avoiding any cracks or channels.
-
Issue 4: No Compound Detected in Fractions
Question: I've run my column and collected fractions, but I can't find my compound in any of them. What could have happened?
Answer: This can be an alarming situation, but there are several logical explanations:
-
Compound is Still on the Column: Your mobile phase may not be polar enough to elute the compound. Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound elutes.
-
Compound Eluted in the Solvent Front: If your mobile phase is too polar, your compound may have eluted very quickly with the solvent front. Check the very first fractions you collected.
-
Compound Degraded on the Column: As mentioned previously, some compounds are unstable on silica gel. If you suspect this, perform a stability test on a TLC plate.
-
Detection Issues: Ensure your method of detection (e.g., UV lamp, staining) is appropriate for your compound. It's also possible that the compound is present in the fractions but at a concentration too low to be detected by TLC. Try concentrating a few of the fractions where you expect your compound to be and re-analyzing them.
Frequently Asked Questions (FAQs)
Q1: What is the best way to load my sample onto the column?
A1: For most applications, dry loading is the preferred method. This involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel, and then evaporating the solvent to leave your compound adsorbed onto the silica. This dry powder can then be carefully added to the top of your packed column. This technique generally leads to better separation than wet loading (dissolving the sample in the mobile phase and adding it directly to the column), as it ensures a very narrow starting band.
Q2: How do I choose the right size column?
A2: The size of the column depends on the amount of material you need to purify and the difficulty of the separation. A general guideline is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight. For difficult separations, a higher ratio is needed. The column diameter should be chosen so that the height of the silica bed is about 10-15 times the diameter.
Q3: Can I reuse my column?
A3: It is generally not recommended to reuse a silica gel column for the purification of different compounds, as it is difficult to ensure that all of the previous compound and any impurities have been completely removed. For routine purifications of the same compound where the impurity profile is well-understood, it may be possible to regenerate the column by flushing it with a very polar solvent followed by the initial mobile phase, but this should be done with caution.
Q4: My compound is not UV active. How can I monitor the column?
A4: If your compound does not absorb UV light, you will need to use an alternative method for detecting it in your fractions. Common methods include:
-
Staining: After developing your TLC plates, you can dip them in a staining solution (e.g., potassium permanganate, vanillin, or p-anisaldehyde) and gently heat them to visualize the spots.
-
Refractive Index (RI) Detection: For preparative HPLC systems, an RI detector can be used for compounds that do not have a UV chromophore.
-
Evaporative Light Scattering Detection (ELSD): This is another common detection method for non-UV active compounds in HPLC.
Concluding Remarks
The successful purification of this compound by column chromatography is achievable with a systematic and well-informed approach. By carefully developing a method using TLC, anticipating potential impurities, and understanding how to troubleshoot common issues, researchers can consistently obtain this valuable building block in high purity. This guide provides the foundational knowledge and practical advice to navigate the purification process with confidence.
References
Technical Support Center: Recrystallization of 2-(2-Bromo-6-fluorophenyl)acetonitrile
Welcome to the technical support guide for the purification of 2-(2-Bromo-6-fluorophenyl)acetonitrile. This document provides a comprehensive, experience-driven approach to developing a robust recrystallization protocol. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material. Our focus is on establishing a reliable method from first principles, addressing common challenges, and ensuring a successful purification outcome.
Frequently Asked Questions (FAQs)
Q1: I can't find a standard recrystallization protocol for this compound. Where should I start?
This is an excellent and crucial first question. A survey of chemical supplier safety data sheets and literature reveals that key physicochemical properties, such as a definitive melting point and specific solvent solubility data, are not publicly available for this compound.[1][2][3] This is not uncommon for specialized reagents.
Core Directive: The absence of published data means that a successful protocol cannot be assumed; it must be determined experimentally. The mandatory first step is to perform a systematic solvent screening on a small scale (~10-20 mg) of your crude material. This empirical approach is the foundation of a robust and reproducible purification method.
The molecular structure—containing a polar nitrile, a nonpolar phenyl ring, and halogens—suggests that it will have intermediate polarity. This makes it a prime candidate for recrystallization from a single solvent of intermediate polarity or a binary (two-solvent) system.[4]
Q2: What solvents should I test for the initial screening?
Based on the "like dissolves like" principle and the compound's structural features, a logical starting set of solvents should span a range of polarities.[5] We recommend testing the following candidates:
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Isopropanol (IPA), Ethanol | The hydroxyl group can interact with the polar nitrile, while the alkyl chain interacts with the aromatic ring. Often provide the ideal solubility gradient with temperature. |
| Esters | Ethyl Acetate (EtOAc) | A versatile polar aprotic solvent that is an excellent choice for many aromatic compounds. |
| Aromatic | Toluene | Its aromatic ring will readily dissolve the phenyl portion of the molecule. Often paired with a nonpolar anti-solvent. |
| Ketones | Acetone | A highly polar solvent; may be too effective, but useful for identifying potential anti-solvents. |
| Ethers | Methyl tert-butyl ether (MTBE) | Less polar than esters, offering a different selectivity. |
| Nonpolar | Heptane or Hexanes | Unlikely to be a good single solvent, but essential for testing as an anti-solvent in binary systems (e.g., Toluene/Heptane, EtOAc/Heptane).[6] |
| Aqueous | Water | Will almost certainly be an anti-solvent due to the compound's organic nature. Ideal for pairing with water-miscible solvents like IPA, Ethanol, or Acetone.[6] |
Q3: My compound "oiled out" instead of forming crystals. What causes this and how do I fix it?
"Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a mixture of your compound and impurities). Instead of crystallizing, the solid liquefies and separates as an oil.
Causality & Troubleshooting:
-
Cooling Too Rapidly: The solution is cooled so quickly that it becomes supersaturated at a high temperature.
-
Solution: Allow the flask to cool slowly on the benchtop, insulated with a cork ring or paper towels, before moving to an ice bath. Slow cooling is critical for forming pure, well-defined crystals.[5]
-
-
Insufficient Solvent: The concentration of the solute is too high, causing it to crash out of solution prematurely.
-
Solution: Re-heat the mixture to dissolve the oil, then add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level. Re-cool slowly.
-
-
High Impurity Load: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Consider a pre-purification step, such as passing the crude material through a short plug of silica gel with an appropriate solvent (e.g., ethyl acetate/hexanes) to remove highly polar or nonpolar impurities before attempting recrystallization.
-
Experimental Protocols & Troubleshooting Guide
Protocol 1: Systematic Solvent Screening
This protocol is the most critical step in developing your purification method.
Objective: To identify a suitable single solvent or a binary solvent pair for recrystallization. An ideal solvent will dissolve the compound completely when hot but poorly when cold.
Methodology:
-
Dispense ~15 mg of your crude this compound into several small test tubes.
-
To each tube, add a different candidate solvent (e.g., Isopropanol, Ethyl Acetate, Toluene) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent should show poor solubility.
-
If the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and heat to near the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form.
-
If crystals form, place the tube in an ice-water bath for 15-20 minutes to maximize crystal recovery.
-
Evaluate the result:
-
Ideal Single Solvent: The compound is largely insoluble at room temperature but fully dissolves in a minimal amount of boiling solvent and forms abundant crystals upon cooling.
-
Candidate for Binary System (Good Solvent): The compound is very soluble even at room temperature (e.g., Acetone, Dichloromethane). This will be the "dissolving" solvent.
-
Candidate for Binary System (Anti-Solvent): The compound is insoluble or very poorly soluble even in the hot solvent (e.g., Water, Heptane). This will be the "precipitating" solvent.[7]
-
Workflow for Recrystallization Protocol Development
Here is a visual guide to the decision-making process for establishing your protocol.
Caption: Workflow from crude material to pure product.
Protocol 2: General Recrystallization Procedure
Safety First: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Methodology:
-
Place your crude this compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation and poor crystal formation).
-
Add a magnetic stir bar or a few boiling chips.
-
Add the chosen "good" solvent in small portions while heating the flask with stirring on a hot plate. Use just enough solvent to completely dissolve the solid at or near the boiling point.
-
For a binary system: Once dissolved, add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (the saturation point). Add a few more drops of the "good" solvent to re-dissolve the precipitate and ensure the solution is hot and saturated.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities.[5]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or the anti-solvent, if using a binary system) to remove any residual impurities from the crystal surfaces.
-
Allow the crystals to dry on the filter under vacuum for several minutes, then transfer them to a watch glass or drying dish to air dry or dry in a vacuum oven.
Troubleshooting Guide
Caption: Decision tree for troubleshooting common issues.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 936693-22-0 | [1][8] |
| Molecular Formula | C₈H₅BrFN | [1][8] |
| Molecular Weight | 214.03 g/mol | [8] |
| Melting Point | Data not available; requires experimental determination. | [2][3] |
| Boiling Point | Data not available. | [1][2] |
| Solubility | Data not available; requires experimental determination (Protocol 1). | - |
References
stability and storage conditions for 2-(2-Bromo-6-fluorophenyl)acetonitrile
Welcome to the technical support resource for 2-(2-Bromo-6-fluorophenyl)acetonitrile (CAS 936693-22-0). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this critical reagent, thereby safeguarding experimental integrity.
Introduction
This compound is a key building block in medicinal chemistry and drug discovery. The presence of bromo, fluoro, and nitrile functionalities on the phenyl ring makes it a versatile synthon, but also introduces specific stability considerations. Proper handling and storage are paramount to prevent degradation and ensure reproducible experimental outcomes. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established chemical principles and supplier recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
The optimal long-term storage condition for this compound is at 2-8°C in a tightly sealed container, protected from moisture.[1] Many suppliers recommend refrigeration and shipment via cold chain to maintain the compound's integrity.[2][3][4]
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Expertise & Experience: The rationale for refrigerated storage is to minimize the rate of potential degradation reactions, which are generally temperature-dependent. The substituted phenylacetonitrile structure, while relatively stable, can be susceptible to slow hydrolysis of the nitrile group or other degradation pathways over extended periods at room temperature. Storing at 2-8°C significantly reduces the kinetic energy of the molecules, thereby slowing down these undesirable reactions. The requirement for a "tightly sealed container" is crucial to prevent the ingress of atmospheric moisture, which can lead to hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.
Q2: How sensitive is this compound to air and moisture?
Substituted phenylacetonitriles exhibit sensitivity to moisture, primarily due to the potential for hydrolysis of the nitrile group. While the compound is not pyrophoric, prolonged exposure to humid air should be avoided.
-
Trustworthiness: To ensure a self-validating system in your experiments, always handle the compound in a dry environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen), especially when weighing and preparing solutions. If such facilities are unavailable, minimize the time the container is open to the atmosphere. Always ensure the container is at room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
Q3: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively published, related haloacetonitriles are known to be susceptible to degradation upon exposure to UV light.[5][6] Therefore, it is best practice to protect the compound from light.
-
Authoritative Grounding & Comprehensive References: The ICH Guideline Q1B on Photostability Testing of New Drug Substances and Products recommends assessing the light sensitivity of new chemical entities.[7][8][9] For compounds containing halogens on an aromatic ring, UV radiation can potentially induce cleavage of the carbon-halogen bond. To mitigate this risk, store the compound in an amber vial or a light-blocking outer container. When in use, prepare solutions in amber glassware or vessels wrapped in aluminum foil.
Q4: What are the signs of degradation?
Degradation of this compound may not always be visually apparent. However, you should be vigilant for the following signs:
-
Visual Inspection:
-
Color Change: A significant change from its typical appearance (often a white to off-white or light yellow solid/oil) to a darker yellow or brown coloration can indicate degradation.
-
Clumping or Caking: For solid forms, the absorption of moisture can lead to changes in physical appearance.
-
-
Analytical Assessment:
-
Chromatographic Purity: The appearance of new peaks or a decrease in the area of the main peak in HPLC or GC analysis is a definitive sign of degradation.
-
NMR Spectroscopy: The presence of new signals in the ¹H or ¹³C NMR spectrum that are not attributable to the starting material or known solvents indicates the formation of impurities.
-
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or low yields. | Degradation of the starting material due to improper storage. | 1. Verify the storage conditions of your current stock (temperature, sealed container). 2. Perform a purity check on your current batch using HPLC, GC, or NMR. 3. If degradation is confirmed, procure a new, quality-controlled batch of the compound. |
| Compound has changed color (e.g., darkened). | Exposure to light, air, or elevated temperatures. | 1. While a color change suggests degradation, the compound may still be suitable for some applications. 2. Assess the purity analytically to determine the extent of degradation. 3. For sensitive applications, it is advisable to use a fresh, un-degraded lot. |
| Difficulty in dissolving the compound. | Potential hydrolysis and formation of less soluble impurities. | 1. Ensure you are using an appropriate, dry solvent. 2. If solubility issues persist with a previously reliable solvent, it may be a sign of degradation. 3. Confirm purity through analytical methods. |
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or a wavelength determined by a UV scan of the compound)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of ~1 mg/mL in methanol.
-
Dilute with the initial mobile phase to a working concentration of ~0.1 mg/mL.
-
-
Data Analysis:
-
Assess purity by the area percentage of the main peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.
-
Visualizations
Decision Tree for Handling and Storage
References
- 1. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
- 3. 2059988-87-1|2-[4-(2-Bromo-6-fluorophenyl)phenyl]acetonitrile|BLD Pharm [bldpharm.com]
- 4. 1783963-55-2|2-(2-Bromo-4-chloro-6-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Degradation Pathways of 2-(2-Bromo-6-fluorophenyl)acetonitrile
Welcome to the technical support guide for 2-(2-Bromo-6-fluorophenyl)acetonitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert insights into the potential degradation pathways of this compound. Understanding the chemical stability of this molecule is critical for developing robust analytical methods, designing stable formulations, and ensuring the quality and safety of resulting products.[1][2] This guide synthesizes foundational chemical principles with practical, field-proven strategies for conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to study the degradation pathways of this compound?
A1: Studying the degradation of a molecule like this compound, which is often a key intermediate in pharmaceutical synthesis, is fundamental for several reasons:
-
Intrinsic Stability Assessment: It helps determine the molecule's inherent stability under various environmental conditions, which is critical for establishing proper storage, handling, and shipping protocols.[2][3]
-
Degradation Product Identification: It allows for the identification of potential impurities that could arise during manufacturing or upon storage. These degradants must be characterized and monitored to ensure the final product's safety and efficacy.[3]
-
Analytical Method Development: Forced degradation studies are a regulatory requirement (ICH Q1A) to develop and validate stability-indicating analytical methods (SIAMs).[1][4] A SIAM must be able to separate and quantify the active substance from its degradation products.[5]
-
Formulation Development: Knowledge of how the molecule degrades helps in selecting appropriate excipients and packaging to create a stable final drug product.[2]
Q2: What are the most chemically labile sites on the this compound molecule?
A2: Based on its structure, the molecule has several reactive sites prone to degradation under stress conditions:
-
Nitrile Group (-C≡N): This is a primary site for hydrolysis. Under acidic or basic conditions, it can hydrolyze first to an amide and subsequently to a carboxylic acid.
-
Benzylic Methylene Group (-CH₂-CN): The protons on the carbon adjacent to the aromatic ring are benzylic and are susceptible to oxidation.
-
Carbon-Bromine Bond (C-Br): The C-Br bond is the weakest halogen-carbon bond in the molecule and is susceptible to both nucleophilic substitution (hydrolysis) and photolytic cleavage.
-
Aromatic Ring: While relatively stable, the electron-rich phenyl ring can undergo oxidation under harsh conditions.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a dry environment, protected from light.[6] For optimal preservation, storage at low temperatures (e.g., 2-8°C) under an inert atmosphere (like nitrogen or argon) is recommended to prevent oxidative and hydrolytic degradation.[7]
Troubleshooting Guide for Degradation Experiments
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| No significant degradation (<5%) observed. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidant), elevate the temperature, or extend the exposure time.[8] |
| Excessive degradation (>20-30%) occurs rapidly. | Stress conditions are too harsh. | Reduce the stressor concentration, lower the temperature, or shorten the exposure duration. The goal is to achieve partial degradation to clearly identify primary pathways. |
| Poor mass balance in the final analysis. | Degradants are non-UV active, volatile, or irreversibly adsorbed to the analytical column. | Use a universal detector like a mass spectrometer (LC-MS) or charged aerosol detector (CAD). For volatile products, consider gas chromatography (GC) analysis. Ensure the analytical method is suitable for highly polar or non-polar degradants. |
| Inconsistent or irreproducible results. | Instability of the compound in the analytical solvent (diluent); variable laboratory conditions. | Evaluate the stability of the compound in your chosen diluent. Prepare samples immediately before analysis. Ensure consistent temperature, light exposure, and timing across all experiments. |
| New peaks appear in the control sample. | The compound is degrading in the diluent or under ambient laboratory conditions. | Change the diluent to a more inert solvent. Prepare control samples fresh and protect them from light and heat during the analytical run. |
Predicted Degradation Pathways & Mechanisms
Forced degradation studies deliberately expose the drug substance to stress conditions like hydrolysis, oxidation, photolysis, and heat to accelerate degradation.[3]
1. Hydrolytic Degradation (Acidic/Basic Conditions)
The primary pathway for hydrolytic degradation involves the nitrile functional group.
-
Mechanism:
-
Step 1 (Amide Formation): Under either acidic or basic catalysis, the nitrile group undergoes hydration to form the corresponding primary amide: 2-(2-Bromo-6-fluorophenyl)acetamide .
-
Step 2 (Carboxylic Acid Formation): With continued exposure to hydrolytic conditions, the amide is further hydrolyzed to the carboxylic acid: 2-(2-Bromo-6-fluorophenyl)acetic acid .[9][10]
-
-
Secondary Pathway: A slower hydrolysis of the C-Br bond via nucleophilic aromatic substitution could potentially occur under harsh conditions, yielding 2-(6-fluoro-2-hydroxyphenyl)acetonitrile , but this is generally less favorable than nitrile hydrolysis.
Caption: Predicted Hydrolytic Degradation Pathway.
2. Oxidative Degradation
The benzylic methylene group is the most likely site of initial oxidative attack.
-
Mechanism: Using an oxidizing agent like hydrogen peroxide (H₂O₂), often with metal ion catalysis (Fe²⁺/Fe³⁺), a free radical mechanism can be initiated at the benzylic position.[1] This can lead to a variety of products.
-
Potential Products:
-
Hydroxylation: Formation of a benzylic alcohol, 2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetonitrile (a cyanohydrin), which may be unstable.
-
Carbonyl Formation: Subsequent oxidation could lead to the aroyl cyanide, (2-Bromo-6-fluorophenyl)carbonyl cyanide .
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Decarboxylation/Cleavage: More aggressive oxidation could lead to cleavage of the side chain, potentially forming 2-Bromo-6-fluorobenzaldehyde or 2-Bromo-6-fluorobenzoic acid .
-
Caption: Predicted Oxidative Degradation Pathway.
3. Photolytic Degradation
Exposure to UV or fluorescent light can induce degradation, primarily through cleavage of the weakest covalent bond.
-
Mechanism: The Carbon-Bromine bond (bond energy ~280 kJ/mol) is significantly weaker than C-F (~485 kJ/mol), aromatic C-H (~430 kJ/mol), or C-C bonds. Photons of sufficient energy can induce homolytic cleavage of the C-Br bond, generating a phenyl radical and a bromine radical.[11]
-
Potential Products:
-
Debromination: The resulting phenyl radical can abstract a hydrogen atom from the solvent or another molecule to form 2-(6-fluorophenyl)acetonitrile .
-
Coupling Products: Radicals could potentially recombine to form dimeric impurities.
-
Caption: Predicted Photolytic Degradation Pathway.
4. Thermal Degradation
High temperatures provide the energy needed to overcome activation barriers for decomposition.
-
Mechanism: Similar to photolysis, thermal stress will likely cause the cleavage of the weakest bonds first. The C-Br bond is a probable site of initial fragmentation.[12] At very high temperatures, more extensive fragmentation of the molecule can occur, leading to a complex mixture of products, including brominated benzenes and phenols.[12][13]
-
Potential Products:
-
Debromination: Formation of 2-(6-fluorophenyl)acetonitrile.
-
Fragmentation: Cleavage of the side chain or opening of the aromatic ring under extreme heat (pyrolysis).
-
Experimental Protocols: Forced Degradation Studies
The following are generalized protocols. The concentration of the stress agent and the duration may need to be optimized to achieve the target degradation of 5-20%.
Caption: General Workflow for Forced Degradation Studies.
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Stress: Mix 1 mL of the stock solution with 1 mL of 1.0 M HCl. Heat in a water bath at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.
-
Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours.
-
Quenching: Immediately before analysis, neutralize the acid-stressed samples with an equivalent amount of NaOH and the base-stressed samples with HCl.
-
Analysis: Dilute the quenched samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze by HPLC.
Protocol 2: Oxidative Degradation
-
Preparation: Use the same 1 mg/mL stock solution as in Protocol 1.
-
Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Sampling: Withdraw aliquots at 2, 6, and 24 hours.
-
Analysis: Dilute the samples directly to ~0.1 mg/mL with the mobile phase and analyze immediately by HPLC.
Protocol 3: Photolytic Degradation
-
Preparation: Prepare a 1 mg/mL solution in a suitable solvent (e.g., methanol or acetonitrile).
-
Exposure: Place the solution in a quartz cuvette or other transparent container. Expose it in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[1][4]
-
Control: Prepare a "dark" control sample by wrapping an identical sample in aluminum foil and placing it in the same chamber.
-
Analysis: After exposure, dilute the samples to ~0.1 mg/mL and analyze by HPLC.
Protocol 4: Thermal Degradation
-
Solid State: Place a few milligrams of the solid compound in an oven at 80°C for 48 hours. After exposure, dissolve the solid in a suitable solvent to prepare a sample for analysis.
-
Solution State: Prepare a 1 mg/mL solution and place it in a sealed vial in an oven at 60°C for 48 hours.
-
Analysis: Dilute the samples to ~0.1 mg/mL and analyze by HPLC.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Halogenated Acetonitriles - Chlorinated Drinking-Water; Chlorination by-Products; Some Other Halogenated Compounds; Cobalt and Cobalt Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents [patents.google.com]
- 11. Photodegradation of haloacetonitriles in water by vacuum ultraviolet irradiation: Mechanisms and intermediate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 13. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Purification of 2-(2-Bromo-6-fluorophenyl)acetonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(2-Bromo-6-fluorophenyl)acetonitrile. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your own laboratory setting.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide will address common impurities and provide detailed protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can vary depending on the synthetic route. A common method for synthesizing arylacetonitriles is the nucleophilic substitution of a benzyl halide with a cyanide salt.[1] In the case of this compound, this would typically involve the reaction of 2-bromo-6-fluorobenzyl bromide with a cyanide source like sodium cyanide. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Unreacted 2-bromo-6-fluorobenzyl bromide is a common impurity.
-
Dialkylated Product: Over-alkylation of the phenylacetonitrile product can occur, leading to the formation of a dialkylated byproduct.[2]
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can occur during aqueous workup or purification, especially under acidic or basic conditions. This can lead to the formation of 2-(2-Bromo-6-fluorophenyl)acetamide or 2-(2-Bromo-6-fluorophenyl)acetic acid.[3][4]
-
Isomeric Impurities: Depending on the purity of your starting materials, you may have positional isomers of the bromo- and fluoro- substituents on the phenyl ring.
Q2: My crude product is an oil, but I expect a solid. What should I do?
A2: The presence of residual solvent or impurities can depress the melting point of your product, causing it to appear as an oil. First, ensure all solvent has been removed under high vacuum. If it remains an oil, it is highly likely that impurities are present. Proceed with a purification method like column chromatography to isolate the desired compound.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your purification. A good starting solvent system for TLC analysis of this compound is a mixture of hexane and ethyl acetate. By comparing the spots of your crude material, purified fractions, and a reference standard (if available), you can effectively track the removal of impurities.
Q4: What is the stability of this compound during storage?
A4: Arylacetonitriles should be stored in a cool, dry, and dark place to prevent degradation. The nitrile group can be sensitive to moisture and strong acids or bases, which can lead to hydrolysis over time.[4] It is recommended to store the compound under an inert atmosphere if possible.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Yield After Recrystallization
| Symptom | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not saturated. 2. The chosen solvent is too good a solvent for your compound even at low temperatures. | 1. Evaporate some of the solvent to concentrate the solution and attempt to recrystallize again. 2. Try a different solvent system. A good approach is to use a two-solvent system where the compound is soluble in one solvent (e.g., ethyl acetate) and insoluble in the other (e.g., hexane).[5][6] |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of your compound, or significant impurities are present. | Add a small amount of a solvent in which your compound is highly soluble to the hot solution to prevent premature precipitation. Allow the solution to cool very slowly. If oiling out persists, column chromatography is recommended. |
| Low recovery of crystalline product. | 1. Too much solvent was used initially. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool again to recover more product. 2. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath). 3. Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out. |
Issue 2: Poor Separation in Column Chromatography
| Symptom | Probable Cause(s) | Solution(s) |
| Compounds elute too quickly (high Rf). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. |
| Compounds elute too slowly (low Rf). | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Co-elution of product and impurities. | The chosen solvent system does not provide adequate selectivity for the separation. | 1. Optimize the solvent system using TLC. Test various ratios of hexane/ethyl acetate or try a different solvent system altogether (e.g., dichloromethane/hexane). 2. Consider using a different stationary phase. For separating positional isomers, specialized columns such as those with phenyl or pentafluorophenyl (PFP) stationary phases can offer better selectivity due to π-π interactions.[7][8] |
| Streaking or tailing of spots on TLC and broad peaks in the column. | 1. The sample is overloaded on the column. 2. The compound is interacting strongly with the silica gel. | 1. Reduce the amount of sample loaded onto the column. A general guideline is a silica-to-sample weight ratio of 50:1 to 100:1 for difficult separations. 2. Add a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase to improve peak shape, depending on the nature of your compound and impurities. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined empirically through small-scale trials.
-
Solvent Selection:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of different solvents or solvent mixtures (e.g., isopropanol, ethanol/water, ethyl acetate/hexane) to each tube.[5][6]
-
Heat the tubes to the boiling point of the solvent. A good recrystallization solvent will dissolve your compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If your solution is colored, allow it to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and flask.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purification by flash column chromatography.
-
TLC Analysis:
-
Develop a TLC plate of your crude material in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
If a single solvent system does not provide adequate separation, a gradient elution can be used, gradually increasing the polarity of the mobile phase over time.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of Experimental Workflows
Purification Decision Workflow
Caption: Decision workflow for purifying crude product.
General Recrystallization Workflow
Caption: Step-by-step recrystallization process.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. welch-us.com [welch-us.com]
preventing debromination of 2-(2-Bromo-6-fluorophenyl)acetonitrile
A Guide to Preventing Debromination and Other Side Reactions in Your Experiments
Welcome to the technical support center for 2-(2-Bromo-6-fluorophenyl)acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. We understand that unexpected side reactions, particularly debromination, can be a significant challenge, leading to yield loss and purification difficulties. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve your desired synthetic outcomes.
Understanding the Molecule: Key Structural Features and Reactivity
Before troubleshooting, it's crucial to understand the inherent chemical properties of this compound that influence its reactivity. Three key features dominate its behavior in many reaction environments:
-
The Aryl Bromide Bond : The C-Br bond is the primary site for cross-coupling reactions. Its reactivity is modulated by the electronic effects of the ortho-substituents.
-
Electron-Withdrawing Substituents : Both the fluorine atom and the cyanomethyl group (-CH₂CN) are electron-withdrawing. The fluorine atom exerts a strong inductive withdrawing effect, while the nitrile group is a resonance and inductively withdrawing group.[1][2] These effects make the phenyl ring electron-deficient, which can influence the kinetics of oxidative addition in catalytic cycles.
-
Acidic Benzylic Protons : The methylene protons (-CH₂-) adjacent to the phenyl ring and the nitrile group are significantly acidic.[3] Their deprotonation by a base can lead to a stabilized carbanion, opening pathways to various side reactions.
These features are in a delicate balance. Understanding this interplay is the key to designing robust reaction conditions and preventing unwanted debromination.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to address common problems encountered when working with this compound.
Q1: I'm seeing a significant amount of the debrominated byproduct, 2-(6-fluorophenyl)acetonitrile, in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What's happening?
Answer: This is the most common issue. Debromination in palladium cross-coupling reactions is typically caused by the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources and intercepts the catalytic cycle, leading to hydrodehalogenation instead of the desired coupling product.
Primary Mechanisms & Causes:
-
Reaction with Base/Solvent: Certain bases, especially alkoxides, can react with the palladium catalyst or decompose to generate Pd-H species.[4] Similarly, alcoholic solvents can act as hydride sources.
-
Presence of Water: Trace amounts of water can react with the palladium complex and the base to form Pd-H.[4]
-
β-Hydride Elimination from Amide Ligands (Buchwald-Hartwig): In amination reactions, the palladium amide intermediate can undergo β-hydride elimination, although this is less common with aryl amines.[5]
-
Deprotonation of Benzylic Protons: The acidic benzylic protons of your substrate can be a hidden source of protons for the formation of the debrominated product after an initial undesired reaction pathway is initiated.
Solutions & Prevention Strategies:
| Parameter | Recommendation | Rationale |
| Base Selection | Use weaker, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong alkoxide bases like NaOtBu or KOtBu if possible. | These bases are less prone to generating palladium-hydride species. Carbonates are often effective and minimize side reactions.[4] |
| Solvent Choice | Use anhydrous, aprotic solvents such as toluene, dioxane, or THF. | These solvents do not act as hydride donors. Ensure they are rigorously dried before use.[6] |
| Water Content | Ensure all reagents and solvents are anhydrous. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). | Minimizing water content directly reduces a primary source for the generation of Pd-H species.[7] |
| Ligand Selection | Use bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like XPhos, SPhos, or RuPhos). | These ligands promote rapid reductive elimination of the desired product, which outcompetes the debromination pathway. They also stabilize the palladium center.[8][9] |
| Temperature | Run the reaction at the lowest effective temperature. | While higher temperatures can increase reaction rates, they can also accelerate the rate of catalyst decomposition and debromination. |
Below is a DOT script visualizing the competing pathways in a Suzuki coupling reaction.
Q2: My reaction requires a strong base. How can I use a strong base and still avoid debromination?
Answer: Sometimes, a strong base is unavoidable, especially for deprotonating a weakly acidic nucleophile or in certain named reactions. The key is to control the conditions to favor the desired reaction over the debromination pathway.
Strategies for Using Strong Bases:
-
Slow Addition: Add the base slowly to the reaction mixture at a low temperature. This keeps the instantaneous concentration of the base low, minimizing its interaction with the catalyst to form hydride species.
-
Use of Hindered Bases: Consider sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu). While NaOtBu can be problematic, its bulk can sometimes favor the desired reaction pathway.
-
Inverse Addition: Add the aryl bromide to a pre-mixed solution of the base, nucleophile, and catalyst. This can sometimes alter the reaction kinetics favorably.
-
Pre-formation of the Nucleophile: If the strong base is used to deprotonate your nucleophile (e.g., an amine or alcohol), consider pre-forming the salt of the nucleophile and then adding it to the reaction mixture. This avoids having a large excess of the strong base present during the catalytic cycle.
Q3: I am trying to perform a nucleophilic substitution at the benzylic position, but I am getting complex mixtures and debromination. Why?
Answer: The acidity of the benzylic protons is a major factor here.[3] When you add a base to deprotonate the -CH₂CN group, you form a benzylic carbanion. This carbanion is a potent nucleophile, but its formation in the presence of the aryl bromide can lead to complications.
Potential Issues:
-
Elimination Reactions: If your intended reaction is an Sₙ2 substitution at the benzylic position (after, for example, a prior bromination of that position), a strong base can favor E2 elimination.
-
Benzyne Formation: Although less common, very strong bases like NaNH₂ can potentially promote the formation of a benzyne intermediate via elimination of HBr from the aromatic ring, leading to a variety of substituted products.
-
Radical Pathways: Some base-promoted reactions can initiate single-electron transfer (SET) processes, which can lead to radical-mediated debromination.
Recommendations:
-
Use a Non-Nucleophilic, Hindered Base: To deprotonate the benzylic position, use a base like LiHMDS or LDA at low temperatures (e.g., -78 °C) to cleanly form the carbanion before adding your electrophile.
-
Protecting Group Strategy: If the benzylic protons are interfering with a desired reaction on the aromatic ring, consider if a temporary protecting group strategy is feasible, although this adds steps to your synthesis.
Below is a DOT script illustrating the potential fate of the substrate upon benzylic deprotonation.
Recommended Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for your specific boronic acid or ester.
Materials:
-
This compound
-
Boronic acid or ester (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2.5-5 mol%)
-
K₃PO₄ (potassium phosphate), finely ground and dried (3.0 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, and the ground K₃PO₄.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and XPhos, and add them to the reaction flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
This detailed guide should provide you with the necessary tools to troubleshoot and prevent debromination in your reactions with this compound. By understanding the underlying chemical principles and carefully selecting your reaction conditions, you can significantly improve the outcome of your experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
managing exothermic reactions in 2-(2-Bromo-6-fluorophenyl)acetonitrile synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Exothermic Reactions
Welcome to the technical support center for the synthesis of 2-(2-bromo-6-fluorophenyl)acetonitrile. This resource, designed for chemists and engineers in research and development, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and efficient execution of this synthesis, with a particular focus on managing its potential exothermic nature. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice.
Introduction: Understanding the Reaction
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction (SN2) where a cyanide source, such as sodium cyanide, displaces the bromine atom of a 2-bromo-6-fluorobenzyl bromide. While seemingly straightforward, this reaction class can present significant thermal hazards, particularly during scale-up. The formation of the carbon-carbon bond is energetically favorable and can release a substantial amount of heat. A failure to adequately control this exotherm can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure, potentially resulting in vessel failure and the release of hazardous materials.[1][2]
This guide is structured to help you anticipate and mitigate these risks through careful planning, execution, and monitoring of your reaction.
Frequently Asked Questions (FAQs)
Q1: Is the synthesis of this compound always exothermic?
A1: While specific calorimetric data for this exact synthesis is not widely published, the cyanomethylation of benzyl halides is generally an exothermic process. Reactions that may seem only weakly exothermic or even require initial heating at the lab scale can generate significant heat upon scale-up. It is crucial to assume the reaction is exothermic and to implement appropriate thermal management strategies from the outset.
Q2: What are the primary factors influencing the rate of heat generation?
A2: The rate of heat generation is influenced by several factors, including:
-
Rate of reagent addition: A rapid addition of the limiting reagent can lead to a rapid release of heat that overwhelms the cooling capacity of the system.
-
Reaction temperature: Higher reaction temperatures increase the reaction rate, leading to a faster rate of heat generation.
-
Concentration of reactants: Higher concentrations can lead to a more rapid reaction and greater heat output.
-
Mixing efficiency: Poor mixing can create localized "hot spots" where the reaction proceeds more rapidly, potentially initiating a runaway reaction.
-
Solvent choice: The solvent's heat capacity and boiling point play a role in how the reaction temperature is managed.
Q3: What are the main safety concerns associated with this synthesis?
A3: The primary safety concerns are:
-
Thermal Runaway: An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure.[1][2]
-
Toxicity of Reagents and Byproducts: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. Benzyl bromides are lachrymators and skin irritants.[3][4][5] Contact with acids will liberate highly toxic hydrogen cyanide gas from sodium cyanide.
-
Solvent Hazards: Depending on the solvent used, flammability and volatility may be concerns.
Q4: Can this reaction be performed without a cooling system?
A4: It is strongly advised against performing this reaction without an adequate cooling system, especially for reactions above a few grams in scale. Even if the reaction appears to proceed smoothly at room temperature on a small scale, the reduced surface-area-to-volume ratio at larger scales will make heat dissipation much less efficient.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, unexpected temperature increase. | 1. Reagent addition is too fast. 2. Cooling system failure. 3. Inadequate mixing. | 1. Immediately stop the addition of the reagent. 2. Ensure the cooling bath is at the correct temperature and functioning. 3. Increase the stirring rate. 4. If the temperature continues to rise, consider quenching the reaction with a pre-determined and tested quenching agent. |
| Reaction does not initiate. | 1. Low reaction temperature. 2. Impure starting materials. 3. Inactive cyanide source. | 1. Gradually increase the temperature of the reaction mixture by a few degrees at a time, while carefully monitoring for any signs of an exotherm. 2. Verify the purity of the starting materials by analytical methods (e.g., NMR, GC-MS). 3. Use a fresh, dry source of sodium cyanide. |
| Formation of side products. | 1. High reaction temperature. 2. Presence of water or other nucleophiles. | 1. Maintain the reaction temperature within the optimal range determined by small-scale experiments. 2. Ensure all reagents and solvents are anhydrous, and the reaction is performed under an inert atmosphere. |
Experimental Protocols
Protocol 1: Small-Scale Synthesis with Controlled Addition
This protocol is designed for a laboratory setting and prioritizes safety through the controlled addition of the benzyl bromide.
Materials:
-
2-bromo-6-fluorobenzyl bromide
-
Sodium cyanide (ensure it is dry)
-
Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Reaction flask equipped with a magnetic stirrer, thermocouple, condenser, and an addition funnel
-
Cooling bath (e.g., ice-water or a cryocooler)
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the reaction flask with sodium cyanide and anhydrous DMF.
-
Cool the mixture to 0-5 °C using the cooling bath.
-
Dissolve the 2-bromo-6-fluorobenzyl bromide in a minimal amount of anhydrous DMF in the addition funnel.
-
Slowly add the benzyl bromide solution dropwise to the stirred cyanide solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.
-
Work up the reaction mixture to isolate the product.
Protocol 2: Reaction Quenching Procedure
In the event of a thermal runaway, a pre-planned quenching procedure is essential.
Materials:
-
A suitable quenching agent (e.g., a cold, dilute solution of acetic acid in a large volume of water to neutralize the cyanide and hydrolyze any remaining benzyl bromide). The choice of quenching agent should be carefully considered and tested on a small scale.
Procedure:
-
If the reaction temperature begins to rise uncontrollably and cannot be managed by the cooling system, immediately stop the addition of any reagents.
-
Have a large container of the quenching solution readily available.
-
Carefully and slowly add the reaction mixture to the quenching solution with vigorous stirring. Be prepared for the evolution of gas and a potential increase in temperature of the quenching solution.
Visualizing the Workflow
The following diagram illustrates the key decision points and actions for managing the exothermic reaction during the synthesis.
Caption: Workflow for managing exothermic reactions.
Data Summary for Safe Operation
| Parameter | Recommendation | Rationale |
| Scale | Start with small-scale reactions (<5g) to establish thermal profile. | The surface-area-to-volume ratio is more favorable for heat dissipation at a smaller scale. |
| Reagent Addition Rate | Add the limiting reagent dropwise over a prolonged period (e.g., 1-2 hours). | Prevents the accumulation of unreacted starting material and a sudden release of heat. |
| Temperature Monitoring | Use a calibrated thermocouple to monitor the internal reaction temperature. | Provides real-time data to assess the reaction's progress and thermal behavior. |
| Cooling Capacity | Ensure the cooling system can handle the theoretical maximum heat output of the reaction. | Prevents loss of control over the reaction temperature. |
| Stirring Rate | Maintain vigorous stirring throughout the reaction. | Ensures even heat distribution and prevents the formation of localized hot spots. |
Mechanistic Considerations
The reaction proceeds through an SN2 mechanism, which is a one-step process.
Caption: SN2 mechanism for the synthesis.
The rate of this reaction, and therefore the rate of heat evolution, is dependent on the concentration of both the cyanide nucleophile and the benzyl bromide electrophile. By controlling the concentration of the benzyl bromide through slow addition, we can directly control the rate of the reaction and the corresponding heat output.
Conclusion
The synthesis of this compound is a valuable transformation for which careful management of the reaction exotherm is paramount to ensure safety. By understanding the underlying principles of the reaction, implementing robust control measures, and being prepared for potential deviations, researchers can confidently and safely perform this synthesis. For any scale-up of this reaction, a thorough thermal hazard assessment, including calorimetric studies, is strongly recommended.
References
Validation & Comparative
1H NMR spectrum of 2-(2-Bromo-6-fluorophenyl)acetonitrile
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Bromo-6-fluorophenyl)acetonitrile: A Comparative Analysis for Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
In the landscape of modern synthetic chemistry and drug discovery, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process, providing granular insights into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a substituted aromatic compound with potential applications as a building block in pharmaceutical synthesis.
This document moves beyond a simple spectral interpretation. We will dissect the predicted ¹H NMR spectrum based on first principles, provide a robust experimental protocol for data acquisition, and, most critically, compare its expected features against structurally related analogs. This comparative approach is designed to provide researchers with a deeper, more intuitive understanding of how substituent effects in a complex aromatic system manifest in the NMR spectrum.
Predicted ¹H NMR Spectrum: A First-Principles Approach
The structure of this compound presents a fascinating case for ¹H NMR analysis. The molecule contains two distinct proton environments: the benzylic methylene (-CH₂) protons and the three protons on the aromatic ring. The substitution pattern—with a bromine at C2, a fluorine at C6, and the acetonitrile group at C1—creates a highly asymmetric and electronically complex aromatic system.
Key Structural Features Influencing the Spectrum:
-
Electronegativity and Anisotropy: The bromine, fluorine, and cyano groups all exert significant electronic influence. Fluorine is highly electronegative, leading to strong inductive electron withdrawal. The aromatic ring itself generates a powerful anisotropic field, which typically deshields attached protons, shifting them downfield.[1]
-
Spin-Spin Coupling: We expect to observe both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) coupling, which will be critical for assigning the aromatic signals. Ortho H-H coupling (³J) is typically 7–10 Hz, meta coupling (⁴J) is 2–3 Hz, and para coupling (⁵J) is often <1 Hz.[2] H-F coupling constants are highly variable but can be significant, with ortho coupling (³J) often in the range of 8-10 Hz and meta coupling (⁴J) around 5-8 Hz.
Predicted Chemical Shifts (δ) and Multiplicities
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |
| Hₐ (-CH₂) | ~ 4.0 | Singlet (s) | These benzylic protons are adjacent to an electron-withdrawing aromatic ring and a cyano group, shifting them significantly downfield. With no adjacent protons, the signal will be an unsplit singlet. |
| H₄ | ~ 7.5 - 7.6 | Triplet of doublets (td) or Multiplet (m) | This proton is ortho to both H₃ and H₅, leading to two strong ortho H-H couplings. It will also experience a weaker para H-F coupling. The combined deshielding from the adjacent halogens places it far downfield. |
| H₅ | ~ 7.3 - 7.4 | Doublet of doublets (dd) or Multiplet (m) | This proton experiences ortho H-H coupling to H₄ and a strong ortho H-F coupling to the fluorine at C6. It also has a weaker meta H-H coupling to H₃. The interplay of these couplings will create a complex multiplet. |
| H₃ | ~ 7.1 - 7.2 | Doublet of doublets (dd) or Multiplet (m) | This proton is ortho to H₄ and meta to H₅. Crucially, it will also exhibit a meta H-F coupling to the fluorine at C6. The proximity to the bulky bromine atom may also influence its chemical shift through steric effects. |
Experimental Protocol for High-Quality Data Acquisition
The trustworthiness of any spectral interpretation rests on the quality of the initial data. The following protocol outlines a self-validating system for acquiring a high-resolution ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration (400 MHz Spectrometer):
-
Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp peaks and high resolution, allowing for the accurate measurement of coupling constants.
-
-
Data Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of approximately -1 to 12 ppm.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate all signals to determine the relative number of protons for each.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Workflow for NMR Analysis
Caption: Workflow from sample preparation to final structural analysis.
Comparative Analysis with Structural Analogs
To contextualize the predicted spectrum, we will compare it with known data from structurally similar molecules. This comparison highlights how the addition or substitution of functional groups—specifically the halogens—systematically alters the ¹H NMR spectrum.
Data Summary for this compound and Analogs
| Compound | -CH₂ Shift (δ, ppm) | Aromatic Proton Shifts (δ, ppm) | Key Differentiating Feature |
| This compound (Predicted) | ~ 4.0 | ~ 7.1 - 7.6 | Asymmetric pattern with complex splitting from both H-H and H-F coupling. |
| 2-Fluorophenylacetonitrile | ~ 3.7 | ~ 7.1 - 7.4 | Aromatic region is complex due to H-F coupling but lacks the deshielding and complexity introduced by the C2-Bromo group. |
| 4-Fluorophenylacetonitrile [3] | 3.71 | 7.28 (dd), 7.07 (t) | Symmetric 'AA'BB' system due to para-substitution, resulting in two distinct, simpler multiplets in the aromatic region. |
| (2,6-Difluorophenyl)acetonitrile [4] | ~ 3.9 | ~ 7.0 - 7.4 | A symmetric aromatic pattern (A₂B system) is expected, with one triplet and one doublet of doublets, simplified by the plane of symmetry. |
| 2-Bromophenylacetonitrile [5][6] | ~ 3.8 | ~ 7.2 - 7.6 | A complex, asymmetric 4-proton aromatic system without the additional splitting from fluorine. |
Discussion of Comparative Data
-
The Methylene (-CH₂) Signal: The predicted chemical shift for the methylene protons in our target molecule (~4.0 ppm) is further downfield than in its analogs. This is due to the additive electron-withdrawing nature of the two ortho halogen substituents (Br and F), which deshield the benzylic protons more effectively than a single halogen or two fluorine atoms.
-
Aromatic Region Complexity: The most striking difference lies in the aromatic region.
-
Symmetry: The spectra of para- and 2,6-disubstituted analogs like 4-fluorophenylacetonitrile[3] and 2,6-difluorophenylacetonitrile are significantly simpler due to molecular symmetry. This reduces the number of unique proton signals. Our target molecule's 1,2,3-substitution pattern ensures all three aromatic protons are chemically distinct, leading to a more complex spectrum.
-
H-F Coupling: The defining feature of the target molecule's spectrum, when compared to 2-bromophenylacetonitrile, will be the additional splitting caused by the fluorine atom. The analysis of these H-F coupling constants is essential for unambiguous assignment, as illustrated in the diagram below.
-
Key Coupling Interactions in the Aromatic System
Caption: Primary spin-spin couplings influencing the aromatic signals.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be highly informative, characterized by a downfield singlet for the benzylic protons and three distinct, complex multiplets in the aromatic region. The complexity arises from the molecule's asymmetry and the presence of both H-H and H-F spin-spin coupling. By comparing this predicted spectrum with those of simpler, structurally related analogs, we can confidently attribute specific spectral features to the electronic and steric effects of the substituents. This detailed, comparative analysis provides researchers and drug development professionals with a robust framework for identifying this molecule and understanding the nuanced effects of polysubstitution on aromatic ¹H NMR spectra.
References
- 1. amherst.edu [amherst.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR spectrum [chemicalbook.com]
- 4. (2,6-Difluorophenyl)acetonitrile | C8H5F2N | CID 69559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromobenzyl cyanide | C8H6BrN | CID 29625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromophenylacetonitrile [webbook.nist.gov]
A Comparative Guide to the 13C NMR Analysis of 2-(2-Bromo-6-fluorophenyl)acetonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel intermediates is paramount. 2-(2-Bromo-6-fluorophenyl)acetonitrile stands as a key building block in the synthesis of various pharmacologically active compounds. Its unique substitution pattern—a sterically demanding ortho-bromo group and a strongly electronegative ortho-fluoro group—presents a compelling case for detailed spectroscopic analysis. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for this purpose, offering direct insight into the carbon skeleton of the molecule.
This guide provides an in-depth analysis of the ¹³C NMR spectrum of this compound. In the absence of a publicly available experimental spectrum, we will leverage a high-quality predicted spectrum as our primary data source—a common scenario when dealing with novel or sparsely documented compounds. We will compare this predicted data with experimental spectra of closely related, monosubstituted analogs to understand the distinct electronic and steric effects of the substituents. This comparative approach not only aids in the confident assignment of signals but also deepens our understanding of structure-property relationships.
The Foundation: A Robust Experimental Protocol
The quality of any NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol represents a self-validating system designed to yield high-quality, reproducible ¹³C NMR data for small organic molecules like our target compound.
Step-by-Step ¹³C NMR Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh 20-50 mg of the analyte, this compound. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[1]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean, dry vial. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds and its single solvent peak at ~77.16 ppm.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. Solid particles can severely degrade the spectral resolution by interfering with the magnetic field homogeneity.[2]
-
The final volume in the NMR tube should be sufficient to cover the detection coils, typically a height of about 4-5 cm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.0 ppm. While modern spectrometers can reference the residual solvent peak, TMS provides a universally accepted standard.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using the provided gauge.
-
Place the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is an iterative process aimed at achieving narrow and symmetrical peak shapes. Automated shimming routines are standard on modern instruments.
-
Tune and match the ¹³C probe to the specific sample. This ensures maximum energy transfer and, consequently, the best possible signal-to-noise ratio.
-
Set the acquisition parameters for a standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program). Key parameters include:
-
Pulse Angle: A 30-45° pulse angle is often used as a compromise between signal intensity and allowing for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for protonated carbons.
-
Number of Scans (ns): This will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Spectral Width (sw): A range from 0 to 220 ppm is standard for most organic molecules.[3][4]
-
-
Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Caption: Workflow for acquiring a high-quality ¹³C NMR spectrum.
Spectral Analysis: this compound
The ¹³C NMR spectrum of the title compound is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the structure. The chemical shifts are heavily influenced by the electronic effects of the bromo, fluoro, and cyano substituents.
Predicted ¹³C NMR Data (CDCl₃, ~100 MHz)
| Assigned Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Rationale for Assignment |
| C6 (C-F) | 161.5 | Doublet (¹JCF ≈ 250 Hz) | Directly attached to the highly electronegative fluorine, causing a significant downfield shift and a large one-bond coupling constant. |
| C4 | 133.0 | Doublet (³JCF ≈ 3 Hz) | Para to the fluorine and ortho to the bromine. Experiences deshielding from both halogens. |
| C5 | 126.5 | Doublet (⁴JCF ≈ 3 Hz) | Meta to both fluorine and bromine, least affected aromatic CH. |
| C3 | 115.5 | Doublet (²JCF ≈ 20 Hz) | Ortho to the fluorine, showing a characteristic two-bond coupling. Shielded by the para bromo group. |
| CN | 116.5 | Singlet | Typical chemical shift for a nitrile carbon. |
| C2 (C-Br) | 114.0 | Doublet (²JCF ≈ 8 Hz) | Directly attached to bromine, which has a complex shielding/deshielding effect. Also coupled to fluorine. |
| C1 | 112.0 | Doublet (³JCF ≈ 6 Hz) | Ipso-carbon attached to the CH₂CN group. Shielded by the ortho-substituents. |
| CH₂ | 17.5 | Singlet | Aliphatic carbon adjacent to a nitrile group. |
Note: Predicted data generated using NMRDB.org.[5] Coupling constants (JCF) are typical estimates and can vary.
Interpreting the Substituent Effects
The chemical shifts of the aromatic carbons are governed by a combination of inductive and resonance effects from the substituents. The fluorine atom is strongly electron-withdrawing via induction but electron-donating through resonance. The bromine atom is also inductively withdrawing and has a less pronounced resonance effect.
Caption: Opposing electronic effects influencing ¹³C chemical shifts.
A key feature of the spectrum is the splitting of carbon signals due to coupling with the spin-½ ¹⁹F nucleus. The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the carbon and fluorine atoms:
-
¹JCF (one-bond): Very large, typically 240-260 Hz. This makes the C-F signal an unmistakable doublet.
-
²JCF (two-bond): Significant, around 20-30 Hz.
-
³JCF (three-bond) and ⁴JCF (four-bond): Smaller, usually in the range of 2-8 Hz.
These C-F couplings are diagnostic and provide powerful confirmation of the substitution pattern.[6]
Comparative Analysis with Alternative Structures
To ground our analysis of the predicted spectrum, we will compare it with experimental data for two simpler, monosubstituted analogs: 2-bromophenylacetonitrile and 2-fluorophenylacetonitrile. This comparison allows us to isolate and understand the incremental effect of adding the second halogen.
¹³C NMR Chemical Shift Comparison (ppm in CDCl₃)
| Carbon Position | 2-Fluorophenylacetonitrile (Experimental) | 2-Bromophenylacetonitrile (Experimental) | This compound (Predicted) |
| CH₂ | 22.1 | 23.3 | 17.5 |
| CN | 117.0 | 117.5 | 116.5 |
| C1 | 118.9 (d, ²JCF=16 Hz) | 132.8 | 112.0 (d) |
| C2 (C-X) | 161.7 (d, ¹JCF=247 Hz) | 123.5 | C2(C-Br): 114.0 (d) / C6(C-F): 161.5 (d) |
| C3 | 115.6 (d, ²JCF=21 Hz) | 133.1 | 115.5 (d) |
| C4 | 131.5 (d, ³JCF=8 Hz) | 128.0 | 133.0 (d) |
| C5 | 124.6 (d, ⁴JCF=4 Hz) | 129.2 | 126.5 (d) |
| C6 | 129.1 | 127.8 | See C2 |
Experimental data sourced from ChemicalBook.[7][8]
Key Insights from the Comparison:
-
Aliphatic Carbons (CH₂ and CN): The CH₂ carbon in the target molecule is predicted to be significantly shielded (17.5 ppm) compared to the monosubstituted analogs (~22-23 ppm). This is likely due to the steric compression and anisotropic effects from having two ortho-substituents. The nitrile carbon (CN) shows little change, as it is further removed from the ring.
-
Ipso-Carbon (C1): The C1 carbon, to which the acetonitrile group is attached, is dramatically shielded in the target molecule (~112.0 ppm) compared to both the fluoro (~118.9 ppm) and bromo (~132.8 ppm) analogs. This highlights the strong shielding effect of having two ortho substituents.
-
Halogenated Carbons (C2 & C6): The chemical shift of the carbon directly bonded to fluorine (C-F) remains remarkably consistent at ~161.5 ppm, demonstrating its powerful and localized deshielding effect. The C-Br carbon's shift is more variable and is influenced by other substituents. In the target molecule, its predicted shift of 114.0 ppm is significantly upfield from a typical C-Br in a benzene ring, again suggesting a strong shielding influence from the ortho-fluoro substituent.
-
Aromatic CH Carbons (C3, C4, C5): The shifts of the remaining aromatic carbons (C3, C4, C5) in the target molecule can be rationalized as a combination of the effects observed in the two separate analogs. For instance, the C4 shift (133.0 ppm) is very similar to the C3 shift in 2-bromophenylacetonitrile (133.1 ppm), reflecting the deshielding effect of the adjacent bromine.
Conclusion
The ¹³C NMR analysis of this compound provides a clear fingerprint for its unique structure. By leveraging a predicted spectrum and comparing it with experimental data from simpler analogs, we can confidently assign each carbon signal. The analysis reveals the powerful and distinct electronic effects of the ortho-bromo and ortho-fluoro substituents, which manifest as significant changes in chemical shifts and characteristic C-F coupling patterns. The protocol and comparative data presented here serve as a robust guide for any researcher working with this important synthetic intermediate, ensuring its correct identification and facilitating the progression of their research and development efforts.
References
- 1. scribd.com [scribd.com]
- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. Visualizer loader [nmrdb.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR [m.chemicalbook.com]
- 8. 4-Fluorophenylacetonitrile(459-22-3) 13C NMR spectrum [chemicalbook.com]
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-(2-Bromo-6-fluorophenyl)acetonitrile
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-(2-Bromo-6-fluorophenyl)acetonitrile, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage established fragmentation principles and comparative data from structurally related analogues to construct a predictive analysis. This approach not only illuminates the expected fragmentation pathways but also provides a framework for interpreting the mass spectra of similarly complex halogenated aromatic compounds.
The Molecule in Focus: Structure and Ionization
This compound (C₈H₅BrFN, Molecular Weight: 214.03 g/mol ) presents a fascinating case for mass spectrometric analysis.[1][2] The presence of two different halogen atoms (bromine and fluorine) on the aromatic ring, ortho to the acetonitrile substituent, introduces a unique electronic environment that will govern its fragmentation behavior upon ionization.
Under electron ionization (EI), a high-energy electron beam bombards the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[3] The location of the initial ionization is critical as it directs the subsequent fragmentation cascade. For this compound, the non-bonding electrons on the bromine and nitrogen atoms, as well as the π-electrons of the aromatic ring, are the most likely sites of electron loss.[4][5]
Predicted Fragmentation Pathways of this compound
The fragmentation of the molecular ion is a series of unimolecular reactions that lead to the formation of fragment ions and neutral radicals or molecules.[6][7] The most stable ions will be more abundant and thus produce more intense peaks in the mass spectrum.
A key characteristic to anticipate is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] This will result in a pair of peaks (M⁺• and [M+2]⁺•) for any fragment containing a bromine atom, separated by two mass-to-charge units (m/z).
The primary fragmentation pathways for this compound are predicted to be:
-
Loss of a Bromine Radical: Cleavage of the C-Br bond, the weakest bond in the molecular ion, is a highly probable event. This would result in the formation of a [M-Br]⁺ ion.
-
Loss of the Acetonitrile Group: Fragmentation can occur via cleavage of the bond between the aromatic ring and the acetonitrile side chain, leading to the loss of a neutral acetonitrile radical (•CH₂CN) or through a rearrangement. More commonly, benzylic cleavage, the cleavage of the C-C bond adjacent to the aromatic ring, would result in the loss of a cyanomethyl radical (•CH₂CN), forming a bromofluorophenyl cation.
-
Benzylic Cleavage: The bond between the phenyl ring and the methylene group is susceptible to cleavage. This would lead to the formation of a bromofluorophenylmethyl cation or a cyanomethyl cation, depending on which fragment retains the charge.
-
Loss of HCN: A common fragmentation pathway for nitriles involves the rearrangement and elimination of a neutral hydrogen cyanide (HCN) molecule.
Below is a visual representation of these predicted fragmentation pathways.
Caption: Predicted major fragmentation pathways for this compound.
Comparative Analysis with Structural Analogues
To ground our predictions, we will compare the expected fragmentation of our target molecule with the known mass spectral data of simpler, related compounds: 2-bromobenzyl cyanide and 2-fluorobenzyl cyanide.
2-Bromobenzyl Cyanide (C₈H₆BrN)
The mass spectrum of 2-bromobenzyl cyanide (also known as (2-bromophenyl)acetonitrile) provides a direct comparison for the influence of the bromine atom.[9] Key reported fragments include peaks at m/z 116 and 89.[9]
-
m/z 116: This prominent peak corresponds to the loss of a bromine atom from the molecular ion ([M-Br]⁺).
-
m/z 89: This fragment likely arises from the subsequent loss of HCN from the m/z 116 ion.
The presence of the characteristic M and M+2 isotope pattern would be evident for the molecular ion and any bromine-containing fragments.
2-Fluorobenzyl Cyanide (C₈H₆FN)
The NIST WebBook provides the mass spectrum for 2-fluorobenzyl cyanide.[10] Analyzing this spectrum allows us to understand the fragmentation driven by the fluoro and cyano groups without the influence of bromine. The expected fragmentation would involve the loss of the cyanomethyl group or HCN.
Comparison Table
| Feature | This compound (Predicted) | 2-Bromobenzyl Cyanide (Experimental)[9] | 2-Fluorobenzyl Cyanide (Experimental)[10] |
| Molecular Ion (m/z) | 213/215 | 195/197 | 135 |
| Loss of Halogen | [M-Br]⁺ at m/z 134 | [M-Br]⁺ at m/z 116 | [M-F]⁺ (less likely) |
| Benzylic Cleavage | [M-CH₂CN]⁺ at m/z 185/187 | [M-CH₂CN]⁺ at m/z 168/170 | [M-CH₂CN]⁺ at m/z 108 |
| Loss of HCN | [M-HCN]⁺• at m/z 186/188 | Likely present | Likely present |
| Key Differentiating Fragment | Ion at m/z 134 resulting from Br loss. | Ion at m/z 116 from Br loss. | Fragments driven by F and CN. |
This comparative analysis suggests that the loss of the bromine radical will be a dominant fragmentation pathway for this compound, leading to a significant peak at m/z 134. The presence of the fluorine atom will influence the stability and further fragmentation of this ion.
Experimental Protocol: Acquiring a Mass Spectrum
To validate these predictions, the following is a standard protocol for acquiring an electron ionization mass spectrum.
Objective: To obtain the EI mass spectrum of this compound.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: Increase temperature at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set a solvent delay to prevent the solvent peak from entering the mass spectrometer (e.g., 3 minutes).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the experimental spectrum with the predicted fragmentation pathways and the spectra of the analogue compounds.
-
Caption: Workflow for acquiring and analyzing the EI mass spectrum.
Conclusion
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. 936693-22-0|this compound|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. ugto.mx [ugto.mx]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. 2-Bromobenzyl cyanide | C8H6BrN | CID 29625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzeneacetonitrile, 2-fluoro- [webbook.nist.gov]
A Senior Application Scientist's Guide to HPLC Purity Analysis of 2-(2-Bromo-6-fluorophenyl)acetonitrile
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2-(2-Bromo-6-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precise molecular architecture makes it a valuable intermediate, but also introduces challenges in synthesis and purification. The presence of even minute quantities of process-related impurities or degradation products can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint; it is a cornerstone of process understanding and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]
This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methodologies for the purity analysis of this compound. We will explore the causal relationships behind methodological choices, present detailed experimental protocols, and offer a framework for method validation grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]
Analyte Characteristics and Chromatographic Strategy
Before developing a separation method, understanding the physicochemical properties of the target analyte is paramount.
-
Structure: this compound possesses a substituted benzene ring, making it inherently hydrophobic and an excellent chromophore for UV detection.
-
Polarity: The presence of the nitrile (-CN) group, along with fluorine and bromine atoms, imparts a degree of polarity. This structure suggests that the compound is well-suited for RP-HPLC, where it will interact with a non-polar stationary phase.
-
UV Absorbance: The phenyl ring is expected to exhibit significant UV absorbance. A UV scan would be ideal, but in its absence, detection wavelengths of 220 nm (for general sensitivity to aromatic systems) and 254 nm (a common wavelength for aromatic compounds) are logical starting points.
Our strategy will be to compare two methods that leverage different retention mechanisms to achieve orthogonal selectivity, thereby increasing the probability of detecting and resolving all potential impurities.
-
Method A: Utilizes a traditional C18 (octadecylsilane) stationary phase, which separates analytes primarily based on hydrophobic interactions.
-
Method B: Employs a Phenyl-Hexyl stationary phase, which introduces π-π interactions as a secondary retention mechanism. This can provide unique selectivity for aromatic and halogenated compounds.[4][5][6]
Comparative HPLC Methodologies
The following methods are proposed as robust starting points for the purity analysis of this compound.
Method A: The Hydrophobic Workhorse (C18 Column)
This method represents a standard, robust approach for the analysis of moderately non-polar compounds. The C18 phase provides strong hydrophobic retention, which is effective for separating compounds based on differences in their alkyl chains or overall hydrophobicity.
-
Causality: The choice of acetonitrile as the organic modifier is deliberate. Its low viscosity leads to lower backpressure, and its UV cutoff of 190 nm ensures minimal interference at the proposed detection wavelength.[7][8] A phosphate buffer is used to maintain a consistent pH, which improves peak shape and reproducibility for any potentially ionizable impurities.
Method B: Alternative Selectivity (Phenyl-Hexyl Column)
This method is designed to provide an orthogonal separation to Method A. It is particularly useful when impurities have similar hydrophobicity to the main peak but differ in their aromatic or electronic character.
-
Causality: The Phenyl-Hexyl stationary phase offers a mixed-mode retention mechanism.[4] The hexyl chain provides hydrophobic interactions, while the phenyl group allows for π-π interactions with the aromatic ring of the analyte and its impurities. This can be highly effective in resolving compounds that co-elute on a C18 column.[6][9] The switch to methanol as the organic modifier further alters selectivity due to its different solvent properties (e.g., hydrogen bonding capability) compared to acetonitrile.[8][10]
Data Summary: Head-to-Head Method Comparison
| Parameter | Method A: C18 (Hydrophobic) | Method B: Phenyl-Hexyl (Mixed-Mode) |
| Stationary Phase | C18 (L1 Packing) | Phenyl-Hexyl (L11 Packing) |
| Primary Mechanism | Hydrophobic Interactions | Hydrophobic and π-π Interactions |
| Organic Modifier | Acetonitrile | Methanol |
| Potential Advantage | Highly robust, widely available, excellent for general-purpose separations. | Enhanced selectivity for aromatic, unsaturated, and halogenated compounds. Orthogonal to C18. |
| Potential Limitation | May fail to resolve impurities with similar hydrophobicity. | May show lower retention for highly aliphatic impurities compared to C18. |
| Ideal Application | Routine quality control, initial purity screening. | Method development, resolving known co-elutions, impurity profiling. |
The Imperative of Validation: A Stability-Indicating Approach
A method's suitability for purpose must be formally demonstrated through validation. For purity analysis, the method must be stability-indicating , meaning it can unequivocally separate the intact analyte from any potential degradation products.[11] This is confirmed through forced degradation (stress testing) studies.[12][13][14] The validation protocol should adhere to the ICH Q2(R1) guideline.[2][15][16]
Forced Degradation Protocol
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are generated at a sufficient level for detection.[13]
-
Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).
The stressed samples are then analyzed alongside a non-degraded control. The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 1.5).
Experimental Protocols & Workflows
Workflow for HPLC Purity Determination
The overall process from sample receipt to final purity report follows a systematic workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. separationmethods.com [separationmethods.com]
- 5. support.waters.com [support.waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. mac-mod.com [mac-mod.com]
- 10. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. acdlabs.com [acdlabs.com]
- 14. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 16. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Reactivity of 2-(2-Bromo-6-fluorophenyl)acetonitrile and 2-(2-bromophenyl)acetonitrile
Introduction
In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex target molecules. Arylacetonitriles, particularly those bearing halogen substituents, are invaluable intermediates due to their versatile reactivity. The cyanomethyl group offers a handle for numerous transformations, while the aryl halide moiety provides a prime site for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.
This guide presents an in-depth comparison of the reactivity of two closely related yet distinct building blocks: 2-(2-Bromo-6-fluorophenyl)acetonitrile and 2-(2-bromophenyl)acetonitrile . The introduction of a fluorine atom ortho to the bromine in the former imparts significant changes to the electronic and steric profile of the molecule, thereby influencing its reactivity in key synthetic transformations. Understanding these differences is crucial for researchers in selecting the optimal reagent and reaction conditions to achieve their synthetic goals.
This comparison will delve into the theoretical underpinnings of their reactivity, supported by experimental data from the literature, and provide detailed protocols for representative reactions.
Theoretical Framework: The Influence of the Ortho-Fluoro Substituent
The primary distinction between this compound and its non-fluorinated counterpart lies in the electronic and steric effects exerted by the fluorine atom.
Electronic Effects:
Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect is most pronounced at the ortho position, leading to a significant polarization of the C-F bond and a decrease in electron density at the carbon atom to which it is attached (C6). This inductive withdrawal also influences the adjacent carbon bearing the bromine atom (C2), making the aromatic ring more electron-deficient overall compared to 2-(2-bromophenyl)acetonitrile.
Simultaneously, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M). However, due to the poor orbital overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weaker than its inductive effect. The net result is that the fluorine atom in this compound renders the aromatic ring more electron-poor.
This electron deficiency has profound implications for several classes of reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step in many Pd-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. A more electron-deficient aryl halide generally undergoes oxidative addition more readily. Therefore, the C-Br bond in this compound is expected to be more reactive towards oxidative addition than the C-Br bond in 2-(2-bromophenyl)acetonitrile.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing group ortho or para to a leaving group can activate an aryl halide towards nucleophilic aromatic substitution.[1] The fluorine atom, along with the cyanomethyl group, contributes to the electron deficiency of the aromatic ring, potentially facilitating SNAr reactions, although the C-Br bond is the more likely site of substitution in cross-coupling. In reactions where F might act as a leaving group, its high electronegativity can stabilize the intermediate Meisenheimer complex, accelerating the reaction.[2]
Steric Effects:
While fluorine is the smallest of the halogens, its presence ortho to the bromine atom introduces steric hindrance around the reaction center. This steric bulk can influence the approach of bulky ligands and reactants, potentially affecting reaction rates and catalyst efficiency. In some cases, this steric hindrance can be beneficial, promoting reductive elimination or influencing regioselectivity.[3]
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[4] The enhanced reactivity of the C-Br bond in this compound due to the electron-withdrawing nature of the fluorine atom is expected to lead to faster reaction times or allow for milder reaction conditions compared to 2-(2-bromophenyl)acetonitrile.[5][6]
Table 1: Predicted and Observed Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 2-(2-bromophenyl)acetonitrile | Rationale |
| Rate of Oxidative Addition | Faster | Slower | The -I effect of fluorine makes the C-Br bond more electrophilic and susceptible to oxidative addition by Pd(0). |
| Typical Reaction Conditions | Milder conditions (lower temperature, shorter time) may be sufficient. | May require slightly more forcing conditions for comparable yields. | Increased intrinsic reactivity of the C-Br bond. |
| Yields | Potentially higher yields under optimized conditions. | High yields are achievable, but may require more rigorous optimization. | Faster and more efficient oxidative addition can lead to fewer side reactions. |
| Ligand Choice | Bulky phosphine ligands (e.g., SPhos, XPhos) are generally effective. | A wide range of phosphine ligands are suitable. | Steric hindrance from the ortho-fluoro group may favor certain ligand architectures. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of both aryl bromides. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Aryl bromide (this compound or 2-(2-bromophenyl)acetonitrile) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Workflow for Suzuki-Miyaura Coupling
References
- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The 2-(2-Bromo-6-fluorophenyl)acetonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in IRAK4 Inhibition
In the landscape of modern drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the strategic exploration of structure-activity relationships (SAR) is paramount. This guide provides an in-depth comparative analysis of 2-(2-bromo-6-fluorophenyl)acetonitrile analogs, a scaffold of growing interest for the development of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a central mediator in Toll-like receptor (TLR) and IL-1 receptor signaling pathways, IRAK4 represents a key therapeutic target for a spectrum of inflammatory and autoimmune diseases.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of experimental data and mechanistic insights to guide future inhibitor design.
The this compound Core: A Privileged Fragment for IRAK4 Inhibition
The this compound moiety has emerged as a significant fragment in the design of small molecule IRAK4 inhibitors. Its utility stems from the specific arrangement of substituents on the phenyl ring, which can engage in key interactions within the ATP-binding pocket of the IRAK4 kinase domain. The ortho-bromo and ortho-fluoro substituents play a crucial role in modulating the conformation of the phenyl ring and its electronic properties, influencing binding affinity and selectivity. The acetonitrile group, a versatile pharmacophore, can act as a hydrogen bond acceptor and its replacement or modification offers a valuable avenue for optimizing drug-like properties.[4][5]
This guide will dissect the SAR of this scaffold by examining the impact of structural modifications at two key positions: the phenyl ring and the acetonitrile moiety. By comparing the biological activity of various analogs, we aim to elucidate the chemical features that govern potency and selectivity, thereby providing a rational basis for the design of next-generation IRAK4 inhibitors.
Comparative SAR Analysis: Unlocking Potency and Selectivity
The potency and selectivity of IRAK4 inhibitors derived from the this compound scaffold are exquisitely sensitive to structural modifications. Below, we compare the effects of substitutions on the phenyl ring and bioisosteric replacement of the acetonitrile group.
Phenyl Ring Substitutions: The Halogen Effect and Beyond
The nature and position of substituents on the phenyl ring are critical determinants of IRAK4 inhibitory activity. The presence of halogen atoms, particularly at the ortho positions, has been shown to be advantageous.
-
The Role of Bromine and Fluorine: The 2-bromo and 6-fluoro substitution pattern is a recurring motif in potent IRAK4 inhibitors. The fluorine atom can enhance binding affinity through various mechanisms, including the formation of favorable electrostatic interactions and by influencing the pKa of adjacent functional groups.[6] The bulkier bromine atom can occupy a hydrophobic pocket and contribute to the overall binding energy. The combination of these two halogens appears to strike a balance between size, electronegativity, and lipophilicity that is favorable for IRAK4 inhibition.
-
Impact of Additional Substituents: The introduction of further substituents on the phenyl ring can either enhance or diminish activity, depending on their nature and position. For instance, in related series of IRAK4 inhibitors, the addition of small, electron-withdrawing groups at other positions on the phenyl ring has been explored to fine-tune electronic properties and improve pharmacokinetic profiles. Conversely, bulky substituents may introduce steric hindrance, disrupting the optimal binding conformation.
Table 1: Illustrative SAR of Phenyl Ring Analogs in IRAK4 Inhibition
| Compound ID | R1 | R2 | R3 | IRAK4 IC50 (nM) | Reference |
| 1a | Br | H | F | (Hypothetical Baseline) | - |
| 1b | Cl | H | F | (Activity may vary) | [General SAR principles] |
| 1c | I | H | F | (Activity may vary) | [General SAR principles] |
| 1d | Br | Cl | F | (Potentially enhanced activity) | [General SAR principles] |
| 1e | Br | H | H | (Likely reduced activity) | [General SAR principles] |
The Acetonitrile Moiety: A Key Interaction Point and Avenue for Optimization
The nitrile group of the acetonitrile moiety is a key pharmacophoric feature, often participating in hydrogen bonding interactions with residues in the kinase hinge region.[4][5] Its linear geometry and electronic properties make it an effective mimic of other hydrogen bond acceptors.
-
Bioisosteric Replacements: Replacing the nitrile group with other functionalities, known as bioisosteric replacement, is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.[7][8] Potential bioisosteres for the nitrile group include:
-
Small heterocycles: Oxadiazoles, triazoles, or pyrazoles can mimic the hydrogen bonding capabilities of the nitrile while offering opportunities for additional vector interactions.
-
Amides and ureas: These groups can also act as hydrogen bond donors and acceptors.
-
Ketones: The carbonyl group can serve as a hydrogen bond acceptor.
-
Table 2: Potential Impact of Acetonitrile Bioisosteric Replacement on IRAK4 Inhibition
| Compound ID | Bioisosteric Replacement | Expected Interaction | Potential Advantages |
| 2a | -CN (Acetonitrile) | H-bond acceptor | Established activity |
| 2b | 1,2,4-Oxadiazole | H-bond acceptor, potential for additional interactions | Improved metabolic stability, altered solubility |
| 2c | Tetrazole | H-bond acceptor/donor, acidic properties | Increased polarity, potential for new interactions |
| 2d | Amide (-CONH2) | H-bond donor and acceptor | Increased hydrogen bonding capacity |
Note: The impact of these replacements is predictive and would require experimental validation.
Experimental Protocols: A Guide to Assessing Inhibitor Activity
The reliable evaluation of SAR requires robust and reproducible experimental assays. The following protocols are standard methods for determining the inhibitory activity of compounds against IRAK4.
IRAK4 Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4.
Objective: To determine the IC50 value of a test compound against IRAK4.
Methodology:
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a microplate, add the IRAK4 enzyme to each well containing the diluted compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction by adding a stop solution.
-
Quantify the amount of product formed (phosphorylated substrate or ADP) using a suitable detection method.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based TLR-Induced Cytokine Production Assay
This assay assesses the ability of a compound to inhibit IRAK4 signaling in a cellular context.[9]
Objective: To measure the inhibition of TLR-mediated cytokine production by a test compound.
Methodology:
-
Cell Culture:
-
Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).[9]
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., LPS for TLR4 or R848 for TLR7/8) to activate the IRAK4 pathway.[9]
-
Incubate the cells for an appropriate time (e.g., 18-24 hours) to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of a downstream cytokine (e.g., TNF-α or IL-6) in the supernatant using an ELISA kit.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 value.
-
Visualizing Structure-Activity Relationships and Workflows
To aid in the conceptualization of the SAR and experimental design, the following diagrams are provided.
Caption: Key SAR insights for this compound analogs.
Caption: A typical workflow for the evaluation of IRAK4 inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel IRAK4 inhibitors. A thorough understanding of the structure-activity relationships, particularly concerning substitutions on the phenyl ring and modifications of the acetonitrile moiety, is crucial for the rational design of potent and selective drug candidates. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these analogs. By integrating these insights into an iterative drug discovery process, researchers can accelerate the development of new therapeutics for the treatment of inflammatory and autoimmune diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. mch.estranky.sk [mch.estranky.sk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Palladium Catalysts for the Functionalization of 2-(2-Bromo-6-fluorophenyl)acetonitrile
Introduction: The Significance of the 2-(2-Aryl/Heteroaryl/Alkynyl/Amino-6-fluorophenyl)acetonitrile Scaffold
The 2-(2-Bromo-6-fluorophenyl)acetonitrile moiety is a critical building block in medicinal chemistry and materials science. The presence of the ortho-fluoro and -acetonitrile groups imparts unique electronic and steric properties to the molecule, making its derivatives valuable scaffolds for the development of novel pharmaceuticals and functional materials. The C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 2-position. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation couplings of this compound, offering insights into catalyst selection and reaction optimization for this challenging substrate.
The steric hindrance imposed by the ortho-acetonitrile group and the electronic influence of the ortho-fluoro substituent can significantly impact the efficiency of traditional cross-coupling reactions. Therefore, the choice of the palladium catalyst, comprising a palladium precursor and a specific ligand, is paramount to achieving high yields and reaction efficiency.
Understanding the Catalytic Landscape: A Generalized Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a well-established catalytic cycle. Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. This is often the rate-limiting step, particularly for sterically hindered substrates like this compound.[1] The subsequent step, transmetalation (in Suzuki and Sonogashira couplings) or amine coordination and deprotonation (in Buchwald-Hartwig amination), involves the introduction of the nucleophilic partner. Finally, reductive elimination regenerates the Pd(0) catalyst and yields the desired coupled product (Ar-Nu).
Comparative Analysis of Palladium Catalysts for Key Coupling Reactions
The selection of an optimal palladium catalyst system is dictated by the specific coupling reaction and the nature of the coupling partners. For a sterically hindered and electronically modified substrate such as this compound, the use of bulky, electron-rich ligands is often crucial for efficient catalysis.[2] These ligands facilitate the formation of a monoligated, highly reactive Pd(0) species, which is more effective at undergoing oxidative addition with challenging substrates.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds. For the coupling of this compound with various arylboronic acids, the choice of ligand plays a pivotal role in overcoming the steric hindrance.
| Catalyst System | Ligand Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | Moderate | Standard, readily available catalyst. May require higher temperatures and longer reaction times for hindered substrates. |
| PdCl₂(dppf) | Bidentate Phosphine | K₃PO₄ | 1,4-Dioxane | 100 | 4-8 | Good to High | Often provides good to excellent yields for a range of substrates. |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | K₃PO₄ | Toluene | 100 | 2-6 | High | Bulky, electron-rich ligand ideal for sterically demanding substrates.[3] |
| PEPPSI-IPr | NHC-Based | Cs₂CO₃ | t-AmylOH | 100 | 1-4 | Very High | Highly active catalyst, often requiring lower catalyst loadings and shorter reaction times. Particularly effective for heteroaryl couplings.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (typically 2-6 hours), as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The steric hindrance and the presence of the nitrile group in the substrate necessitate the use of advanced catalyst systems.
| Catalyst System | Ligand Type | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ / BINAP | Bidentate Phosphine | NaOt-Bu | Toluene | 80-110 | 12-24 | Moderate | An early generation catalyst system, may require higher temperatures. |
| Pd(OAc)₂ / XPhos | Buchwald Ligand | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-100 | 2-8 | High to Very High | Highly effective for a broad range of amines and challenging aryl halides.[4] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Buchwald Ligand | t-BuONa | Toluene | 100 | 2-6 | Very High | A robust system for sterically demanding amines. |
| Pd(OAc)₂ / Josiphos-type | Ferrocenyl Ligand | LHMDS | Toluene | 80-100 | 4-12 | Good to High | Chiral ligands can be used for asymmetric amination. |
Experimental Protocol: Buchwald-Hartwig Amination using Pd(OAc)₂/XPhos
-
In a glovebox, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv) to a dry Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the tube, remove it from the glovebox, and add anhydrous, deoxygenated toluene.
-
Heat the mixture to 100 °C with stirring for 2-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond. For sterically hindered substrates, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 50 | 3-12 | Moderate to Good | The classic Sonogashira conditions. May lead to Glaser coupling.[5][6] |
| Pd(PPh₃)₄ | CuI | Diisopropylamine | THF | RT - 60 | 4-16 | Good | Similar to the above, with a Pd(0) source. |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 2-4 | High | An air-stable precatalyst for rapid, copper-free Sonogashira couplings at room temperature. |
| PdCl₂(CH₃CN)₂ / sXPhos | None | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | High | A hydrophilic ligand system for copper-free coupling in aqueous media. |
Experimental Protocol: Copper-Free Sonogashira Coupling of a Structurally Similar Substrate
A domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy)acetonitrile with terminal acetylenes has been reported, providing a relevant protocol.[6]
-
To a degassed solution of 2-(2-bromophenoxy)acetonitrile (1.1 equiv) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).
-
After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.0 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute the reaction with Et₂O and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
While the substrate already contains a nitrile, this section is included for completeness on the functionalization of the aryl bromide. The cyanation of aryl bromides can be challenging due to catalyst deactivation by the cyanide anion.[7] The use of non-toxic and easy-to-handle cyanide sources is also a key consideration.
| Catalyst System | Cyanide Source | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ | K₄[Fe(CN)₆] | None | DMAC | 120 | 5 | Good to Excellent | Ligand-free conditions with a non-toxic cyanide source.[8] |
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | Zn | DMA | 80 | 12-24 | High | Effective for both electron-rich and -poor aryl chlorides and bromides. |
| Palladacycle P1 | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane/H₂O | 100 | 2-6 | Very High | Prevents catalyst poisoning and allows for low catalyst loadings.[7] |
| PdCl₂(dppf) | Zn(CN)₂ | DMAP | DMF | 50-80 | 4-12 | High | Mild conditions for a range of hetero(aryl) chlorides. |
Experimental Protocol: Cyanation using a Palladacycle Precatalyst
-
To a reaction vessel, add the aryl bromide (1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), the palladacycle precatalyst (e.g., 1.5 mol%), and KOAc (0.125 equiv).
-
Add a 1:1 mixture of dioxane and water.
-
Heat the reaction mixture to 100 °C for 2-6 hours.
-
After cooling, dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound presents a formidable challenge due to the steric and electronic nature of the substrate. However, the strategic selection of modern palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (such as the Buchwald ligands) or N-heterocyclic carbene ligands, can overcome these hurdles to provide the desired coupled products in high yields. For Suzuki and Buchwald-Hartwig reactions, catalyst systems based on ligands like SPhos and XPhos are highly recommended. For Sonogashira couplings, copper-free conditions with specialized precatalysts can offer superior results by minimizing side reactions. In the case of cyanation, the use of palladacycle precatalysts with non-toxic cyanide sources represents a safe and efficient approach.
The protocols and comparative data presented in this guide serve as a valuable starting point for researchers and drug development professionals. It is important to note that for any specific coupling partner, optimization of the reaction conditions (e.g., base, solvent, temperature, and catalyst loading) may be necessary to achieve the highest possible yield and purity. The continued development of more active and robust palladium catalysts will undoubtedly further expand the synthetic utility of challenging building blocks like this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-(2-Bromo-6-fluorophenyl)acetonitrile and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is a foundational requirement for advancing novel chemical entities. 2-(2-Bromo-6-fluorophenyl)acetonitrile stands as a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring both a bromine and a fluorine atom ortho to the acetonitrile group, imparts specific steric and electronic properties that are of significant interest in medicinal chemistry.
The Significance of Spectroscopic Signatures
The arrangement of substituents on the phenyl ring of these acetonitriles directly influences their electronic environment and, consequently, their interaction with electromagnetic radiation. This results in unique fingerprints in various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of these spectral signatures is paramount for reaction monitoring, quality control, and the unambiguous identification of these compounds in complex matrices.
Comparative Spectroscopic Data
The following sections detail the predicted and experimental spectroscopic data for the target compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
Predicted ¹H and ¹³C NMR Data for this compound
The ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms that consider the anisotropic and electronic effects of the bromine and fluorine substituents.[1][2][3][4][5]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂ | ~ 4.0 | ~ 20 |
| CN | - | ~ 115 |
| C-CN | ~ 118 | |
| C-Br | ~ 115 | |
| C-F | ~ 162 (d, ¹JCF ≈ 250 Hz) | |
| Aromatic CH | 7.2 - 7.6 | 125-135 |
Experimental NMR Data for Analog Compounds
The experimental NMR data for 2-(2-bromophenyl)acetonitrile and 2-(2-fluorophenyl)acetonitrile provide a valuable baseline for comparison.[6][7][8]
Table 2: Experimental ¹H and ¹³C NMR Data for 2-(2-bromophenyl)acetonitrile and 2-(2-fluorophenyl)acetonitrile
| Compound | Assignment | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| 2-(2-bromophenyl)acetonitrile | CH₂ | 3.86 | 22.8 |
| CN | - | 117.2 | |
| C-CN | 130.5 | ||
| C-Br | 123.9 | ||
| Aromatic CH | 7.2-7.6 | 128.1, 129.5, 133.0, 133.2 | |
| 2-(2-fluorophenyl)acetonitrile | CH₂ | 3.80 | 16.5 (d, ³JCF ≈ 4 Hz) |
| CN | - | 116.8 | |
| C-CN | 118.9 (d, ²JCF ≈ 16 Hz) | ||
| C-F | 161.8 (d, ¹JCF ≈ 247 Hz) | ||
| Aromatic CH | 7.1-7.4 | 115.7 (d, ²JCF ≈ 21 Hz), 124.8 (d, ⁴JCF ≈ 4 Hz), 129.5 (d, ³JCF ≈ 8 Hz), 131.6 (d, ³JCF ≈ 5 Hz) |
Comparative Analysis of NMR Data
The predicted downfield shift of the methylene protons (CH₂) in this compound (~4.0 ppm) compared to its bromo- (~3.86 ppm) and fluoro- (~3.80 ppm) analogs can be attributed to the combined electron-withdrawing effects of the adjacent bromine and fluorine atoms. In the ¹³C NMR, the most notable feature for the fluorinated compounds is the carbon-fluorine coupling. The carbon directly attached to the fluorine (C-F) is expected to appear as a doublet with a large coupling constant (¹JCF) of approximately 250 Hz. This characteristic coupling is a definitive indicator of the fluorine's presence and position on the aromatic ring.
Caption: Predicted ¹H NMR chemical shift comparison of the methylene protons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[9][10][11]
Table 3: Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretch | 2240 - 2260 |
| C-H (Aromatic) | Stretch | 3050 - 3150 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-Br | Stretch | 500 - 600 |
| C-F | Stretch | 1000 - 1400 |
All three compounds will exhibit a sharp, medium-intensity absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch. The presence of the C-F bond in this compound and 2-(2-fluorophenyl)acetonitrile will give rise to a strong absorption in the 1000-1400 cm⁻¹ region, which is absent in the spectrum of 2-(2-bromophenyl)acetonitrile.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.[12][13][14][15]
Table 4: Predicted and Experimental Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions (m/z) |
| This compound | C₈H₅BrFN | 213.03 | [M]⁺˙ at 213/215 (isotopic pattern of Br), [M-Br]⁺, [M-CN]⁺, [M-HCN]⁺ |
| 2-(2-bromophenyl)acetonitrile | C₈H₆BrN | 196.04 | [M]⁺˙ at 195/197 (isotopic pattern of Br), [M-Br]⁺, [M-CN]⁺, [M-HCN]⁺[6][16][17] |
| 2-(2-fluorophenyl)acetonitrile | C₈H₆FN | 135.14 | [M]⁺˙ at 135, [M-HCN]⁺, [M-F]⁺ |
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation will likely involve the loss of the bromine atom, the cyano group, or hydrogen cyanide.
Caption: Predicted key fragmentation pathways for this compound.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate analysis. Below are generalized protocols for obtaining NMR, IR, and MS data.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
References
- 1. acdlabs.com [acdlabs.com]
- 2. docs.nmrfx.org [docs.nmrfx.org]
- 3. CASCADE [nova.chem.colostate.edu]
- 4. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 5. chemaxon.com [chemaxon.com]
- 6. 2-Bromobenzyl cyanide | C8H6BrN | CID 29625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. 2-Bromophenylacetonitrile [webbook.nist.gov]
- 17. spectrabase.com [spectrabase.com]
A Comparative Guide to the Structural Elucidation of 2-(2-Bromo-6-fluorophenyl)acetonitrile Derivatives: An In-Depth Analysis of X-ray Crystallography and Alternative Methodologies
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern science. The spatial arrangement of atoms dictates a compound's physical and chemical properties, its biological activity, and its suitability as a therapeutic agent. This guide provides a comprehensive comparison of techniques for the structural elucidation of small organic molecules, with a focus on 2-(2-bromo-6-fluorophenyl)acetonitrile and its derivatives. While a specific crystal structure for this exact molecule is not publicly available, this guide will leverage data from closely related bromo- and fluoro-substituted phenyl compounds to illustrate the principles and workflows of these powerful analytical techniques.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) is widely regarded as the most definitive method for determining the atomic and molecular structure of a crystalline solid.[1][2] This technique provides an unambiguous, high-resolution three-dimensional map of electron density within a crystal, from which the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions can be derived.[3]
The fundamental principle of X-ray crystallography lies in the interaction of X-rays with the electrons of the atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the electrons scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with each other, producing a unique diffraction pattern of spots of varying intensities.[3] By analyzing the positions and intensities of these diffracted spots, the structure of the crystal can be determined.
Experimental Workflow of Single-Crystal X-ray Diffraction
The process of determining a crystal structure by SCXRD can be broken down into several key steps, each requiring careful execution and expertise.
Caption: Experimental workflow for single-crystal X-ray diffraction (SCXRD).
Detailed Experimental Protocol for SCXRD:
-
Crystal Growth: The first and often most challenging step is to obtain a high-quality single crystal of the compound of interest.[3] For derivatives of this compound, this would typically involve techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is then mounted on a goniometer head for analysis.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] The crystal is cooled, often to liquid nitrogen temperatures, to reduce thermal motion of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a detector records the diffraction pattern.[3][4]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[5]
-
Structure Refinement and Validation: The initial model of the structure is refined against the experimental data to improve the fit and obtain the final, high-resolution structure. The quality of the final structure is assessed using various validation tools.
A Comparative Look: Alternative and Complementary Techniques
While SCXRD is the gold standard, other techniques provide valuable and often complementary information for the structural elucidation of small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules in solution.[6] Unlike X-ray crystallography, which provides a static picture of a molecule in the solid state, NMR can reveal information about conformational changes and intermolecular interactions in a more biologically relevant environment.[6][7] For substituted phenylacetonitrile derivatives, 1H, 13C, and 19F NMR would be instrumental in confirming the connectivity of atoms and the substitution pattern on the aromatic ring.
Key Advantages of NMR:
-
Provides information on molecular dynamics and conformation in solution.[7]
-
Does not require crystallization, which can be a significant bottleneck for many compounds.[6][7]
-
A non-destructive technique.[6]
Powder X-ray Diffraction (PXRD)
When a compound cannot be grown as a single crystal but is available as a crystalline powder, powder X-ray diffraction (PXRD) can be employed. PXRD produces a one-dimensional diffraction pattern that is a fingerprint of the crystalline phase.[8] While generally not used for de novo structure determination of complex organic molecules, it is invaluable for identifying crystalline phases, assessing purity, and studying polymorphism.[8]
Computational Crystal Structure Prediction (CSP)
In recent years, computational methods for crystal structure prediction (CSP) have made significant strides.[9][10] These methods use the molecular structure as input to predict the most likely crystal packing arrangements.[11][12] CSP can be a valuable tool to guide experimental crystallization efforts and to understand the factors that govern crystal packing.
Performance Comparison of Structural Elucidation Techniques
| Technique | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | X-ray diffraction by a single crystal | High-quality single crystal (0.1-0.3 mm) | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Unambiguous structure determination at high resolution | Crystal growth can be a major bottleneck; provides a static picture in the solid state.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Soluble sample in a suitable deuterated solvent | Connectivity, conformation, dynamics in solution | No crystallization required; provides dynamic information in a solution state.[6][7] | Generally limited to smaller molecules (<40 kDa for proteins); structure is an average of solution conformations.[13] |
| Powder X-ray Diffraction (PXRD) | X-ray diffraction by a polycrystalline powder | Crystalline powder | Crystalline phase identification, purity assessment, polymorphism | Rapid and non-destructive; useful for materials that do not form single crystals.[8] | Does not typically provide atomic-resolution structural information for complex molecules.[8] |
| Computational Crystal Structure Prediction (CSP) | Energy minimization of possible crystal packings | Molecular structure (2D or 3D) | Plausible crystal structures and their relative stabilities | Can predict polymorphs and guide crystallization experiments.[11][12] | Computationally intensive; accuracy is dependent on the force fields and algorithms used.[11] |
The Synergy of Techniques: A Holistic Approach
The most comprehensive understanding of a molecule's structure and properties is often achieved by integrating data from multiple analytical techniques.
Caption: Interplay of techniques for comprehensive structural analysis.
For a novel derivative of this compound, an ideal characterization workflow would involve:
-
Synthesis and initial characterization by NMR and mass spectrometry to confirm the chemical identity and purity.
-
Crystallization screening guided by CSP to identify promising conditions for single crystal growth.
-
SCXRD analysis to determine the definitive solid-state structure.
-
PXRD analysis of the bulk material to ensure phase purity and for comparison with the calculated pattern from the single-crystal data.
This multi-faceted approach ensures a thorough and validated understanding of the molecule's structural properties, which is critical for its application in drug discovery and materials science.
References
- 1. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 2. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. news-medical.net [news-medical.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. annualreviews.org [annualreviews.org]
- 10. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 11. Automated high-throughput organic crystal structure prediction via population-based sampling - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00264D [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe Disposal of 2-(2-Bromo-6-fluorophenyl)acetonitrile
This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 2-(2-Bromo-6-fluorophenyl)acetonitrile (CAS No. 936693-22-0). As a halogenated aromatic nitrile, this compound presents a unique combination of chemical hazards that demand rigorous adherence to safety protocols. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Our objective is to move beyond mere compliance and foster a deep-seated culture of safety, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: The 'Why' Behind the Procedure
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound belongs to two chemical classes of concern: halogenated organics and nitriles.
-
Toxicity of Nitriles: Organic nitriles are toxicological precursors to cyanide.[1][2] While stable under normal conditions, they can release hydrogen cyanide (HCN) gas under specific circumstances, such as exposure to strong acids or high temperatures during improper incineration.[3] Inhalation, ingestion, or skin absorption of the compound or its byproducts can lead to severe systemic toxicity.[4] Safety data sheets consistently classify this compound as toxic if swallowed, in contact with skin, or if inhaled.[5][6]
-
Environmental Persistence of Halogenated Compounds: The carbon-bromine and carbon-fluorine bonds in this molecule contribute to its environmental persistence. Improper disposal can lead to long-term contamination of soil and groundwater.[7] Furthermore, the combustion of brominated organic compounds without adequate flue gas scrubbing can generate hazardous byproducts like hydrobromic acid (HBr) and potentially brominated dioxins/furans.[8] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs) in hazardous waste streams, often prohibiting land disposal without prior treatment.[9][10]
This dual-hazard profile necessitates a disposal strategy centered on complete chemical destruction by a licensed and accredited hazardous waste facility.
Table 1: Hazard Identification Summary
| Hazard Class | GHS Classification | Key Considerations |
| Acute Toxicity (Oral) | Category 3 or 4 | Toxic or Harmful if swallowed.[3][6] Do not eat, drink, or smoke in work areas. |
| Acute Toxicity (Dermal) | Category 3 or 4 | Toxic or Harmful in contact with skin.[3][6] Readily absorbed through the skin. |
| Acute Toxicity (Inhalation) | Category 3 or 4 | Toxic or Harmful if inhaled.[3][6] Handle only in a certified chemical fume hood. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6] Prolonged contact must be avoided. |
| Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[3][6] |
| Environmental Hazard | Not fully classified, but halogenated organics are known persistent pollutants. | Do not discharge to sewer systems or the environment.[5] |
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous planning, correct personal protective equipment (PPE), and disciplined waste segregation.
Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable. The goal is to create a complete barrier against dermal, ocular, and respiratory exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene).[11] | Double-gloving is recommended. Inspect gloves for integrity before each use. Contaminated gloves must be disposed of as solid hazardous waste. |
| Eye/Face Protection | Safety glasses with side shields and a face shield, or chemical splash goggles.[12] | Standard safety glasses are insufficient. A face shield is required when handling larger quantities or when there is a significant splash risk. |
| Skin/Body Protection | Fully-buttoned laboratory coat, long pants, and closed-toe shoes. | A chemically resistant apron should be worn over the lab coat when handling bulk quantities. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][13] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | For spill cleanup outside a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary.[11] |
Waste Segregation Workflow
Never mix incompatible waste streams. This compound is incompatible with strong oxidizing agents and strong bases.[3] Mixing nitriles with acids can be particularly hazardous due to the potential for heat generation and toxic gas release.[14] All waste streams containing this compound must be treated as hazardous waste.
Below is a logical workflow for segregating waste generated from handling this compound.
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocols
Adherence to these protocols is mandatory for ensuring safety and regulatory compliance. All disposal actions must be documented in the laboratory's chemical inventory and waste logs.
Protocol 3.1: Disposal of Unused or Pure Product
-
Do Not Attempt Neutralization: Never attempt to chemically neutralize or degrade the pure compound in the lab. The reactions required are hazardous and should only be performed by trained professionals in a dedicated facility.
-
Original Container: If possible, dispose of the material in its original, clearly labeled container.
-
Waste Labeling: If transferring to a new waste container, use a securely capped, chemically compatible bottle. Affix a hazardous waste label detailing the full chemical name "this compound", CAS number, and approximate quantity.
-
Segregation: Place the container in a designated satellite accumulation area for "Halogenated Organic Waste," ensuring secondary containment.
Protocol 3.2: Disposal of Contaminated Solid Waste
This category includes items like gloves, bench paper, contaminated silica gel, and disposable labware.
-
Collection: Collect all contaminated solid waste in a dedicated, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling: Clearly label the container as "Solid Hazardous Waste" and list "this compound" as a contaminant.
-
Sharps: Any contaminated sharps (needles, scalpels, broken glass) must first be placed in a designated sharps container before being added to the solid waste stream.[15]
-
Storage: Keep the solid waste container sealed when not in use and store it in the designated satellite accumulation area.
Protocol 3.3: Disposal of Dilute Waste Streams (Aqueous and Organic)
-
No Sewer Disposal: Under no circumstances should aqueous or organic solutions containing this compound be poured down the drain.[5] Halogenated organics can interfere with wastewater treatment processes and are environmentally persistent.[16]
-
Waste Collection: Pour all dilute waste streams into a designated "Halogenated Organic Waste" container.
-
Compatibility Check: Ensure that all components of the waste stream are compatible before mixing them in the waste container. Refer to waste compatibility charts.[14]
-
Headspace: Do not fill the waste container beyond 80% capacity to allow for vapor expansion and prevent spills.[15]
-
Labeling and Storage: Keep the container tightly sealed, properly labeled with all chemical constituents, and stored in a secondary containment bin within the satellite accumulation area.
Protocol 3.4: Spill Management and Decontamination
Immediate and correct response to a spill is critical to prevent exposure and environmental release.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Containment (Small Spills in Fume Hood): For minor spills inside a chemical fume hood, contain the spill using a chemical spill kit absorbent (e.g., vermiculite, sand, or commercial sorbent pads).[13]
-
Collection: Carefully sweep or scoop the absorbent material into a designated container for solid hazardous waste. Do not use a vacuum cleaner.
-
Decontamination: The spill surface must be decontaminated. Wipe the area thoroughly with a cloth soaked in a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[17] All cleaning materials must be disposed of as solid hazardous waste.
-
Final Disposal: The collected spill material and decontamination wipes must be placed in the "Solid Hazardous Waste" container, which should be sealed and labeled.
Final Transfer and Disposal
The ultimate disposal method for this compound is high-temperature incineration at a licensed chemical destruction plant.[5] This process ensures the complete breakdown of the molecule into less harmful components, with subsequent scrubbing of acid gases like HBr and HF from the effluent.[8]
-
Arrange Pickup: Contact your institution's EHS department to schedule a pickup of the full, properly labeled hazardous waste containers.
-
Documentation: Ensure all required paperwork, including waste manifests, is completed accurately.
By adhering to these scientifically grounded procedures, you contribute to a safe and responsible research environment, building a foundation of trust in our shared commitment to safety and environmental stewardship.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. echemi.com [echemi.com]
- 6. aaronchem.com [aaronchem.com]
- 7. desotec.com [desotec.com]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. epa.gov [epa.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. aaronchem.com [aaronchem.com]
- 13. nj.gov [nj.gov]
- 14. calpaclab.com [calpaclab.com]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 16. ceer.com.pl [ceer.com.pl]
- 17. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
